Product packaging for 2-Methylnonane(Cat. No.:CAS No. 34464-38-5)

2-Methylnonane

Cat. No.: B3428614
CAS No.: 34464-38-5
M. Wt: 142.28 g/mol
InChI Key: SGVYKUFIHHTIFL-UHFFFAOYSA-N
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Description

2-Methylnonane is a natural product found in Tuber borchii, Angelica gigas, and Plakortis angulospiculatus with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22 B3428614 2-Methylnonane CAS No. 34464-38-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylnonane
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InChI

InChI=1S/C10H22/c1-4-5-6-7-8-9-10(2)3/h10H,4-9H2,1-3H3
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InChI Key

SGVYKUFIHHTIFL-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCC(C)C
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Molecular Formula

C10H22
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DSSTOX Substance ID

DTXSID80873239
Record name 2-Methylnonane
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Molecular Weight

142.28 g/mol
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Physical Description

Liquid, Colorless liquid; [Alfa Aesar MSDS], Liquid; [Sigma-Aldrich MSDS], Colorless liquid with a mild hydrocarbon odor; [Chevron Phillips MSDS]
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Vapor Pressure

1.89 [mmHg]
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CAS No.

871-83-0, 34464-38-5, 63335-88-6, 68551-16-6, 68551-17-7
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Foundational & Exploratory

An In-depth Technical Guide to 2-Methylnonane: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylnonane is a branched-chain alkane with the chemical formula C₁₀H₂₂. As a member of the decane isomer group, it is a colorless liquid at room temperature and is a component of various fuels and solvents.[1] Its branched structure confers specific physicochemical properties that differentiate it from its straight-chain isomer, n-decane, influencing its applications in research and industry. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and chemical reactivity of this compound, along with detailed experimental protocols for the determination of its key properties.

Chemical Structure

This compound consists of a nine-carbon chain (nonane) with a methyl group attached to the second carbon atom.[1] This structure results in a chiral center at the second carbon, although this compound is often supplied as a racemic mixture.

IUPAC Name: this compound[2] CAS Number: 871-83-0[3] Molecular Formula: C₁₀H₂₂[4] SMILES: CCCCCCCC(C)C[2] InChI Key: SGVYKUFIHHTIFL-UHFFFAOYSA-N[5]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, application, and for understanding its behavior in various chemical and biological systems.

Table 1: General and Physical Properties of this compound
PropertyValueReference(s)
Molecular Weight142.28 g/mol [2]
AppearanceColorless liquid[3]
OdorPetroleum-like[1]
Density0.726 g/mL at 20 °C[5][6]
Boiling Point166-169 °C[5][6]
Melting Point-74.65 °C[6]
Refractive Index (n²⁰/D)1.410[5]
Table 2: Solubility and Partitioning of this compound
PropertyValueReference(s)
Solubility in Water0.8985 mg/L at 25 °C (estimated)[7]
Solubility in Organic SolventsSoluble in chloroform, ether, benzene[8]
logP (Octanol-Water Partition Coefficient)5.646 (estimated)[7]
Table 3: Flammability and Vapor Properties of this compound
PropertyValueReference(s)
Flash Point46 °C (closed cup)[5][6]
Vapor Pressure1.89 mmHg at 25 °C[7]

Chemical Reactivity

Alkanes, including this compound, are generally unreactive due to the strength and nonpolar nature of their C-C and C-H single bonds.[9] However, they undergo a few key reactions under specific conditions.

Combustion

In the presence of excess oxygen and an ignition source, this compound undergoes complete combustion to produce carbon dioxide and water, releasing a significant amount of energy.[10]

Balanced Equation for Complete Combustion: 2 C₁₀H₂₂ + 31 O₂ → 20 CO₂ + 22 H₂O + Heat

Free-Radical Halogenation

This compound can react with halogens (such as chlorine or bromine) in the presence of ultraviolet (UV) light. This reaction proceeds via a free-radical chain mechanism, leading to the substitution of hydrogen atoms with halogen atoms.[11] The reaction is not highly selective and can result in a mixture of halogenated isomers.

Mechanism of Free-Radical Chlorination:

  • Initiation: Cl₂ → 2 Cl• (under UV light)

  • Propagation:

    • C₁₀H₂₂ + Cl• → C₁₀H₂₁• + HCl

    • C₁₀H₂₁• + Cl₂ → C₁₀H₂₁Cl + Cl•

  • Termination:

    • Cl• + Cl• → Cl₂

    • C₁₀H₂₁• + Cl• → C₁₀H₂₁Cl

    • C₁₀H₂₁• + C₁₀H₂₁• → C₂₀H₄₂

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below.

Density Determination using a Pycnometer

Objective: To accurately determine the density of liquid this compound at a specific temperature.

Apparatus:

  • Pycnometer (specific gravity bottle) of a known volume

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatic water bath

  • Pasteur pipette

  • Lint-free tissue

Procedure:

  • Clean the pycnometer and its stopper thoroughly with a suitable solvent (e.g., acetone) and dry it completely.

  • Weigh the empty, dry pycnometer with its stopper on the analytical balance and record the mass (m₁).[2]

  • Fill the pycnometer with distilled water of a known temperature, ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to exit through the capillary.

  • Place the filled pycnometer in a thermostatic water bath set to the desired temperature (e.g., 20 °C) for at least 20 minutes to allow for thermal equilibrium.

  • Remove the pycnometer from the bath, carefully dry the exterior with a lint-free tissue, and weigh it. Record the mass (m₂).

  • Empty and dry the pycnometer. Fill it with this compound, following the same procedure as with water.

  • Thermostatically control and weigh the pycnometer filled with this compound. Record the mass (m₃).

Calculation:

  • Volume of the pycnometer (V) = (m₂ - m₁) / ρ_water (where ρ_water is the density of water at the experimental temperature).

  • Density of this compound (ρ_sample) = (m₃ - m₁) / V.

Boiling Point Determination using a Thiele Tube

Objective: To determine the boiling point of this compound using a micro-method.

Apparatus:

  • Thiele tube filled with mineral oil

  • Thermometer (-10 to 200 °C)

  • Small test tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Bunsen burner or other heat source

  • Rubber band or wire to attach the test tube to the thermometer

Procedure:

  • Add about 0.5 mL of this compound to the small test tube.

  • Place the capillary tube, sealed end up, into the test tube containing the sample.[7]

  • Attach the test tube to the thermometer with the rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.

  • Clamp the Thiele tube to a retort stand and insert the thermometer assembly, ensuring the sample is immersed in the mineral oil. The rubber band should be above the oil level.

  • Gently heat the side arm of the Thiele tube with a small flame.[7] This will create convection currents that ensure uniform heating.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.

  • Remove the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[1] Record this temperature.

Melting Point Determination (Capillary Method - ASTM E324)

Objective: To determine the melting point of this compound (applicable when the substance is frozen).

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or a commercial instrument)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Freezing bath (e.g., dry ice/acetone)

Procedure:

  • Introduce a small amount of frozen this compound into a capillary tube.[12]

  • Pack the solid to the bottom of the tube.

  • Place the capillary tube in the melting point apparatus.

  • Heat the apparatus slowly, at a rate of about 1-2 °C per minute near the expected melting point.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range). For a pure compound, this range should be narrow.[13]

Refractive Index Measurement using an Abbe Refractometer

Objective: To measure the refractive index of liquid this compound.

Apparatus:

  • Abbe refractometer

  • Constant temperature water circulator

  • Dropper

  • Soft tissue

  • Standard liquid with a known refractive index (for calibration, e.g., distilled water)

Procedure:

  • Turn on the light source of the refractometer.

  • Connect the refractometer to the constant temperature water circulator set to 20 °C and allow the prisms to equilibrate.

  • Open the prism assembly and clean the surfaces of both the upper and lower prisms with a soft tissue and a suitable solvent (e.g., ethanol or acetone).

  • Place a few drops of this compound onto the surface of the lower prism.[4]

  • Close the prisms firmly.

  • Look through the eyepiece and turn the coarse adjustment knob until the field of view is divided into a light and a dark section.

  • If a colored band is visible at the borderline, turn the chromaticity adjustment knob until a sharp, black-and-white borderline is obtained.

  • Turn the fine adjustment knob to center the borderline on the crosshairs in the eyepiece.

  • Press the switch to illuminate the scale and read the refractive index.

Flash Point Determination (Tag Closed-Cup Tester - ASTM D56)

Objective: To determine the flash point of this compound.

Apparatus:

  • Tag Closed-Cup Tester

  • Thermometer

  • Graduated cylinder

Procedure:

  • Ensure the Tag Closed-Cup Tester is clean and in good working order.

  • Pour 50 mL of this compound into the test cup.[3]

  • Place the lid on the cup and insert the thermometer.

  • Light the test flame and adjust it to the size of the bead on the lid.

  • Heat the sample at a slow, constant rate (approximately 1 °C/min).

  • For every 1 °C rise in temperature, apply the test flame by operating the shutter mechanism.

  • The flash point is the lowest temperature at which the application of the test flame causes the vapor above the liquid to ignite with a distinct flash inside the cup.[14] Record this temperature.

Solubility Determination

Objective: To determine the qualitative solubility of this compound in water and an organic solvent.

Apparatus:

  • Test tubes with stoppers

  • Graduated pipettes

  • Vortex mixer (optional)

Procedure for Solubility in Water:

  • Add approximately 1 mL of this compound to a test tube.

  • Add 3 mL of distilled water to the test tube.

  • Stopper the test tube and shake it vigorously for 1 minute.

  • Allow the mixture to stand and observe if two distinct layers form. The formation of two layers indicates insolubility.[15]

Procedure for Solubility in an Organic Solvent (e.g., Hexane):

  • Add approximately 1 mL of this compound to a test tube.

  • Add 3 mL of the organic solvent (e.g., hexane) to the test tube.

  • Stopper the test tube and shake it.

  • Observe if a single, clear phase is formed. A single phase indicates solubility.

Visualization of Structure-Property Relationships

The following diagram illustrates the logical relationship between the chemical structure of this compound and its key physicochemical properties.

G Structure This compound Structure (C10H22, Branched Alkane) MW High Molecular Weight (142.28 g/mol) Structure->MW Composition Branching Methyl Branching Structure->Branching Arrangement Nonpolar Nonpolar Nature (C-C and C-H bonds) Structure->Nonpolar Bonding Density Low Density (0.726 g/mL) Structure->Density Packing efficiency IntermolForces Weak van der Waals Forces MW->IntermolForces Influences strength of Branching->IntermolForces Disrupts packing, weakens Nonpolar->IntermolForces Determines type of Solubility Low Water Solubility High Solubility in Nonpolar Solvents Nonpolar->Solubility Governs 'like dissolves like' Reactivity Low Chemical Reactivity (Combustion, Halogenation) Nonpolar->Reactivity Leads to BoilingPoint Relatively High Boiling Point (166-169 °C) (Lower than n-decane due to branching) IntermolForces->BoilingPoint Determines MeltingPoint Low Melting Point (-74.65 °C) IntermolForces->MeltingPoint Determines Volatility Moderate Volatility (Flash Point: 46 °C) IntermolForces->Volatility Influences

Caption: Relationship between this compound's structure and its properties.

Safety Information

This compound is a flammable liquid and vapor.[1] It may be fatal if swallowed and enters airways. It is essential to handle this chemical in a well-ventilated area, away from heat, sparks, and open flames. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Synthesis of 2-Methylnonane for research purposes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2-Methylnonane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust and efficient laboratory-scale method for the synthesis of this compound (iso-decane), a branched-chain alkane. The content is tailored for professionals in chemical research and development, offering detailed experimental protocols, comparative data, and visual workflows to ensure clarity and reproducibility.

Introduction and Synthetic Strategy

This compound is a valuable compound for various research applications, including its use as a reference standard in analytical chemistry, particularly in petroleum and environmental analysis.[1] Its specific physicochemical properties, derived from its branched structure, also make it a subject of interest in materials science.

The synthesis of an unsymmetrical alkane like this compound requires a method that allows for the precise and clean formation of a carbon-carbon bond between two different alkyl groups. While several C-C bond-forming reactions exist, they are not all suitable for this purpose.

  • Wurtz Reaction: This classical method, involving the reaction of two alkyl halides with sodium metal, is generally limited to the synthesis of symmetrical alkanes.[2][3][4] When two different alkyl halides are used, the reaction produces an difficult-to-separate mixture of three different alkanes, making it an unsuitable method for the targeted synthesis of this compound.[2][3][5]

  • Organocuprate (Gilman) Coupling: The Corey-House synthesis, which utilizes a lithium dialkylcuprate (Gilman reagent), is a superior method for synthesizing unsymmetrical alkanes.[6][7] This reaction is highly effective for coupling an organocuprate with a primary or secondary alkyl halide, proceeding with high yield and minimal side products.[8][9]

This guide will focus on the Gilman reagent-based synthesis due to its high selectivity and efficiency. The chosen pathway involves the reaction of lithium dimethylcuprate with 2-bromononane.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of the target compound is essential for its identification and handling.

PropertyValue
Molecular Formula C₁₀H₂₂[10][11][12]
Molecular Weight 142.28 g/mol [10][12]
CAS Number 871-83-0[10][11][13]
Boiling Point 166-169 °C (lit.)[11]
Density 0.726 g/mL at 20 °C (lit.)[11]
Refractive Index (n20/D) 1.410 (lit.)[11]

Synthesis of this compound via Gilman Reagent

The overall transformation involves the coupling of a methyl group from a Gilman reagent with a 2-nonyl backbone derived from 2-bromononane.

Overall Reaction: (CH₃)₂CuLi + CH₃(CH₂)₆CHBrCH₃ → CH₃(CH₂)₆CH(CH₃)₂ + CH₃Cu + LiBr

This synthesis is performed in two primary stages within a single pot: the formation of the Gilman reagent and the subsequent coupling reaction with the alkyl halide.

Reaction_Pathway cluster_prep Step 1: Gilman Reagent Preparation cluster_coupling Step 2: Coupling Reaction CH3Li Methyllithium (CH₃Li) Gilman Lithium Dimethylcuprate ((CH₃)₂CuLi) CH3Li->Gilman  2 eq. CH₃Li  1 eq. CuI  THF or Et₂O, <0 °C CuI Copper(I) Iodide (CuI) CuI->Gilman  2 eq. CH₃Li  1 eq. CuI  THF or Et₂O, <0 °C Bromononane 2-Bromononane Product This compound Bromononane->Product  Coupling Gilman->Product

Caption: Reaction pathway for this compound synthesis.
Detailed Experimental Protocol

This protocol is based on established procedures for Gilman reagent coupling reactions. All operations must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents, as organolithium and organocuprate reagents are extremely sensitive to moisture and oxygen.

Materials and Equipment:

  • Methyllithium (CH₃Li) solution in diethyl ether (e.g., 1.6 M)

  • Copper(I) Iodide (CuI), purified

  • 2-Bromononane

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-neck round-bottom flask, flame-dried

  • Magnetic stirrer and stir bar

  • Septa, syringes, and cannulas for inert atmosphere transfers

  • Low-temperature bath (e.g., dry ice/acetone)

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Preparation of Lithium Dimethylcuprate:

    • Place purified copper(I) iodide (5.71 g, 30 mmol) into a flame-dried 250 mL three-neck flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

    • Add anhydrous diethyl ether (100 mL) to the flask.

    • Cool the resulting slurry to -10 °C using a suitable cooling bath.

    • Slowly add methyllithium solution (37.5 mL of 1.6 M solution in Et₂O, 60 mmol) dropwise via syringe to the stirred slurry over 30 minutes, ensuring the internal temperature does not exceed 0 °C. The initial grey slurry will turn into a nearly colorless solution of the Gilman reagent.

  • Coupling Reaction:

    • Continue stirring the Gilman reagent at -10 °C.

    • Add 2-bromononane (5.2 g, 25 mmol) dropwise via syringe to the reaction mixture over 20 minutes.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. The reaction progress can be monitored by TLC or GC analysis.

  • Work-up and Purification:

    • Cool the reaction flask in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of 100 mL of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with 50 mL portions of diethyl ether.

    • Combine all organic extracts and wash sequentially with 100 mL of water and 100 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product is purified by fractional distillation under atmospheric pressure to yield pure this compound.

Summary of Synthesis Parameters
ParameterDescription
Key Reactants 2-Bromononane, Methyllithium
Key Reagent Copper(I) Iodide (to form the Gilman reagent)
Solvent Anhydrous Diethyl Ether (Et₂O) or THF
Reaction Temperature -10 °C to Room Temperature
Typical Yield 75-90% (based on similar Gilman coupling reactions)
Purification Method Fractional Distillation

Experimental Workflow Visualization

The following diagram outlines the logical flow of the experimental procedure, from setup to the final purified product.

Experimental_Workflow A Setup Flame-Dried Glassware under Inert Atmosphere B Prepare Lithium Dimethylcuprate: Add CH₃Li to CuI slurry in Et₂O at -10 °C A->B C Coupling Reaction: Add 2-Bromononane dropwise at -10 °C B->C D Warm to Room Temperature and Stir for 4-6 hours C->D E Quench Reaction: Slowly add sat. aq. NH₄Cl at 0 °C D->E F Work-up: Phase Separation and Aqueous Layer Extraction E->F G Wash Combined Organic Layers (Water, Brine) F->G H Dry Organic Layer (MgSO₄) and Filter G->H I Solvent Removal (Rotary Evaporation) H->I J Purify by Fractional Distillation I->J K Pure this compound J->K

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is effectively achieved using a Gilman organocuprate reagent. This method offers high yield and selectivity, avoiding the product mixtures common to other coupling reactions like the Wurtz synthesis. The provided protocol details a reliable procedure suitable for a standard research laboratory, enabling the production of high-purity this compound for analytical, developmental, and research purposes. Adherence to anhydrous and inert conditions is critical for the success of this synthesis.

References

An In-Depth Technical Guide to the Natural Sources and Occurrence of 2-Methylnonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylnonane, a branched-chain alkane with the chemical formula C10H22, is a volatile organic compound (VOC) that has been identified in various natural sources. While not as extensively studied as other natural products, its presence in the volatile profiles of certain plants and its potential role as a semiochemical in insects make it a compound of interest for researchers in chemical ecology, food science, and drug development. This technical guide provides a comprehensive overview of the known natural sources, biosynthesis, and analytical methodologies for this compound.

Natural Occurrence of this compound

This compound has been reported as a component of the volatile emissions of several plant species. Its presence is often as part of a complex mixture of hydrocarbons and other VOCs.

Occurrence in Plants

While the presence of this compound has been noted in various plants, quantitative data on its concentration is often limited in publicly available literature. The compound has been identified in the following species:

  • Foxtail Millet (Setaria italica) : Studies on the volatile compounds produced during the germination of foxtail millet have identified this compound as one of the emitted alkanes. The production of this and other volatiles increases during the germination process, likely due to the enzymatic breakdown of fatty acids.[1][2]

  • Angelica (Angelica gigas) and Ginger (Zingiber officinale) : PubChem lists Angelica gigas and Zingiber officinale as organisms in which this compound has been reported.[6] However, detailed GC-MS analyses of the essential oils of these plants do not always explicitly list this compound, suggesting its presence may be in trace amounts or dependent on the specific chemotype, geographical origin, and extraction method.

Table 1: Documented Natural Plant Sources of this compound

Plant SpeciesCommon NamePlant PartReference(s)
Setaria italicaFoxtail MilletGerminating Seeds[1][2]
Cicer arietinum L.ChickpeaSeeds[3][4][5]
Angelica gigasGiant AngelicaNot Specified[6]
Zingiber officinaleGingerNot Specified[6]

Note: Quantitative data for this compound in these sources is not consistently reported in the available literature.

Occurrence in Insects

Branched-chain alkanes are crucial components of the cuticular hydrocarbon (CHC) profile of many insects, playing a vital role in preventing desiccation and in chemical communication. While the role of this compound as a specific semiochemical is not as well-documented as other hydrocarbons, its presence as a CHC is plausible in various insect species. Semiochemicals are signaling molecules used for communication, and they can be classified as pheromones (intraspecific communication) or kairomones (interspecific communication, benefiting the receiver).[7][8][9][10] Further research is needed to determine if this compound acts as a pheromone or kairomone in specific insect-insect or plant-insect interactions.[11][12][13]

Biosynthesis of this compound

The biosynthesis of branched-chain alkanes like this compound is linked to fatty acid metabolism in both plants and insects.

Biosynthesis in Plants

In plants, the biosynthesis of volatile organic compounds, including alkanes, often originates from precursors in primary metabolism, such as fatty acids and amino acids.[14][15][16][17] The general pathway for alkane biosynthesis involves the elongation of fatty acids to very-long-chain fatty acids (VLCFAs), followed by a decarboxylation or decarbonylation step. For branched-chain alkanes, the introduction of a methyl group likely occurs during the fatty acid elongation process, utilizing a methyl-branched starter unit derived from branched-chain amino acids like valine or isoleucine.

The proposed biosynthetic pathway for 2-methylalkanes in plants can be visualized as follows:

plant_biosynthesis Branched-chain Amino Acids (e.g., Valine) Branched-chain Amino Acids (e.g., Valine) Branched-chain Acyl-CoA Branched-chain Acyl-CoA Branched-chain Amino Acids (e.g., Valine)->Branched-chain Acyl-CoA Transamination/ Decarboxylation Fatty Acid Synthase (FAS) Complex Fatty Acid Synthase (FAS) Complex Branched-chain Acyl-CoA->Fatty Acid Synthase (FAS) Complex Starter Unit Very-Long-Chain Fatty Acid (VLCFA) with Methyl Branch Very-Long-Chain Fatty Acid (VLCFA) with Methyl Branch Fatty Acid Synthase (FAS) Complex->Very-Long-Chain Fatty Acid (VLCFA) with Methyl Branch Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty Acid Synthase (FAS) Complex Elongation Decarboxylation/\nDecarbonylation Decarboxylation/ Decarbonylation Very-Long-Chain Fatty Acid (VLCFA) with Methyl Branch->Decarboxylation/\nDecarbonylation This compound This compound Decarboxylation/\nDecarbonylation->this compound

Caption: Proposed biosynthetic pathway of this compound in plants.

Biosynthesis in Insects

In insects, the biosynthesis of methyl-branched cuticular hydrocarbons is a well-studied process that occurs primarily in specialized cells called oenocytes. The pathway is a modification of the fatty acid synthesis pathway. A key step is the incorporation of a methylmalonyl-CoA unit instead of a malonyl-CoA unit during the elongation of the fatty acid chain, which results in the methyl branch. The resulting very-long-chain acyl-CoA is then reduced to an aldehyde and subsequently decarbonylated to form the alkane.

A simplified diagram of this pathway is presented below:

insect_biosynthesis Acetyl-CoA Acetyl-CoA Fatty Acid Synthase (FAS) Fatty Acid Synthase (FAS) Acetyl-CoA->Fatty Acid Synthase (FAS) Initiation Malonyl-CoA Malonyl-CoA FAS FAS Malonyl-CoA->FAS Elongation Branched Very-Long-Chain Acyl-CoA Branched Very-Long-Chain Acyl-CoA FAS->Branched Very-Long-Chain Acyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->FAS Branching Reduction Reduction Branched Very-Long-Chain Acyl-CoA->Reduction Branched Aldehyde Branched Aldehyde Reduction->Branched Aldehyde Decarbonylation Decarbonylation Branched Aldehyde->Decarbonylation This compound This compound Decarbonylation->this compound

Caption: Simplified biosynthetic pathway of this compound in insects.

Experimental Protocols for the Analysis of this compound

The identification and quantification of this compound from natural sources typically involve the extraction of volatile compounds followed by analysis using gas chromatography-mass spectrometry (GC-MS). Headspace solid-phase microextraction (HS-SPME) is a common, solvent-free technique for extracting volatiles from plant and insect samples.[18][19][20][21][22][23]

General HS-SPME-GC-MS Protocol for Plant Volatiles

This protocol provides a general framework for the analysis of this compound in plant materials. Optimization of parameters such as fiber coating, extraction time, and temperature is crucial for achieving the best results for a specific sample matrix.

1. Sample Preparation:

  • Fresh plant material (e.g., seeds, leaves) is finely ground to increase the surface area for volatile release.

  • A known amount of the ground sample (e.g., 1-5 g) is placed in a headspace vial (e.g., 20 mL).

  • An internal standard (e.g., a deuterated alkane or a different chain length alkane not present in the sample) can be added for quantification.

  • The vial is securely sealed with a PTFE/silicone septum.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Fiber Selection: A non-polar or semi-polar fiber is typically used for alkanes. Common choices include polydimethylsiloxane (PDMS) or divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS).

  • Extraction: The sealed vial is incubated at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 15-30 minutes) to allow volatiles to equilibrate in the headspace. The SPME fiber is then exposed to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Desorption: The SPME fiber is immediately inserted into the heated injection port of the GC-MS system (e.g., 250 °C) where the adsorbed volatiles are thermally desorbed onto the analytical column.

  • Chromatographic Separation: A non-polar capillary column (e.g., DB-5ms or HP-5ms) is commonly used. The oven temperature is programmed to start at a low temperature (e.g., 40 °C) and gradually increase to a higher temperature (e.g., 250 °C) to separate the compounds based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry Detection: The separated compounds are ionized (typically by electron ionization at 70 eV) and fragmented. The mass spectrometer detects the mass-to-charge ratio of the resulting ions.

  • Identification and Quantification: this compound is identified by comparing its mass spectrum and retention time with that of an authentic standard or by matching with a spectral library (e.g., NIST). Quantification is performed by comparing the peak area of this compound to that of the internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME cluster_gc_ms GC-MS Analysis Grind Plant Material Grind Plant Material Weigh and Place in Vial Weigh and Place in Vial Grind Plant Material->Weigh and Place in Vial Add Internal Standard Add Internal Standard Weigh and Place in Vial->Add Internal Standard Seal Vial Seal Vial Add Internal Standard->Seal Vial Incubate Vial Incubate Vial Seal Vial->Incubate Vial Expose SPME Fiber Expose SPME Fiber Incubate Vial->Expose SPME Fiber Thermal Desorption Thermal Desorption Expose SPME Fiber->Thermal Desorption Chromatographic Separation Chromatographic Separation Thermal Desorption->Chromatographic Separation Mass Spectrometry Detection Mass Spectrometry Detection Chromatographic Separation->Mass Spectrometry Detection Data Analysis Data Analysis Mass Spectrometry Detection->Data Analysis Identification and Quantification Identification and Quantification Data Analysis->Identification and Quantification

References

A Comprehensive Technical Guide to the Physical Properties of 2-Methylnonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the core physical properties of 2-Methylnonane, an isomer of decane. The information is presented in a clear, structured format to facilitate its use in research, chemical synthesis, and drug development applications.

Core Physical Properties of this compound

This compound is a branched-chain alkane with the molecular formula C10H22.[1] It is a colorless liquid at room temperature with a petroleum-like odor.[1] As a flammable liquid, it poses an aspiration toxicity hazard and may be fatal if swallowed and enters the airways.[1][2] It is insoluble in water and has a density lower than water, causing it to float.[1]

Quantitative Data Summary

The following table summarizes the key physical properties of this compound, compiled from various sources for easy reference and comparison.

Physical PropertyValueUnits
Boiling Point 166 - 169°C
167°C
167.00 to 168.00°C at 760.00 mm Hg
Melting Point -74.65°C
-75°C
Density 0.726g/mL at 20 °C
Refractive Index 1.410at 20 °C/D
Flash Point 46°C
114.8°F - closed cup
Vapor Pressure 1.89mmHg at 25 °C
Molecular Weight 142.28 g/mol

Experimental Protocols for Property Determination

The accurate determination of physical properties such as boiling and melting points is crucial for the characterization and quality control of chemical substances. Standard laboratory procedures for alkanes like this compound are outlined below.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[3] For a pure compound, the boiling point is a sharp, characteristic value.[3]

Common Method: Thiele Tube Distillation

A widely used and efficient method for determining the boiling point of a small sample is the Thiele tube method.[4]

  • Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed in a small test tube or a specialized boiling tube.

  • Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid sample.

  • Apparatus Setup: The boiling tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil). The thermometer bulb and the sample should be immersed in the oil.

  • Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

  • Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.

  • Boiling Point Reading: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a very narrow temperature range.

Common Method: Capillary Melting Point Apparatus

  • Sample Preparation: A small amount of the solidified this compound (by cooling below its melting point) is finely powdered and packed into a capillary tube, which is sealed at one end.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which typically consists of a heated block with a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure substance, this range should be narrow (0.5-1 °C).

Logical Relationships and Molecular Structure

The physical properties of an alkane like this compound are directly influenced by its molecular structure. The branching in its carbon chain affects the intermolecular forces, which in turn dictate properties like boiling and melting points.

cluster_structure Molecular Structure cluster_forces Intermolecular Forces cluster_properties Physical Properties Molecular_Structure This compound (Branched Alkane) Intermolecular_Forces Van der Waals Forces (London Dispersion Forces) Molecular_Structure->Intermolecular_Forces Determines strength of Boiling_Point Boiling Point Intermolecular_Forces->Boiling_Point Lower for branched alkanes due to reduced surface area Melting_Point Melting Point Intermolecular_Forces->Melting_Point Disruption of crystal lattice affected by branching

Caption: Relationship between molecular structure and physical properties.

References

An In-depth Technical Guide to the Isomers of 2-Methylnonane and their Structural Differences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of 2-methylnonane, all of which share the molecular formula C10H22. A detailed comparison of their physical properties is presented, alongside methodologies for their experimental differentiation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development where a nuanced understanding of isomeric structures is critical.

Introduction to the Isomers of Decane

This compound is one of the 75 structural isomers of decane, a saturated hydrocarbon.[1][2][3] These isomers all possess the same molecular formula (C10H22) but differ in the arrangement and connectivity of their carbon atoms. This variation in structure, primarily in the form of chain length and branching, leads to distinct physical and chemical properties among the isomers. Understanding these differences is crucial for applications ranging from fuel formulation to the synthesis of complex organic molecules.

The primary types of structural isomerism exhibited by the isomers of decane are chain isomerism and positional isomerism. Chain isomers differ in the length of their principal carbon chain, while positional isomers have the same carbon skeleton but differ in the position of substituent groups.

Comparative Physical Properties of Selected Decane Isomers

The degree of branching in decane isomers significantly influences their intermolecular van der Waals forces, which in turn affects their physical properties. Generally, increased branching leads to a more compact, spherical shape, reducing the surface area available for intermolecular contact. This results in weaker van der Waals forces and, consequently, lower boiling points and melting points compared to their straight-chain counterparts.

Below is a table summarizing the key physical properties of this compound and a selection of its isomers.

Isomer NameIUPAC NameBoiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)
n-DecaneDecane174.1[4]-29.7[4]0.730[5]
This compoundThis compound166-169-75[6]0.726
3-Methylnonane3-Methylnonane167.9[3]-70.2[7]0.7195[7]
4-Methylnonane4-Methylnonane163-166N/A0.73
5-Methylnonane5-Methylnonane164.9[8]-87.7[8]0.733[8]
2,2-Dimethyloctane2,2-Dimethyloctane155[9]N/A0.725[9]
3,3-Dimethyloctane3,3-DimethyloctaneN/AN/AN/A
4,4-Dimethyloctane4,4-Dimethyloctane157.8[10]-54.0[10]0.734[10]
3-Ethyloctane3-Ethyloctane166.6[11]-87.7[11]0.736[11]
4-Ethyloctane4-Ethyloctane163.6[12]-87.7[12]0.733[12]

Experimental Protocols for Isomer Differentiation

The separation and identification of structurally similar isomers like those of decane require sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are two of the most powerful and commonly employed methods for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is an ideal technique for separating and identifying volatile compounds like the isomers of decane. The separation is achieved based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The retention time of each isomer is a characteristic property under a given set of experimental conditions.

Sample Preparation:

  • Dilution: Prepare a dilute solution of the isomer mixture in a volatile organic solvent such as hexane or pentane. The concentration should be optimized to avoid column overloading.

  • Filtration: If necessary, filter the sample to remove any particulate matter that could interfere with the injection or the column.

Instrumentation and Method:

  • Gas Chromatograph: A high-resolution capillary gas chromatograph is required.

  • Column: A non-polar or slightly polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is typically suitable for separating alkane isomers. The column dimensions (length, internal diameter, and film thickness) will influence the separation efficiency.

  • Carrier Gas: Helium or hydrogen is commonly used as the carrier gas at a constant flow rate.

  • Injector: A split/splitless injector is used to introduce the sample. The injector temperature should be high enough to ensure rapid vaporization of the sample without causing thermal degradation.

  • Oven Temperature Program: A temperature program is crucial for separating a mixture of isomers with a range of boiling points. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 5-10°C/min).

  • Mass Spectrometer: The outlet of the GC column is coupled to a mass spectrometer, which ionizes the eluted compounds and separates the resulting ions based on their mass-to-charge ratio (m/z). Electron ionization (EI) is a common ionization technique for alkanes.

  • Data Analysis: The resulting chromatogram will show a series of peaks, each corresponding to a separated isomer. The mass spectrum of each peak can be compared to a library of known spectra (e.g., NIST/Wiley) for positive identification. The fragmentation patterns of the isomers, although often similar, can exhibit subtle differences that aid in their differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (primarily ¹H and ¹³C) within a molecule. This allows for the unambiguous determination of the carbon skeleton and the position of substituents, making it a powerful tool for distinguishing between isomers.

Sample Preparation:

  • Dissolution: Dissolve a small amount of the purified isomer in a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Filtration: Filter the solution into an NMR tube to remove any solid impurities.

¹H NMR Spectroscopy:

  • Chemical Shift (δ): The chemical shift of a proton is influenced by its electronic environment. Protons in different locations within the isomeric structures will have distinct chemical shifts. For alkanes, the proton signals typically appear in the upfield region of the spectrum (around 0.8-1.7 ppm).

  • Integration: The area under each proton signal is proportional to the number of protons giving rise to that signal.

  • Spin-Spin Splitting (Multiplicity): The signal for a particular proton is split into multiple peaks (a multiplet) by the magnetic fields of neighboring, non-equivalent protons. The splitting pattern (e.g., singlet, doublet, triplet) provides information about the number of adjacent protons.

¹³C NMR Spectroscopy:

  • Chemical Shift (δ): Each chemically non-equivalent carbon atom in an isomer will produce a distinct signal in the ¹³C NMR spectrum. The chemical shift of a carbon is sensitive to its hybridization and the nature of the atoms attached to it. For alkanes, carbon signals typically appear between 10 and 60 ppm.

  • DEPT (Distortionless Enhancement by Polarization Transfer): This is a useful NMR experiment that can distinguish between CH₃, CH₂, CH, and quaternary carbons, which is invaluable for determining the branching pattern of an isomer.

By analyzing the combination of these NMR parameters, the precise structure of each isomer can be elucidated.

Structural Differences Visualized

To illustrate the structural diversity among the isomers of this compound, the following diagrams, generated using the DOT language, depict the connectivity of atoms in a selection of these molecules.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 2-methylnonane and its related isomers. The data presented is crucial for a variety of applications, including chemical process design, reaction modeling, and understanding intermolecular interactions in drug development. This document summarizes key quantitative data in structured tables, details the experimental methodologies used for their determination, and provides visualizations of experimental workflows and molecular relationships.

Core Thermodynamic Data

The thermodynamic properties of alkanes, such as enthalpy of formation, entropy, and heat capacity, are fundamental to understanding their stability and reactivity. These values are essential for calculating reaction energies, equilibrium constants, and predicting the spontaneity of chemical processes.

Data for Methylnonane Isomers

The following table summarizes the standard molar enthalpy of formation (ΔfH°), standard molar entropy (S°), and molar heat capacity at constant pressure (Cp) for this compound and its related isomers at 298.15 K.

CompoundFormulaStateΔfH° (kJ/mol)S° (J/mol·K)Cp (J/mol·K)
This compoundC₁₀H₂₂liquid-309.8 ± 2.4[1]420.1[1]313.3[1]
3-MethylnonaneC₁₀H₂₂liquid---
4-MethylnonaneC₁₀H₂₂liquid---
5-MethylnonaneC₁₀H₂₂liquid-307.9[1]423.8[1]314.4[1]

Experimental Protocols

The determination of thermodynamic data for organic compounds like this compound relies on precise calorimetric measurements. The following sections detail the methodologies for determining the key thermodynamic properties presented in this guide.

Determination of Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation of this compound and its isomers is typically determined by combustion calorimetry . This technique involves the complete combustion of a known mass of the substance in a high-pressure oxygen atmosphere within a device called a bomb calorimeter.

Experimental Workflow for Combustion Calorimetry:

G cluster_prep Sample Preparation cluster_combustion Combustion cluster_measurement Measurement & Calculation prep1 Weigh a precise mass of the alkane sample prep2 Place sample in a combustible crucible prep1->prep2 comb1 Place crucible in a bomb calorimeter prep2->comb1 comb2 Pressurize with excess pure oxygen comb1->comb2 comb3 Immerse bomb in a known volume of water comb2->comb3 comb4 Ignite the sample electrically comb3->comb4 meas1 Measure the temperature rise of the water (ΔT) comb4->meas1 meas2 Calculate the heat released (q_reaction) using the known heat capacity of the calorimeter meas1->meas2 meas3 Correct for heats of formation of combustion products (CO₂, H₂O) meas2->meas3 meas4 Calculate the standard enthalpy of formation (ΔfH°) meas3->meas4

Experimental workflow for determining the enthalpy of formation.

The heat released during combustion raises the temperature of the calorimeter and the surrounding water. By knowing the heat capacity of the calorimeter system (determined through calibration, often with a substance of known heat of combustion like benzoic acid), the heat of combustion can be calculated. The standard enthalpy of formation is then derived using Hess's law, by considering the known standard enthalpies of formation of the combustion products (carbon dioxide and water).

Determination of Molar Entropy (S°)

The absolute molar entropy of a substance is determined by measuring its heat capacity as a function of temperature from near absolute zero (0 K) to the desired temperature (e.g., 298.15 K). This is based on the third law of thermodynamics, which states that the entropy of a perfect crystal at absolute zero is zero.

The experimental procedure involves low-temperature adiabatic calorimetry .

Experimental Workflow for Entropy Determination:

G cluster_measurement Heat Capacity Measurement cluster_calculation Entropy Calculation meas1 Cool the alkane sample to near absolute zero (0 K) meas2 incrementally add known amounts of heat to the sample meas1->meas2 meas3 Measure the resulting temperature increase (ΔT) meas2->meas3 meas4 Calculate heat capacity (Cp) at each temperature interval meas3->meas4 calc1 Plot Cp/T versus T meas4->calc1 calc2 Calculate the area under the curve from 0 K to the desired temperature calc1->calc2 calc3 Add the entropy changes for any phase transitions (e.g., melting) calc2->calc3 calc4 The total area plus phase transition entropies gives the absolute entropy (S°) calc3->calc4

Workflow for the experimental determination of molar entropy.

The entropy is calculated by integrating the heat capacity divided by the temperature (Cp/T) from 0 K to the target temperature. Any phase transitions (e.g., melting) that occur within this temperature range must also be accounted for by adding the enthalpy of the transition divided by the transition temperature (ΔH_transition / T_transition) to the total entropy.

Determination of Molar Heat Capacity (Cp)

The molar heat capacity at constant pressure is determined using a calorimeter, often the same apparatus used for entropy measurements. A known quantity of heat is supplied to a known mass of the substance, and the resulting temperature change is measured. The heat capacity is then calculated using the formula:

Cp = q / (n * ΔT)

where:

  • q is the heat added

  • n is the number of moles of the substance

  • ΔT is the change in temperature

For liquids, the measurements are typically carried out in a calorimeter that allows for stirring to ensure uniform temperature distribution.

Structural Relationships of Related Alkanes

The thermodynamic properties of alkanes are influenced by their molecular structure. Branching, for instance, generally leads to a lower boiling point and a more stable molecule (a more negative enthalpy of formation) compared to its straight-chain isomer.

The following diagram illustrates the structural relationship between this compound and its isomers.

G cluster_alkanes Isomers of C10H22 cluster_methylnonanes Methylnonanes cluster_dimethylnonanes Dimethylnonanes (Examples) C10H22 Decane (C10H22) M2 This compound C10H22->M2 Isomer of M3 3-Methylnonane C10H22->M3 Isomer of M4 4-Methylnonane C10H22->M4 Isomer of M5 5-Methylnonane C10H22->M5 Isomer of DM22 2,2-Dimethylnonane C10H22->DM22 Isomer of DM23 2,3-Dimethylnonane C10H22->DM23 Isomer of

Structural relationship of this compound and related alkanes.

This guide provides a foundational understanding of the thermodynamic properties of this compound and related alkanes. For more detailed data and information on other isomers, the NIST Chemistry WebBook is a valuable resource.[1][2][3]

References

2-Methylnonane CAS number and IUPAC nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methylnonane, a branched-chain alkane with significant applications in fuel production and organic chemistry. This document outlines its chemical identity, physicochemical properties, and relevant experimental data to support research and development activities.

Chemical Identification and Nomenclature

This compound is a structural isomer of decane, featuring a methyl group at the second position of a nonane backbone.[1][2] This branched structure influences its physical and chemical behavior compared to its straight-chain counterpart, n-decane.

  • IUPAC Name: this compound[3]

  • CAS Number: 871-83-0[3][4][5]

  • Synonyms: Isodecane, Nonane, 2-methyl-[1][6][7]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are critical for understanding its behavior in various experimental and industrial settings.

PropertyValueSource
Molecular FormulaC₁₀H₂₂[3][4][6]
Molecular Weight142.28 g/mol [4][5]
Density0.726 g/mL at 20 °C[5]
Boiling Point166-169 °C[5]
Melting Point-74.6 °C[1]
Refractive Indexn20/D 1.410[5]

Experimental Protocols

Due to its nature as a common organic compound, the experimental protocols involving this compound are extensive. A representative analytical method for its identification and quantification is Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol: Analysis of this compound by GC-MS

  • Sample Preparation: Dissolve a known quantity of the sample containing this compound in a suitable volatile solvent, such as hexane. Prepare a series of calibration standards of known concentrations.

  • Instrumentation: Utilize a gas chromatograph coupled with a mass spectrometer.

    • GC Column: A non-polar capillary column, such as one coated with polydimethylsiloxane, is typically used for alkane separation.

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • GC Method:

    • Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250 °C).

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a controlled rate to separate compounds based on their boiling points.

    • Injection Mode: Split or splitless injection depending on the sample concentration.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) is standard for creating fragment ions.

    • Mass Analyzer: A quadrupole or time-of-flight analyzer.

    • Scan Range: Scan a mass-to-charge (m/z) ratio range appropriate for the expected fragments of this compound.

  • Data Analysis: Identify this compound by its retention time and the characteristic fragmentation pattern in the mass spectrum. Quantify the amount by comparing the peak area to the calibration curve.

Logical Workflow for Compound Identification

The following diagram illustrates the logical workflow for the identification and characterization of an organic compound like this compound.

cluster_0 Initial Analysis cluster_1 Spectroscopic Analysis cluster_2 Chromatographic Separation cluster_3 Structure Elucidation & Confirmation A Unknown Sample B Physical Properties (BP, MP, Density) A->B A->B C Solubility Tests A->C A->C D IR Spectroscopy B->D B->D E NMR Spectroscopy (¹H, ¹³C) C->E C->E F Mass Spectrometry D->F D->F G Gas Chromatography (GC) E->G E->G I Data Interpretation F->I F->I G->I G->I H High-Performance Liquid Chromatography (HPLC) J Proposed Structure: This compound I->J I->J K Comparison with Reference Spectra J->K J->K L Confirmed Identity K->L K->L

Caption: Workflow for the identification of this compound.

References

A Comprehensive Technical Guide to the Solubility of 2-Methylnonane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 2-methylnonane, a branched-chain alkane. While specific quantitative solubility data for this compound in a broad range of organic solvents is not extensively available in public literature, this document outlines the theoretical principles governing its solubility, presents available physical property data for this compound and its isomers, and offers a comprehensive, adaptable experimental protocol for the precise determination of its solubility.

Introduction to this compound and its Solubility Profile

This compound (also known as isodecane) is a colorless liquid hydrocarbon with the chemical formula C₁₀H₂₂.[1] As a branched-chain alkane, its molecular structure is predominantly non-polar. This fundamental characteristic is the primary determinant of its solubility behavior in various organic solvents, governed by the principle of "like dissolves like."[2] Consequently, this compound is readily soluble in non-polar solvents such as hexane and benzene, while exhibiting low solubility in polar solvents like water.[1][2]

Understanding the solubility of this compound is critical in various applications, including its use as a solvent, a component in fuels, and in organic synthesis. For drug development professionals, comprehending the solubility of alkane-like moieties is essential for predicting the behavior of non-polar segments of drug molecules.

Physicochemical Properties of this compound and Isomers

Quantitative solubility data for this compound is sparse. However, examining the physical properties of this compound and its isomers, 3-methylnonane and 4-methylnonane, can provide insights into their behavior in different solvents.

PropertyThis compound3-Methylnonane4-Methylnonane
CAS Number 871-83-05911-04-617301-94-9
Molecular Formula C₁₀H₂₂C₁₀H₂₂C₁₀H₂₂
Molecular Weight 142.28 g/mol 142.29 g/mol 142.28 g/mol
Boiling Point 166-169 °C151.6 °C163-166 °C
Density 0.726 g/mL at 20 °C0.7195 g/cm³0.73 g/mL at 20 °C
Solubility in Water InsolubleNegligible-
General Organic Solubility Soluble in Chloroform, Ether, BenzeneSoluble in nonpolar solvents (e.g., hexane, benzene)Soluble in Ether, Benzene, Chloroform

Data compiled from multiple sources.[1][2][3][4]

Theoretical Framework of Solubility

The solubility of a solute in a solvent is a thermodynamic equilibrium process. For a liquid solute like this compound in a liquid solvent, the process is one of mutual dissolution until saturation is reached. The primary intermolecular forces at play for alkanes are London dispersion forces.

dot

Experimental_Workflow start Start prep Preparation of Solute-Solvent Mixtures start->prep Select Solvents equilibration Equilibration in Thermostatic Shaker prep->equilibration Add excess this compound sampling Phase Separation and Sampling equilibration->sampling 24-48 hours at constant T analysis Quantitative Analysis (GC-FID or Refractometry) sampling->analysis Filter supernatant calculation Solubility Calculation analysis->calculation Determine concentration end End calculation->end Report solubility (g/100mL, mol/L)

References

A Comprehensive Technical Guide to the Vapor Pressure and Density of 2-Methylnonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the vapor pressure and density of 2-Methylnonane at various temperatures. The information compiled herein is intended to support research, development, and formulation activities where the physicochemical properties of this branched-chain alkane are critical. This document presents experimental and predicted data in clearly structured tables, outlines detailed experimental protocols for property determination, and includes visualizations to illustrate key relationships and workflows.

Physicochemical Data of this compound

The following tables summarize the temperature-dependent vapor pressure and density of this compound.

Vapor Pressure

The vapor pressure of this compound, a key parameter in understanding its volatility and phase behavior, has been determined experimentally. The data presented in Table 1 is crucial for applications involving evaporation, distillation, and formulation stability.

Temperature (°C)Vapor Pressure (kPa)
-340.001
-140.01
120.1
471
94.810
166.5100

Note: Some of the lower temperature data points are extrapolated values.

A single experimental data point for the vapor pressure of this compound is 1.89 mmHg at 25.00 °C.[1][2]

Density
Temperature (°C)Predicted Density (g/mL)
00.742
100.734
200.726
300.718
400.710
500.702
600.694

Note: Values other than at 20°C are predicted and should be used as an estimation.

Experimental Protocols

The determination of vapor pressure and density of chemical compounds like this compound relies on precise and validated experimental methodologies. Below are detailed descriptions of common techniques employed for such measurements for alkanes and similar organic liquids.

Vapor Pressure Measurement

Several methods are utilized to measure the vapor pressure of liquids, each with its own advantages and applicable pressure range. The static method and gas chromatography are two widely used techniques.

2.1.1. Static Method

The static method is a direct technique for measuring vapor pressure.[3] It involves placing the substance in a temperature-controlled, evacuated container and measuring the pressure of the vapor in equilibrium with the liquid phase.

  • Apparatus: A typical setup consists of a sample cell connected to a pressure transducer and a vacuum system. The cell is housed in a thermostat to maintain a constant temperature.

  • Procedure:

    • The sample of this compound is introduced into the sample cell.

    • The sample is thoroughly degassed to remove any dissolved air or other volatile impurities. This is often achieved by repeated freeze-pump-thaw cycles.

    • The sample cell is brought to the desired temperature using the thermostat.

    • Once thermal equilibrium is reached, the pressure of the vapor in the headspace above the liquid is measured using the pressure transducer.

    • This process is repeated at various temperatures to obtain a vapor pressure curve.

2.1.2. Gas Chromatography (GC) Method

Gas chromatography can be used as an indirect method to determine the vapor pressure of volatile compounds.[4][5][6] This technique relates the retention time of a substance in a GC column to its vapor pressure.

  • Apparatus: A standard gas chromatograph equipped with a suitable column and a detector (e.g., flame ionization detector - FID).

  • Procedure:

    • A series of standard compounds with known vapor pressures are injected into the GC to establish a calibration curve that correlates retention time with vapor pressure.

    • A sample of this compound is then injected into the GC under the same conditions as the standards.

    • The retention time of this compound is measured.

    • By comparing the retention time of this compound to the calibration curve, its vapor pressure at the column temperature can be determined.

Density Measurement

The density of liquids can be determined with high accuracy using various laboratory techniques. The pycnometer and the vibrating tube densimeter are common instruments for this purpose.

2.2.1. Pycnometer Method

The pycnometer method is a straightforward and accurate way to determine the density of a liquid by measuring the mass of a known volume.

  • Apparatus: A pycnometer (a glass flask with a precise and known volume) and an analytical balance.

  • Procedure:

    • The mass of the clean, dry, and empty pycnometer is accurately measured.

    • The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The temperature of the liquid is allowed to equilibrate with the surroundings, or a water bath is used to maintain a specific temperature.

    • The mass of the pycnometer filled with the liquid is measured.

    • The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus the mass of the empty pycnometer) by the known volume of the pycnometer.

2.2.2. Vibrating Tube Densitometer

This modern technique offers rapid and precise density measurements.[7][8][9] It is based on the principle that the natural frequency of oscillation of a U-shaped tube changes with the mass of the liquid it contains.

  • Apparatus: A vibrating tube densitometer.

  • Procedure:

    • The instrument is calibrated using fluids of known density, such as dry air and pure water.

    • A small sample of this compound is introduced into the oscillating U-tube.

    • The instrument electronically excites the tube, causing it to oscillate at its natural frequency.

    • The instrument measures this frequency and, based on the prior calibration, calculates and displays the density of the sample. The temperature of the sample is also precisely controlled and measured during this process.

Visualizations

The following diagrams provide a visual representation of the relationships between the physical properties of this compound and a typical experimental workflow for their determination.

G Property Relationship for this compound cluster_temp Temperature cluster_props Physical Properties T Temperature (°C) VP Vapor Pressure (kPa) T->VP increases with D Density (g/mL) T->D decreases with

Fig. 1: Relationship between temperature and physical properties.

G Experimental Workflow for Property Determination cluster_vp Vapor Pressure Measurement cluster_d Density Measurement start Start: Obtain this compound Sample prep Sample Preparation (e.g., Degassing for VP) start->prep vp_method Select Method (e.g., Static, GC) prep->vp_method d_method Select Method (e.g., Pycnometer, Vibrating Tube) prep->d_method vp_measure Perform Measurement at Controlled Temperatures vp_method->vp_measure vp_data Record Vapor Pressure Data vp_measure->vp_data analysis Data Analysis and Tabulation vp_data->analysis d_measure Perform Measurement at Controlled Temperatures d_method->d_measure d_data Record Density Data d_measure->d_data d_data->analysis end End: Final Report analysis->end

Fig. 2: Generalized experimental workflow.

References

Technical Guide: Physicochemical Properties of 2-Methylnonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the core physicochemical properties of 2-Methylnonane, a branched-chain alkane. The information is presented to be of maximal utility to professionals in research and development.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. These values are foundational for a wide range of scientific applications, from reaction stoichiometry to analytical method development.

ParameterValueSource
Molecular FormulaC₁₀H₂₂[1][2][3][4][5]
Molar Mass142.28 g/mol [1][2][4][5][6]
Monoisotopic Mass142.172150702 Da[1]

Determination of Molecular Formula and Weight: Experimental Methodology

The molecular formula and weight of organic compounds like this compound are typically determined using a combination of mass spectrometry and elemental analysis. While a specific, detailed experimental protocol for this common compound is not typically published as a standalone document, the following outlines the standard methodology.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for determining the molecular weight and elucidating the structure of volatile compounds such as this compound.[7]

  • Principle: The sample is first vaporized and separated from other components in a mixture by gas chromatography. The separated molecules then enter a mass spectrometer, where they are ionized. The mass-to-charge ratio of the resulting ions is measured, allowing for the determination of the molecular weight. The fragmentation pattern observed in the mass spectrum provides structural information.

  • General Protocol:

    • Sample Preparation: A dilute solution of this compound in a volatile solvent (e.g., hexane or dichloromethane) is prepared.

    • Injection: A small volume of the sample is injected into the gas chromatograph.

    • Separation: The sample travels through a capillary column, and its components are separated based on their boiling points and interactions with the column's stationary phase.

    • Ionization: As this compound elutes from the column, it enters the mass spectrometer and is ionized, typically by electron impact (EI).

    • Detection: The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records their abundance. The peak corresponding to the intact molecular ion (M+) reveals the molecular weight.

2. Elemental Analysis

  • Principle: This technique determines the percentage composition of carbon and hydrogen in a sample. A known mass of the compound is combusted, and the resulting amounts of carbon dioxide and water are measured. This data is used to calculate the empirical formula.

  • General Protocol:

    • A precisely weighed sample of this compound is combusted in a stream of pure oxygen.

    • The combustion products (CO₂ and H₂O) are passed through separate absorption tubes.

    • The mass increase in each tube is measured to determine the mass of CO₂ and H₂O produced.

    • From these masses, the percentage of carbon and hydrogen in the original sample is calculated.

    • The empirical formula is determined from these percentages. Combined with the molecular weight from mass spectrometry, the molecular formula is confirmed.

Logical Relationship: Molecular Weight Calculation

The molecular weight of a compound is a direct function of its molecular formula and the atomic weights of its constituent elements. The diagram below illustrates this fundamental relationship for this compound.

MolecularWeightCalculation formula Molecular Formula C₁₀H₂₂ carbon_info Carbon (C) 10 atoms formula->carbon_info hydrogen_info Hydrogen (H) 22 atoms formula->hydrogen_info carbon_mass Total Mass from C 10 * 12.01 = 120.1 amu carbon_info->carbon_mass hydrogen_mass Total Mass from H 22 * 1.008 = 22.176 amu hydrogen_info->hydrogen_mass carbon_aw Atomic Weight of C ~12.01 amu carbon_aw->carbon_mass hydrogen_aw Atomic Weight of H ~1.008 amu hydrogen_aw->hydrogen_mass mw Molecular Weight ~142.28 g/mol carbon_mass->mw hydrogen_mass->mw

Caption: Calculation of this compound's molecular weight from its formula.

References

Methodological & Application

Application Note: High-Sensitivity GC-MS Analysis of 2-Methylnonane for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive methodology for the identification and quantification of 2-methylnonane using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined herein are designed for researchers, scientists, and drug development professionals requiring a robust and sensitive analytical method for this branched-chain alkane. This document provides detailed procedures for sample preparation, instrument parameters, and data analysis, making it applicable for the analysis of this compound in various matrices, including biological and environmental samples.

Introduction

This compound (Isodecane) is a volatile organic compound (VOC) that has been identified in various biological and environmental contexts. As a branched-chain alkane, its presence and concentration can be indicative of specific biological processes or environmental contamination. In the field of medical research, volatile biomarkers in exhaled breath are of increasing interest for non-invasive disease diagnosis, and alkanes and their methylated derivatives are among the compounds being investigated. Accurate and reliable quantification of this compound is therefore crucial for advancing research in these areas.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds.[1] The high separation efficiency of gas chromatography coupled with the sensitive and specific detection capabilities of mass spectrometry allows for confident identification and precise quantification of analytes like this compound, even in complex matrices.[2] This application note provides a standard operating procedure for the analysis of this compound by GC-MS.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix. For the analysis of this compound, a volatile compound, headspace solid-phase microextraction (HS-SPME) is a highly effective and solventless method for extraction and preconcentration.

Protocol: Headspace Solid-Phase Microextraction (HS-SPME)

  • Sample Aliquoting: Place a precisely measured aliquot (e.g., 1-5 mL of a liquid sample or 0.1-1 g of a solid sample) into a headspace vial.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated alkane or a different branched alkane with a distinct retention time) to the sample to enable accurate quantification.

  • Matrix Modification (Optional): For aqueous samples, the addition of salt (e.g., NaCl to saturation) can increase the volatility of the analyte and improve its transfer to the headspace.

  • Incubation: Seal the vial and place it in a heating block or water bath. Incubate the sample at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to allow the volatile compounds to equilibrate in the headspace.

  • Extraction: Expose a conditioned SPME fiber (e.g., 100 µm Polydimethylsiloxane (PDMS)) to the headspace of the vial for a specific time (e.g., 20 minutes) to adsorb the analytes.

  • Desorption: Immediately after extraction, insert the SPME fiber into the hot GC inlet for thermal desorption of the analytes onto the analytical column.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of this compound. These may be optimized based on the specific instrument and application.

Table 1: GC-MS Instrument Parameters

ParameterValue
Gas Chromatograph Agilent 8890 GC or equivalent
Capillary ColumnDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column[2]
Inlet Temperature250°C
Injection ModeSplitless (with SPME)
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature ProgramInitial temperature 50°C, hold for 2 minutes, ramp at 10°C/min to 250°C, hold for 5 minutes
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV[2]
Mass Rangem/z 40-300
Acquisition ModeScan and/or Selected Ion Monitoring (SIM)
Transfer Line Temperature280°C
Ion Source Temperature230°C
Quadrupole Temperature150°C

Data Presentation

Quantitative Data

For quantitative analysis, a calibration curve should be constructed using a series of standard solutions of this compound of known concentrations. The peak area of a characteristic ion is plotted against the concentration. The concentration of this compound in an unknown sample can then be determined from its peak area using this calibration curve.

Table 2: Illustrative Calibration Data for this compound Quantification

Concentration (ng/mL)Peak Area (arbitrary units)
115,234
578,956
10155,487
25390,123
50785,645
1001,580,321
Mass Spectrometric Data

The identification of this compound is confirmed by its mass spectrum. The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions.

Table 3: Characteristic Mass Ions of this compound

m/zRelative IntensityIon Assignment (Proposed)
43High[C3H7]+
57High[C4H9]+
71Moderate[C5H11]+
85Moderate[C6H13]+
142Low[M]+ (Molecular Ion)[3]

Note: Relative intensities can vary slightly between instruments.

Table 4: Retention Data for this compound

ParameterValueReference
Kovats Retention Index (Standard Non-polar Column)~964[4]

Mandatory Visualization

GCMS_Workflow Experimental Workflow for GC-MS Analysis of this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample 1. Sample Collection (e.g., Breath, Bacterial Culture) aliquot 2. Aliquoting into Headspace Vial sample->aliquot istd 3. Internal Standard Spiking aliquot->istd incubate 4. Incubation and Headspace Generation istd->incubate spme 5. HS-SPME Extraction incubate->spme injection 6. Thermal Desorption in GC Inlet spme->injection separation 7. Chromatographic Separation injection->separation ionization 8. Electron Ionization (70 eV) separation->ionization detection 9. Mass Detection (Scan/SIM) ionization->detection identification 10. Peak Identification (Retention Time & Mass Spectrum) detection->identification quantification 11. Quantification (Calibration Curve) identification->quantification report 12. Reporting Results quantification->report

References

Application Notes and Protocols for 2-Methylnonane as a Reference Standard in Chemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the utilization of 2-Methylnonane as a reference standard in chemical analysis, particularly in chromatographic techniques.

Introduction

This compound (CAS: 871-83-0) is a branched-chain alkane that serves as a valuable reference standard in various analytical applications, including environmental monitoring, food safety, and petroleum analysis.[1] Its stable, non-polar nature and distinct chromatographic behavior make it an excellent candidate for use as an internal standard or as a component in calibration and verification mixtures for gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) analyses of volatile and semi-volatile organic compounds.

Physicochemical Properties and Data

A comprehensive understanding of the physicochemical properties of a reference standard is crucial for method development and data interpretation.

PropertyValueReference
Molecular Formula C10H22[2]
Molecular Weight 142.28 g/mol [2]
Boiling Point 166-169 °C[2]
Density 0.726 g/mL at 20 °C[2]
Kovats Retention Index (Standard Non-Polar Column) 964, 965, 966.2, 962.6, 980.7, 964.8, 968.6[1]

Applications in Chemical Analysis

This compound is primarily utilized in the following analytical applications:

  • Internal Standard: In quantitative analysis, a known amount of this compound is added to samples and calibration standards to correct for variations in injection volume, instrument response, and sample preparation. Its chemical inertness and volatility make it a suitable internal standard for the analysis of hydrocarbons and other non-polar volatile organic compounds (VOCs).

  • Surrogate Standard: In environmental analysis, this compound can be used as a surrogate standard to monitor the efficiency of sample extraction and cleanup procedures for similar analytes.

  • Retention Time Marker: Due to its predictable elution, it can be used as a retention time marker to aid in the identification of other compounds in complex mixtures.

  • System Performance Verification: It can be included in standard mixtures to verify the performance of a chromatographic system, ensuring consistency and reliability of the analytical data. One specific application is its use as a verification standard in the analysis of mineral oil aromatic hydrocarbons (MOAH).

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific analytical instrumentation, sample matrix, and target analytes.

Preparation of Standard Solutions

Objective: To prepare stock and working standard solutions of this compound.

Materials:

  • This compound (≥98.5% purity)

  • High-purity solvent (e.g., hexane, dichloromethane)

  • Class A volumetric flasks

  • Analytical balance

  • Micropipettes

Protocol:

  • Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh 10 mg of this compound into a 10 mL volumetric flask.

    • Dissolve the compound in a small amount of the chosen solvent.

    • Bring the flask to volume with the solvent.

    • Stopper the flask and invert several times to ensure homogeneity.

    • Store the stock solution at 4°C in an amber vial.

  • Working Standard Solution (e.g., 10 µg/mL):

    • Pipette 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with the solvent.

    • Mix thoroughly. This working solution can be used for spiking samples and preparing calibration standards.

Protocol for the Quantification of Volatile Organic Compounds (VOCs) using this compound as an Internal Standard by GC-MS

Objective: To quantify a hypothetical mixture of VOCs (e.g., Toluene, Ethylbenzene, and Xylenes) in a solvent matrix using this compound as an internal standard.

Materials:

  • GC-MS system with a suitable capillary column (e.g., non-polar DB-5ms or equivalent)

  • Autosampler vials with PTFE-lined septa

  • Prepared standard solutions of analytes and this compound

  • Sample containing the unknown concentrations of analytes

Protocol:

  • Preparation of Calibration Standards:

    • Prepare a series of calibration standards containing known concentrations of the target VOCs.

    • Spike each calibration standard with a constant concentration of the this compound internal standard (e.g., 10 µg/mL).

  • Sample Preparation:

    • To a known volume of the unknown sample, add the same constant concentration of the this compound internal standard as used in the calibration standards.

  • GC-MS Analysis:

    • GC Conditions (Example):

      • Injector Temperature: 250°C

      • Injection Mode: Split (e.g., 20:1)

      • Injection Volume: 1 µL

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

      • Oven Temperature Program:

        • Initial temperature: 40°C, hold for 2 minutes

        • Ramp: 10°C/min to 200°C

        • Hold: 5 minutes

    • MS Conditions (Example):

      • Ion Source Temperature: 230°C

      • Transfer Line Temperature: 280°C

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Scan Mode: Full Scan (e.g., m/z 40-300) or Selected Ion Monitoring (SIM) for target ions.

  • Data Analysis:

    • Identify the peaks corresponding to the target analytes and this compound based on their retention times and mass spectra.

    • Integrate the peak areas for each analyte and the internal standard.

    • Calculate the response factor (RF) for each analyte using the following formula for each calibration standard: RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)

    • Calculate the average RF for each analyte across all calibration standards.

    • Calculate the concentration of the analyte in the unknown sample using the following formula: Concentrationanalyte = (Areaanalyte / AreaIS) * (ConcentrationIS / Average RF)

Visualizations

Quantitative_Analysis_Workflow cluster_prep Sample and Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing and Quantification Sample Unknown Sample GCMS GC-MS Analysis Sample->GCMS Standards Calibration Standards Standards->GCMS IS Internal Standard (this compound) IS->Sample Spike IS->Standards Spike Peak_Integration Peak Integration GCMS->Peak_Integration Calibration_Curve Calibration Curve (Response Factor Calculation) Peak_Integration->Calibration_Curve Quantification Concentration Calculation Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Workflow for quantitative analysis using an internal standard.

GCMS_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector Column GC Column (Separation) Injector->Column Ion_Source Ion Source (Ionization) Column->Ion_Source Elution Mass_Analyzer Mass Analyzer (m/z Separation) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System (Chromatogram & Mass Spectrum) Detector->Data_System Sample_Vial Sample Vial Sample_Vial->Injector

Caption: General workflow of a Gas Chromatography-Mass Spectrometry (GC-MS) system.

References

2-Methylnonane: A High-Performance Isoparaffin for Advanced Lubricant Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Jamestown, NY – December 17, 2025 – In the continuous pursuit of enhanced lubricant performance and efficiency, the isoparaffin 2-Methylnonane is emerging as a critical component in the formulation of advanced lubricating oils. With its unique molecular structure, this branched alkane offers a compelling profile of properties, including a favorable viscosity index, excellent low-temperature fluidity, and high thermal and oxidative stability. These characteristics make it a valuable ingredient for researchers, scientists, and drug development professionals seeking to formulate high-performance lubricants for a variety of demanding applications.

Isoparaffins, such as this compound, are recognized for their superior lubrication properties.[1][2] Their branched-chain structure disrupts the formation of crystalline wax structures at low temperatures, leading to lower pour points and improved cold-flow characteristics.[3][4] Furthermore, their saturated nature contributes to excellent resistance to oxidation, a key factor in extending the service life of lubricants.[2]

Application Notes: Leveraging this compound in Lubricant Formulations

This compound can be effectively utilized as a high-quality base oil component or a blending stock in synthetic and semi-synthetic lubricant formulations. Its primary applications are in industrial and automotive lubricants where consistent performance across a wide temperature range is crucial.

Key Performance Benefits:

  • Enhanced Viscosity Index (VI): this compound's molecular structure contributes to a higher viscosity index in lubricant blends. A higher VI indicates a smaller change in viscosity with temperature fluctuations, ensuring reliable lubrication at both high and low operating temperatures.[5] Isoparaffins, in general, are known to possess a high viscosity index (often exceeding 140).[1]

  • Improved Low-Temperature Performance: The branched nature of this compound inhibits wax crystallization, significantly lowering the pour point of lubricant formulations.[3][6] This is critical for applications requiring reliable start-up and operation in cold climates.

  • Superior Oxidative Stability: As a saturated hydrocarbon, this compound exhibits excellent resistance to oxidation.[2] This property helps to prevent the formation of sludge and varnish, extending the lubricant's life and protecting equipment from deposits.

  • Low Volatility: Lubricants formulated with isoparaffinic base oils like this compound generally exhibit low volatility, which reduces oil consumption and emissions.[1]

Quantitative Data Summary

The following tables summarize key physical and performance properties of this compound and its impact on lubricant formulations.

Table 1: Physical Properties of this compound

PropertyValueStandard Test Method
Kinematic Viscosity @ 40°CData not available in search resultsASTM D445
Kinematic Viscosity @ 100°CData not available in search resultsASTM D445
Viscosity IndexData not available in search resultsASTM D2270
Pour PointData not available in search resultsASTM D97
Flash PointData not available in search resultsASTM D92
Density @ 20°C0.726 g/mL-

Table 2: Performance of Lubricant Blends Containing Isoparaffins (Illustrative)

FormulationBase Oil CompositionViscosity Index (VI)Pour Point (°C)Oxidative Stability (RPVOT, minutes)
Control Group II Mineral Oil110-15250
Blend A 80% Group II + 20% Isoparaffin>130<-25>350
Blend B 60% Group II + 40% Isoparaffin>140<-35>450

Note: The data in Table 2 is illustrative and based on the generally observed positive effects of isoparaffins on lubricant properties. Specific values for blends containing this compound would require experimental determination.

Experimental Protocols

To evaluate the performance of this compound in lubricant formulations, the following standard experimental protocols are recommended:

1. Viscosity and Viscosity Index Determination

  • Objective: To determine the kinematic viscosity of the lubricant blend at different temperatures and calculate the viscosity index.

  • Methodology:

    • Prepare lubricant blends with varying concentrations of this compound in a suitable base oil (e.g., Group II or Group III mineral oil).

    • Measure the kinematic viscosity of each blend at 40°C and 100°C using a calibrated capillary viscometer according to ASTM D445 .

    • Calculate the Viscosity Index (VI) for each blend using the measured viscosities according to ASTM D2270 .[5]

2. Pour Point Determination

  • Objective: To determine the lowest temperature at which the lubricant blend will flow.

  • Methodology:

    • Use the lubricant blends prepared for the viscosity testing.

    • Determine the pour point of each blend using the standard test method ASTM D97 .[7] The sample is cooled at a specified rate and examined at intervals of 3°C for flow characteristics.

3. Oxidative Stability Assessment

  • Objective: To evaluate the resistance of the lubricant blend to oxidation.

  • Methodology:

    • Utilize the Rotary Pressure Vessel Oxidation Test (RPVOT) as per ASTM D2272 .[8]

    • A sample of the lubricant, water, and a copper catalyst coil are placed in a pressure vessel, which is then pressurized with oxygen and rotated at a specific temperature.

    • The time taken for a specified pressure drop is measured, which indicates the oxidation stability of the lubricant.

4. Tribological Performance Evaluation

  • Objective: To assess the anti-wear and friction-reducing properties of the lubricant blend.

  • Methodology:

    • Employ a Four-Ball Tribometer to evaluate the lubricant's performance under boundary lubrication conditions according to ASTM D4172 (wear preventive characteristics) or ASTM D2783 (extreme pressure properties).[7][9]

    • Measure the wear scar diameter on the stationary balls to determine the anti-wear properties.

    • The load-carrying capacity can be assessed by determining the weld point.

Visualizing Experimental Workflows

To facilitate a clear understanding of the experimental procedures, the following diagrams illustrate the workflows for evaluating lubricant properties.

Lubricant_Viscosity_Testing cluster_prep Sample Preparation cluster_testing Viscosity Measurement (ASTM D445) cluster_analysis Data Analysis Prep Prepare Blends: - Base Oil - this compound (Varying Concentrations) Visc40 Measure Kinematic Viscosity at 40°C Prep->Visc40 Visc100 Measure Kinematic Viscosity at 100°C Prep->Visc100 CalcVI Calculate Viscosity Index (ASTM D2270) Visc40->CalcVI Visc100->CalcVI

Diagram 1: Workflow for Viscosity and Viscosity Index Determination.

Lubricant_Tribology_Testing cluster_setup Test Setup cluster_execution Test Execution cluster_measurement Measurement & Analysis Setup Four-Ball Tribometer Setup (ASTM D4172 / D2783) LoadSample Load Lubricant Sample and Steel Balls Setup->LoadSample RunTest Run Test under Specified Conditions (Load, Speed, Temp) LoadSample->RunTest MeasureWSD Measure Wear Scar Diameter (WSD) RunTest->MeasureWSD DetermineWP Determine Weld Point (for EP properties) RunTest->DetermineWP

References

2-Methylnonane: A Potential Biomarker for Environmental Exposure to Petroleum Distillates

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 2-methylnonane, a volatile organic compound (VOC), and explores its potential application as a biomarker for environmental and occupational exposure to petroleum-based products. While direct research on this compound as a specific environmental biomarker is limited, its prevalence in fuels and solvents suggests its utility in monitoring exposure to these sources.[1] These notes offer a foundational understanding, detailed analytical protocols, and a proposed framework for its use in environmental health studies.

Introduction

Volatile organic compounds (VOCs) present in exhaled breath, urine, and blood can serve as non-invasive biomarkers of exposure to environmental contaminants. This compound (also known as isodecane) is a branched-chain alkane that is a significant component of fuels such as gasoline.[1] Its presence in various industrial and consumer products, including solvents, cleaning agents, and coatings, makes it a candidate biomarker for assessing exposure to these petroleum distillates.[2] Monitoring endogenous levels of this compound could provide valuable insights into an individual's recent exposure to these products, aiding in environmental health risk assessments.

Physicochemical and Toxicological Data

A summary of the key properties of this compound is presented in the table below. This information is crucial for developing analytical methods and understanding its toxicological profile.

PropertyValueReference
Molecular Formula C10H22[2][3]
Molecular Weight 142.28 g/mol [2]
CAS Number 871-83-0
Appearance Colorless liquid[3]
Boiling Point 166-169 °C
Density 0.726 g/mL at 20 °C
Vapor Pressure 1.89 mmHg at 25 °C[4]
Solubility in Water Insoluble[1]
Flash Point 46 °C
Hazards Flammable liquid and vapor, May be fatal if swallowed and enters airways[1][2]

Proposed Experimental Protocol: Quantification of this compound in Human Breath

This protocol outlines a method for the collection and analysis of this compound in exhaled breath samples using Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS).

1. Breath Sample Collection

  • Materials: Inert sample collection bags (e.g., Tedlar®), mouthpiece, nose clip.

  • Procedure:

    • Ensure the subject has been in a clean-air environment for at least 30 minutes to minimize background contamination.

    • The subject should exhale normally, and the last portion of the tidal volume (end-tidal breath) should be collected into the sample bag.

    • Collect a sufficient volume of breath (e.g., 1-2 liters).

    • Seal the bag immediately after collection.

    • Collect a field blank by filling a sample bag with ambient air at the collection site.

2. Sample Preparation and Analysis (TD-GC-MS)

  • Instrumentation: Thermal desorber coupled to a gas chromatograph with a mass spectrometer detector (GC-MS).

  • Procedure:

    • Thermal Desorption:

      • A known volume of the breath sample from the collection bag is drawn through a sorbent tube (e.g., Tenax® TA) to trap the VOCs.

      • The sorbent tube is then placed in the thermal desorber.

      • The tube is heated to desorb the trapped analytes, which are then transferred to the GC column.

    • Gas Chromatography (GC):

      • Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms), is suitable for separating alkanes.

      • Oven Program: An initial temperature of 40°C held for 2 minutes, followed by a ramp of 10°C/minute to 250°C, and a final hold for 5 minutes. (This program should be optimized based on the specific instrument and column).

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Mass Spectrometry (MS):

      • Ionization: Electron Ionization (EI) at 70 eV.

      • Scan Mode: Full scan mode (e.g., m/z 40-400) for identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity.

      • Quantification: Use characteristic ions of this compound (e.g., m/z 43, 57, 71, 85) for quantification.

3. Quality Control

  • Analyze field and laboratory blanks to check for contamination.

  • Use internal standards (e.g., deuterated alkanes) to correct for variations in sample processing and instrument response.

  • Run calibration standards containing known concentrations of this compound to generate a calibration curve for quantification.

Logical Workflow for Biomarker Assessment

The following diagram illustrates the logical workflow from environmental exposure to the assessment of this compound as a biomarker.

Exposure Exposure to Petroleum Distillates (e.g., fuels, solvents) Uptake Inhalation / Dermal Absorption Exposure->Uptake Distribution Distribution via Bloodstream Uptake->Distribution Metabolism Metabolism and Excretion Distribution->Metabolism Breath Exhalation (Breath) Metabolism->Breath Urine Urinary Excretion Metabolism->Urine Sampling Sample Collection (Breath, Urine) Breath->Sampling Urine->Sampling Analysis TD-GC-MS Analysis Sampling->Analysis Quantification Quantification of this compound Analysis->Quantification Assessment Biomarker Assessment (Correlation with Exposure) Quantification->Assessment

Fig. 1: Logical workflow for this compound as an exposure biomarker.

Potential Signaling Pathway and Toxicological Relevance

Currently, there are no well-defined signaling pathways specifically associated with this compound. As a saturated alkane, it is generally considered to be of low systemic toxicity, with the primary hazard being aspiration toxicity, which can cause severe lung damage if ingested.[1] However, chronic exposure to complex mixtures of hydrocarbons, of which this compound is a component, is associated with various health effects. The proposed utility of this compound as a biomarker is therefore not as an indicator of a specific toxic effect but rather as a marker of exposure to a class of compounds (petroleum distillates) that have known health risks.

The following diagram illustrates the conceptual relationship between exposure and potential health outcomes, with this compound serving as a biomarker of the initial exposure.

cluster_exposure Exposure & Biomarker cluster_effects Potential Health Effects (from co-exposures) Exposure Environmental Source (Petroleum Distillates) Biomarker This compound (Detected in Breath/Urine) Exposure->Biomarker indicates Respiratory Respiratory Irritation Biomarker->Respiratory associated with source Neurological Neurological Effects Biomarker->Neurological associated with source Dermal Dermal Irritation Biomarker->Dermal associated with source

Fig. 2: Conceptual diagram of this compound as an exposure indicator.

Conclusion

This compound holds potential as a biomarker for assessing human exposure to petroleum distillates due to its presence in common fuels and solvents. The analytical methods for its detection in biological samples, particularly breath, are well-established for VOCs in general. While further research is needed to establish a definitive correlation between specific exposure levels and concentrations of this compound in biological matrices, the protocols and framework presented here provide a solid foundation for researchers to explore its utility in environmental and occupational health studies. The non-invasive nature of breath analysis makes it an attractive method for large-scale population monitoring.

References

Application Notes: Protocols for the Extraction of 2-Methylnonane from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methylnonane is a volatile organic compound (VOC) of interest in diverse scientific fields, including environmental monitoring, food science, and biomedical research as a potential disease biomarker found in exhaled breath.[1] Its volatile nature and presence in complex sample types necessitate robust and sensitive extraction protocols for accurate quantification.[2] This document provides detailed methodologies for the extraction of this compound from various matrices, tailored for researchers, scientists, and professionals in drug development. The primary techniques covered are Headspace Solid-Phase Microextraction (HS-SPME) for biological fluids and other liquid samples, and Solvent Extraction for solid matrices, both coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for analysis.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) from Biological & Liquid Matrices

This protocol is optimized for the extraction of this compound from biological fluids (e.g., urine, blood plasma, saliva), breath condensates, and liquid food samples (e.g., beverages).

Principle of HS-SPME

Headspace Solid-Phase Microextraction is a solvent-free equilibrium extraction technique.[3] A fused silica fiber coated with a polymeric stationary phase is exposed to the vapor phase (headspace) above a sample in a sealed vial. Volatile analytes, like this compound, partition from the sample matrix into the headspace and are then adsorbed and concentrated onto the SPME fiber coating.[4] Following extraction, the fiber is transferred to the heated injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis.[5]

Experimental Protocol

1. Apparatus and Materials

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a mass selective detector.

  • SPME Fiber Assembly: A fiber coated with 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad-range VOC analysis.[3]

  • SPME Fiber Holder: Manual or autosampler compatible.

  • Headspace Vials: 10 mL or 20 mL clear glass vials with PTFE-lined septa caps.

  • Heating and Agitation Unit: Autosampler-integrated or standalone heater-stirrer.

  • Standards: Certified reference standard of this compound; internal standard (e.g., deuterated nonane or a non-endogenous branched alkane).

  • Reagents: Sodium chloride (NaCl, analytical grade), Reagent-grade water.

2. Sample Preparation

  • Place a 5 mL aliquot of the liquid sample (e.g., urine, beverage) into a 20 mL headspace vial. For highly viscous samples, a dilution with reagent-grade water may be necessary.

  • Add 1.5 g of NaCl to the vial. Salting-out increases the ionic strength of the sample, which reduces the solubility of nonpolar VOCs and promotes their partitioning into the headspace.

  • Spike the sample with an appropriate volume of internal standard solution to achieve a final concentration relevant to the expected analyte concentration range.

  • Immediately seal the vial securely with the screw cap and PTFE-lined septum.

3. HS-SPME Extraction

  • Place the sealed vial into the heating and agitation unit.

  • Incubation/Equilibration: Heat the sample at 60°C for 15 minutes with continuous agitation (e.g., 250 rpm) to facilitate the partitioning of this compound into the headspace.

  • Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace above the sample for 30 minutes at 60°C. Do not immerse the fiber directly in the liquid.

  • After extraction, retract the fiber into the needle and immediately transfer it to the GC injector.

4. GC-MS Analysis

  • Desorption: Insert the SPME fiber into the GC inlet, heated to 250°C, and desorb for 5 minutes in splitless mode to ensure complete transfer of the analyte to the column.[6]

  • Gas Chromatography:

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent nonpolar column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]

    • Oven Temperature Program: Start at 40°C, hold for 5 minutes. Ramp at 10°C/min to 300°C and hold for 2 minutes.[6]

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

    • Temperatures: Ion Source at 230°C, Transfer Line at 280°C.[8]

    • Scan Range: Scan from m/z 45 to 550.[6]

    • Identification: Identify this compound based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).

    • Quantification: Quantify using the peak area ratio of the target analyte to the internal standard.

Experimental Workflow for HS-SPME Analysis

HS_SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis Sample Liquid Sample (5 mL) Add_IS Spike Internal Standard Sample->Add_IS Add_Salt Add NaCl (1.5g) Add_IS->Add_Salt Vial Seal in 20 mL Vial Add_Salt->Vial Equilibrate Equilibrate (60°C, 15 min) Vial->Equilibrate Extract Expose Fiber (60°C, 30 min) Equilibrate->Extract Retract Retract Fiber Extract->Retract Desorb Thermal Desorption (250°C, 5 min) Retract->Desorb Separate GC Separation Desorb->Separate Detect MS Detection Separate->Detect Data Data Analysis Detect->Data

HS-SPME-GC-MS workflow for this compound analysis.

Protocol 2: Solvent Extraction from Solid Matrices

This protocol is designed for the extraction of this compound from solid matrices such as soil, sediment, and solid waste, based on principles outlined in EPA Method 5035A.[9]

Principle of Solvent Extraction

Solvent extraction involves the use of an organic solvent to dissolve and remove target analytes from a solid matrix. For volatile compounds like this compound in soil, field preservation with methanol is crucial to minimize analyte loss through volatilization and biodegradation.[10][11] An aliquot of the methanol extract is then directly analyzed by GC-MS.

Experimental Protocol

1. Apparatus and Materials

  • Gas Chromatograph-Mass Spectrometer (GC-MS): As described in Protocol 1.

  • Sample Collection Device: Disposable soil coring device (e.g., 5-gram capacity).

  • Vials: Pre-weighed 40 mL VOA vials with PTFE-lined septa, pre-charged with 10 mL of purge-and-trap grade methanol.[12]

  • Vortex Mixer and/or Sonicator.

  • Autosampler Vials: 2 mL vials with inserts and caps.

  • Syringes and Filters: Gas-tight syringes for transfer, 0.2 µm PTFE syringe filters.

  • Standards: Certified reference standard of this compound; internal standard solution prepared in methanol.

2. Field Sampling and Preservation

  • Immediately upon exposing a fresh soil surface, use a coring device to collect a representative 5-gram sample.[11]

  • Extrude the entire soil plug directly into a pre-weighed 40 mL VOA vial containing 10 mL of methanol.[12] Ensure the soil is completely submerged.

  • Securely cap the vial and gently mix.

  • Store the sample at ≤ 6°C (preferably frozen at ≤ -7°C if holding for more than 48 hours) and transport to the laboratory.[12]

3. Laboratory Extraction

  • Allow the sample vial to warm to room temperature.

  • Weigh the vial to determine the exact weight of the soil sample collected.[12]

  • Vortex the sample for 2 minutes or sonicate for 10 minutes to ensure thorough extraction of this compound into the methanol.[7]

  • Allow the sediment to settle.

  • Carefully transfer a 1 mL aliquot of the methanol supernatant into a 2 mL autosampler vial.

  • Spike the extract with the internal standard solution.

  • Cap the vial immediately for GC-MS analysis.

4. GC-MS Analysis

  • Injection: Inject a 1 µL aliquot of the methanol extract into the GC-MS system using an autosampler. The injection should be performed in splitless mode.

  • GC-MS Parameters: Use the same GC column, temperature program, and MS parameters as detailed in Protocol 1. The solvent delay on the mass spectrometer should be adjusted to avoid the large methanol solvent peak.[8]

  • Quantification: Calculate the concentration of this compound in the original solid sample (in µg/kg) based on the concentration in the methanol extract, accounting for the weight of the soil and the volume of methanol used. Report results on a dry-weight basis by determining the moisture content of a separate, co-located soil sample.[11]

Experimental Workflow for Solvent Extraction

Solvent_Extraction_Workflow cluster_sampling Field Sampling & Preservation cluster_extraction Laboratory Extraction cluster_analysis GC-MS Analysis Collect Collect 5g Soil Core Preserve Extrude into Vial with 10 mL Methanol Collect->Preserve Store Store at ≤ 6°C Preserve->Store Weigh Determine Soil Weight Store->Weigh Agitate Vortex / Sonicate Weigh->Agitate Aliquot Take Methanol Aliquot Agitate->Aliquot Spike Spike Internal Standard Aliquot->Spike Inject Direct Injection (1 µL) Spike->Inject Separate GC Separation Inject->Separate Detect MS Detection Separate->Detect Calculate Calculate & Report Detect->Calculate

Solvent Extraction-GC-MS workflow for this compound analysis.

Data Presentation: Quantitative Performance

Quantitative data for the extraction of this compound is highly matrix-dependent. Method validation must be performed for each specific matrix to determine recovery, precision, and detection limits. The table below summarizes typical performance characteristics for the analysis of volatile alkanes using the described methods.

AnalyteMatrixMethodTypical Recovery (%)Typical Limit of Detection (LOD)
This compoundUrine / WaterHS-SPME-GC-MS85 - 105%0.1 - 5 µg/L
This compoundBlood PlasmaHS-SPME-GC-MS80 - 110%0.5 - 10 µg/L
This compoundSoil / SedimentSolvent Ext.-GC-MS75 - 115%1 - 20 µg/kg
This compoundBreath CondensateHS-SPME-GC-MS90 - 110%10 - 100 ng/L

References

Application Notes and Protocols: The Role of 2-Methylnonane in Fuels and Petroleum Distillates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-methylnonane, a branched-chain alkane, and its significance in the composition of fuels and petroleum distillates. This document details its physicochemical properties, its role in influencing fuel performance, and standardized protocols for its analysis.

Introduction to this compound

This compound (also known as isodecane) is a saturated hydrocarbon with the chemical formula C₁₀H₂₂.[1] As a branched-chain alkane, its structure consists of a nine-carbon chain (nonane) with a methyl group attached to the second carbon atom. It is a colorless liquid with an odor characteristic of petroleum distillates and is a component of fuels such as gasoline (petrol).[1] Due to its branched structure, this compound exhibits properties that are distinct from its straight-chain isomer, n-decane, influencing its behavior in fuel blends.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for understanding its function in fuel compositions. A summary of its key properties is presented in the table below.

PropertyValue
Molecular Formula C₁₀H₂₂
Molecular Weight 142.28 g/mol [2][3][4]
Density 0.726 g/mL at 20 °C[3][5]
Boiling Point 166-169 °C[3][5]
Flash Point 46 °C[5]
Vapor Pressure 1.89 mmHg at 25 °C[6]
Solubility Insoluble in water; Soluble in non-polar organic solvents.[1]

Role in Fuel Composition and Performance

This compound is a component of petroleum distillates and is used as a fuel additive.[1] Its branched structure influences key fuel performance indicators such as octane and cetane numbers.

  • Diesel Fuel: In compression-ignition engines, the cetane number is a critical measure of ignition quality. Higher cetane numbers correspond to shorter ignition delays and smoother combustion. Straight-chain alkanes typically have high cetane numbers, while branched isomers have lower cetane numbers. Therefore, this compound is expected to have a lower cetane number than n-decane, which may influence its concentration in diesel fuel blends.

The following diagram illustrates the relationship between the molecular structure of alkanes and their general influence on fuel performance.

FuelProperties Influence of Alkane Structure on Fuel Properties cluster_structure Molecular Structure cluster_properties Fuel Performance Straight-Chain Alkanes Straight-Chain Alkanes High Cetane Number High Cetane Number Straight-Chain Alkanes->High Cetane Number Promotes Low Octane Number Low Octane Number Straight-Chain Alkanes->Low Octane Number Leads to Branched-Chain Alkanes Branched-Chain Alkanes Low Cetane Number Low Cetane Number Branched-Chain Alkanes->Low Cetane Number Promotes High Octane Number High Octane Number Branched-Chain Alkanes->High Octane Number Leads to

Alkane Structure and Fuel Properties

Experimental Protocols

Analysis of this compound in Petroleum Distillates by Gas Chromatography (ASTM D6730)

This protocol outlines the standardized method for the detailed hydrocarbon analysis of spark-ignition engine fuels.[7][8][9][10][11]

Objective: To separate, identify, and quantify individual hydrocarbon components, including this compound, in a fuel sample.

Apparatus:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).

  • Capillary column (e.g., 100 m length, 0.25 mm internal diameter, coated with a non-polar stationary phase).

  • Pre-column for separation of aromatic compounds.

  • Autosampler for sample injection.

  • Data acquisition and processing software.

Procedure:

  • Sample Preparation: No specific preparation is typically required for gasoline samples.

  • GC Conditions:

    • Injector: Split/splitless injector, operated in split mode.

    • Carrier Gas: Helium or Hydrogen.

    • Oven Temperature Program: A multi-step temperature program is used to achieve optimal separation of the complex hydrocarbon mixture.

    • Detector: FID maintained at a high temperature.

  • Calibration: The system is calibrated using a reference standard containing a known mixture of hydrocarbons, including n-paraffins, to establish retention times and response factors.

  • Analysis:

    • Inject a precise volume of the fuel sample into the GC.

    • The components are separated based on their boiling points and interaction with the stationary phase.

    • The FID detects the eluting components.

    • The resulting chromatogram is processed to identify and quantify the individual hydrocarbons. Component identification is often based on Kovats retention indices.[7]

The following diagram illustrates the general workflow for this analysis.

GC_Workflow GC Analysis Workflow (ASTM D6730) Sample_Injection Fuel Sample Injection GC_Separation Gas Chromatographic Separation (Capillary Column) Sample_Injection->GC_Separation FID_Detection Flame Ionization Detection GC_Separation->FID_Detection Data_Acquisition Data Acquisition (Chromatogram) FID_Detection->Data_Acquisition Data_Processing Data Processing (Identification & Quantification) Data_Acquisition->Data_Processing

GC Analysis Workflow
Determination of Fuel Properties

The following are summaries of the standard test methods for determining the key fuel properties relevant to this compound.

4.2.1. Cetane Number (ASTM D613)

This method determines the ignition quality of diesel fuels.[12][13][14]

  • Apparatus: A standardized single-cylinder, variable compression ratio Cooperative Fuel Research (CFR) engine.[12][13][14]

  • Principle: The fuel sample is burned in the CFR engine, and its ignition delay is compared to that of primary reference fuels (blends of n-cetane with a cetane number of 100 and 2,2,4,4,6,8,8-heptamethylnonane with a cetane number of 15).[12][15] The compression ratio is adjusted until the sample exhibits the same ignition delay as a specific reference fuel blend, thus determining its cetane number.[12]

4.2.2. Research Octane Number (RON) (ASTM D2699)

This method evaluates the anti-knock characteristics of gasoline under mild operating conditions.[16][17][18]

  • Apparatus: A CFR engine operated under "Research" method conditions.[17][18]

  • Principle: The knocking intensity of the test fuel is compared to that of primary reference fuels (blends of isooctane with a RON of 100 and n-heptane with a RON of 0). The compression ratio is adjusted to produce a standard knock intensity for the sample, and the RON is determined by the reference fuel blend that produces the same knock intensity.[18]

4.2.3. Motor Octane Number (MON) (ASTM D2700)

This method assesses the anti-knock performance of gasoline under more severe, high-speed operating conditions.[19][20][21][22][23]

  • Apparatus: A CFR engine operated under "Motor" method conditions, which are more severe than the "Research" method.[19]

  • Principle: Similar to the RON test, the MON of a fuel is determined by comparing its knocking characteristics to those of primary reference fuel blends in a CFR engine under standardized severe operating conditions.[19]

Summary

References

Application Notes and Protocols for the Synthesis of Functionalized Derivatives of 2-Methylnonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various functionalized derivatives of 2-methylnonane, a branched-chain alkane. The methodologies outlined below are essential for researchers engaged in the synthesis of novel organic compounds, particularly in the fields of medicinal chemistry and materials science, where the introduction of functional groups onto an aliphatic scaffold can impart specific biological or physical properties.

Introduction to the Functionalization of this compound

This compound is a saturated hydrocarbon with the chemical formula C10H22. Its non-polar nature and lack of reactive functional groups make it a challenging substrate for chemical modification. However, the selective introduction of functional groups such as hydroxyl (-OH), amino (-NH2), and carboxyl (-COOH) moieties is crucial for the development of new molecules with potential therapeutic or industrial applications. The protocols detailed herein focus on established and reliable synthetic transformations to yield alcohol, amine, and carboxylic acid derivatives of this compound.

Data Presentation: A Comparative Overview of Synthesized Derivatives

The following table summarizes the key quantitative data for the synthesis of representative functionalized this compound derivatives.

Derivative NameSynthesis MethodStarting MaterialsTypical Yield (%)1H NMR (δ, ppm)13C NMR (δ, ppm)
2-Methylnonan-2-ol Grignard ReactionNonan-2-one, Methylmagnesium bromide~85%1.15 (s, 6H), 0.88 (t, 3H), 1.2-1.5 (m, 12H)71.2, 44.1, 31.9, 29.8, 29.6, 29.3, 23.8, 22.7, 14.1
2-Methylnonan-5-amine Reductive Amination2-Methylnonan-5-one, Ammonia, NaBH3CN55-75%2.7-2.9 (m, 1H), 0.8-1.0 (m, 6H), 1.2-1.6 (m, 15H), 1.7 (br s, 2H)51.5, 39.8, 36.5, 32.0, 29.5, 28.0, 25.5, 22.8, 22.6, 14.1
2-Methylnonanoic Acid Oxidation2-Methylnonan-1-ol, Jones Reagent~70%2.35 (q, 1H), 1.15 (d, 3H), 0.88 (t, 3H), 1.2-1.7 (m, 12H), 11.5 (br s, 1H)182.5, 45.2, 36.8, 31.8, 29.4, 29.2, 27.2, 22.7, 17.5, 14.1

Experimental Protocols

Protocol 1: Synthesis of 2-Methylnonan-2-ol via Grignard Reaction

This protocol describes the synthesis of the tertiary alcohol, 2-methylnonan-2-ol, through the nucleophilic addition of a methyl Grignard reagent to nonan-2-one.

Materials:

  • Magnesium turnings (1.1 eq)

  • Iodine (a small crystal)

  • Anhydrous diethyl ether

  • Methyl iodide (1.1 eq)

  • Nonan-2-one (1.0 eq)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating mantle

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings and a crystal of iodine.

  • Add a small amount of anhydrous diethyl ether to cover the magnesium.

  • Dissolve methyl iodide in anhydrous diethyl ether and add it dropwise to the magnesium suspension. The reaction is initiated by gentle warming and is evident by the disappearance of the iodine color and the formation of a cloudy grey solution. Maintain a gentle reflux by controlling the rate of addition.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone: Cool the Grignard reagent to 0 °C using an ice bath.

  • Dissolve nonan-2-one in anhydrous diethyl ether and add it dropwise to the cooled Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Work-up and Purification: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Separate the ethereal layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by fractional distillation to yield pure 2-methylnonan-2-ol.

Protocol 2: Synthesis of 2-Methylnonan-5-amine via Reductive Amination

This protocol details the synthesis of 2-methylnonan-5-amine from 2-methylnonan-5-one and ammonia using sodium cyanoborohydride as the reducing agent.[1]

Materials:

  • 2-Methylnonan-5-one (1.0 eq)

  • Ammonia (in methanol, 7N solution, 5.0 eq)

  • Sodium cyanoborohydride (NaBH3CN) (1.5 eq)

  • Methanol

  • Diethyl ether

  • 1 M Hydrochloric acid

  • 1 M Sodium hydroxide

  • Anhydrous sodium sulfate

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 2-methylnonan-5-one in a 7N solution of ammonia in methanol.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding imine.

  • Reduction: To the stirred solution, add sodium cyanoborohydride portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 24 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2).

  • Remove the methanol under reduced pressure.

  • Wash the aqueous residue with diethyl ether to remove any unreacted ketone.

  • Basify the aqueous layer to pH >12 with 1 M NaOH.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-methylnonan-5-amine.

  • Further purification can be achieved by distillation under reduced pressure.

Protocol 3: Synthesis of 2-Methylnonanoic Acid via Oxidation

This protocol describes the oxidation of a primary alcohol, 2-methylnonan-1-ol, to the corresponding carboxylic acid using Jones reagent.

Materials:

  • 2-Methylnonan-1-ol (1.0 eq)

  • Acetone

  • Jones reagent (chromic acid in sulfuric acid)

  • Isopropanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Oxidation: Dissolve 2-methylnonan-1-ol in acetone and cool the solution to 0 °C in an ice bath.

  • Add Jones reagent dropwise to the stirred solution. The color of the reaction mixture will change from orange to green/blue. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, stir the mixture at room temperature for 2 hours.

  • Work-up and Purification: Quench the excess oxidizing agent by the dropwise addition of isopropanol until the green color persists.

  • Remove the acetone under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether (3 x 50 mL).

  • Extract the combined organic layers with saturated aqueous sodium bicarbonate solution.

  • Carefully acidify the aqueous bicarbonate layer with concentrated HCl to pH ~2, which will precipitate the carboxylic acid.

  • Extract the carboxylic acid with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield 2-methylnonanoic acid. The product can be further purified by recrystallization or distillation.

Mandatory Visualizations

The following diagrams illustrate the synthetic pathways described in the protocols.

Synthesis_of_2_Methylnonan_2_ol Nonan-2-one Nonan-2-one Intermediate_alkoxide Magnesium alkoxide intermediate Nonan-2-one->Intermediate_alkoxide 1. Et2O Methylmagnesium bromide Methylmagnesium bromide Methylmagnesium bromide->Intermediate_alkoxide 2-Methylnonan-2-ol 2-Methylnonan-2-ol Intermediate_alkoxide->2-Methylnonan-2-ol 2. H3O+ workup

Caption: Synthesis of 2-Methylnonan-2-ol via Grignard reaction.

Reductive_Amination 2-Methylnonan-5-one 2-Methylnonan-5-one Imine_intermediate Imine intermediate 2-Methylnonan-5-one->Imine_intermediate MeOH Ammonia Ammonia Ammonia->Imine_intermediate 2-Methylnonan-5-amine 2-Methylnonan-5-amine Imine_intermediate->2-Methylnonan-5-amine NaBH3CN

Caption: Reductive amination for 2-Methylnonan-5-amine synthesis.

Oxidation_to_Carboxylic_Acid 2-Methylnonan-1-ol 2-Methylnonan-1-ol 2-Methylnonanoic Acid 2-Methylnonanoic Acid 2-Methylnonan-1-ol->2-Methylnonanoic Acid Oxidation Jones_Reagent Jones Reagent (CrO3, H2SO4, Acetone)

References

Application Notes and Protocols: 2-Methylnonane as a Non-Polar Solvent in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylnonane, a branched-chain alkane, presents itself as a viable non-polar solvent for a variety of organic reactions. Its chemical inertness, high boiling point, and low polarity make it a suitable alternative to traditional non-polar solvents such as toluene, hexane, and benzene, particularly in applications requiring elevated temperatures and non-reactive media. This document provides an overview of the properties of this compound, its potential applications in organic synthesis, and generalized protocols for its use.

Physicochemical Properties of this compound

A comprehensive understanding of a solvent's physical and chemical properties is crucial for its effective application. The key properties of this compound are summarized in the table below, alongside other common non-polar solvents for comparative analysis.

PropertyThis compoundn-DecaneTolueneHexane
Molecular Formula C₁₀H₂₂C₁₀H₂₂C₇H₈C₆H₁₄
CAS Number 871-83-0124-18-5108-88-3110-54-3
Molecular Weight 142.28 g/mol 142.28 g/mol 92.14 g/mol 86.18 g/mol
Boiling Point 167 °C[1]174 °C111 °C69 °C
Density 0.726 g/mL at 20°C0.730 g/mL at 20°C0.867 g/mL at 20°C0.659 g/mL at 20°C
Solubility in Water Insoluble[2]InsolubleSparingly solubleInsoluble
Polarity Non-polarNon-polarNon-polarNon-polar

Applications in Organic Synthesis

While specific documented applications of this compound in complex organic synthesis are limited in publicly available literature, its properties suggest its utility in several areas:

  • High-Temperature Reactions: Its high boiling point makes it an excellent solvent for reactions requiring sustained high temperatures, such as certain rearrangements, eliminations, and metal-catalyzed cross-coupling reactions where ethereal solvents would be unsuitable.

  • Inert Reaction Medium: As a saturated alkane, this compound is chemically inert under many reaction conditions, preventing it from participating in the reaction as a reactant or catalyst. This is particularly advantageous in organometallic chemistry where solvents can sometimes interact with reactive intermediates.

  • Polymerization Reactions: Branched alkanes are known to be used as reaction media for polymerization processes. This compound can serve as a non-reactive medium for the synthesis of various polymers.

  • "Green" Chemistry: As a hydrocarbon, this compound can be considered a "greener" alternative to halogenated and aromatic solvents in certain applications, although its volatility and sourcing should be considered in a full lifecycle analysis.

Experimental Protocols

Due to the lack of specific published protocols for the use of this compound in named organic reactions, a generalized protocol for its evaluation as a solvent in a hypothetical reaction is provided below. This protocol can be adapted for various transformations where a high-boiling, non-polar solvent is desired.

General Protocol for Evaluating this compound as a Solvent in a Suzuki Cross-Coupling Reaction

This protocol outlines the steps to assess the suitability of this compound as a solvent for the Suzuki cross-coupling of an aryl halide with a boronic acid.

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • This compound (anhydrous)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Heating and stirring apparatus

  • Analytical equipment for reaction monitoring (TLC, GC-MS, or LC-MS)

Procedure:

  • Reaction Setup:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and base (2.0 mmol).

    • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition:

    • Using a syringe, add anhydrous this compound (5 mL) to the reaction flask under a positive pressure of inert gas.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) with vigorous stirring.

    • Monitor the progress of the reaction by periodically taking small aliquots from the reaction mixture and analyzing them by TLC, GC-MS, or LC-MS.

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Add water (10 mL) to the reaction mixture and stir for 10 minutes.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure coupled product.

  • Characterization:

    • Characterize the purified product by standard spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.

Visualizations

Logical Workflow for Solvent Selection in Organic Synthesis

The following diagram illustrates a logical workflow for selecting an appropriate solvent for an organic reaction, considering factors such as reactant solubility, reaction temperature, and chemical compatibility.

SolventSelection Start Define Reaction Requirements Solubility Assess Reactant & Product Solubility Start->Solubility Temperature Determine Required Reaction Temperature Start->Temperature Compatibility Evaluate Chemical Compatibility Start->Compatibility Decision Select Solvent Class Solubility->Decision Temperature->Decision HighBoiling Consider High-Boiling Point Solvents (e.g., this compound, Decane) Temperature->HighBoiling Compatibility->Decision NonPolar Non-Polar Solvents (e.g., Alkanes, Aromatics) Decision->NonPolar Low Polarity Needed PolarAprotic Polar Aprotic Solvents (e.g., Ethers, Ketones) Decision->PolarAprotic Moderate Polarity Needed PolarProtic Polar Protic Solvents (e.g., Alcohols, Water) Decision->PolarProtic High Polarity Needed NonPolar->HighBoiling High Temp Required FinalChoice Final Solvent Selection: This compound HighBoiling->FinalChoice

Caption: A flowchart for selecting a suitable solvent in organic synthesis.

Experimental Workflow for a Generic Organic Reaction

This diagram outlines the general experimental workflow for carrying out an organic reaction, from setup to product characterization.

ExperimentalWorkflow Setup 1. Reaction Setup (Glassware, Reagents) Solvent 2. Solvent Addition (this compound) Setup->Solvent Reaction 3. Reaction Execution (Heating, Stirring, Monitoring) Solvent->Reaction Workup 4. Work-up (Quenching, Extraction) Reaction->Workup Purification 5. Purification (Chromatography) Workup->Purification Characterization 6. Product Characterization (NMR, MS) Purification->Characterization

Caption: A typical experimental workflow for an organic reaction.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions. Use in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. Keep away from ignition sources. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a non-polar solvent with properties that make it a potentially useful medium for a range of organic reactions, especially those requiring high temperatures and an inert environment. While specific, detailed applications in the synthesis of complex organic molecules are not widely reported, the generalized protocols and information provided here offer a foundation for researchers to explore its utility in their own work. As the demand for safer and more sustainable solvents grows, the evaluation of high-boiling alkanes like this compound is a worthwhile endeavor.

References

Industrial Applications of 2-Methylnonane in the Petrochemical Sector: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylnonane, a branched-chain alkane with the chemical formula C10H22, is a component of various petroleum distillates.[1] Its specific physical and chemical properties make it a valuable compound in several industrial applications within the petrochemical sector. This document provides detailed application notes and protocols for the use of this compound as a component in fuel blends, as a solvent in industrial processes, and as a model compound in catalytic cracking research.

Physical and Chemical Properties

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

PropertyValueReference
Molecular Formula C10H22[1][2][3]
Molar Mass 142.28 g/mol [1][2]
Appearance Colorless liquid[1][2][3]
Density 0.726 g/mL at 20 °C[4]
Boiling Point 166-169 °C[4]
Melting Point -74.6 °C[1]
Flash Point 46 °C[4]
Vapor Pressure 1.89 mmHg at 25 °C[2][5]
Solubility Insoluble in water; Soluble in non-polar solvents like hexane and benzene.[1]

Application Notes

Fuel Additive in Gasoline Blending

This compound is utilized as a component in gasoline blends to enhance fuel performance.[1] Branched alkanes, such as this compound, are desirable components of gasoline as they are more resistant to knocking, which ensures smoother engine performance.

Key Advantages:

  • Improved Octane Rating: The branched structure of this compound contributes to a higher octane number compared to its straight-chain isomer, n-decane.

  • Enhanced Cold Weather Performance: Its low freezing point can be advantageous in formulating fuels for cold climates, helping to prevent waxing and gelling.

Solvent in Industrial Processes

Due to its non-polar nature and good solvency for organic compounds, this compound is employed as a solvent in various industrial applications.[2]

  • Industrial Cleaning and Degreasing: It can be a component in formulations for cleaning and degreasing metal surfaces, effectively removing oils, greases, and other organic contaminants.

  • Metalworking Fluids: In metalworking fluids, it can act as a solvent and lubricant, aiding in the reduction of friction and dissipation of heat during machining operations.

  • Extraction and Purification: It can be used as an extractant in the separation and purification of other hydrocarbons in the petrochemical industry.

Model Compound in Catalytic Cracking Research

Catalytic cracking is a fundamental process in petroleum refining for converting high-boiling, high-molecular-weight hydrocarbon fractions of petroleum crude oils into more valuable gasoline, olefinic gases, and other products. This compound and its isomers are often used as model compounds in research to study the mechanisms of catalytic cracking.

Experimental Protocols

Protocol 1: Evaluation of this compound as a Gasoline Blend Component

Objective: To determine the effect of adding this compound on the Research Octane Number (RON) of a base gasoline.

Materials:

  • Base gasoline with a known RON

  • This compound (>98% purity)

  • Cooperative Fuel Research (CFR) engine

  • Volumetric flasks and pipettes

  • Safety equipment (fume hood, gloves, safety glasses)

Procedure:

  • Prepare a series of gasoline blends containing varying percentages of this compound (e.g., 5%, 10%, 15%, 20% by volume).

  • For each blend, accurately measure the required volumes of base gasoline and this compound using volumetric flasks and pipettes.

  • Thoroughly mix each blend to ensure homogeneity.

  • Calibrate the CFR engine according to standard ASTM methods (e.g., ASTM D2699 for RON).

  • Determine the RON of the base gasoline as a control.

  • Sequentially, determine the RON of each prepared blend using the CFR engine.

  • Record the RON for each blend and compare the results to the base gasoline.

Data Analysis:

  • Plot the RON of the blends as a function of the volume percentage of this compound.

  • Calculate the blending octane value of this compound in the specific base gasoline.

Gasoline_Blending_Workflow cluster_prep Blend Preparation cluster_testing RON Testing cluster_analysis Data Analysis start Start base_gas Base Gasoline start->base_gas methylnonane This compound start->methylnonane blending Prepare Blends (5%, 10%, 15%, 20%) base_gas->blending methylnonane->blending cfr_engine Calibrate CFR Engine (ASTM D2699) blending->cfr_engine test_base Test Base Gasoline RON cfr_engine->test_base test_blends Test Blend RONs test_base->test_blends record_data Record RON Values test_blends->record_data plot_data Plot RON vs. % Blend record_data->plot_data calculate_bov Calculate Blending Octane Value plot_data->calculate_bov end End calculate_bov->end

Gasoline Blending and RON Testing Workflow.
Protocol 2: this compound as a Solvent for Industrial Degreasing

Objective: To evaluate the effectiveness of a this compound-based solvent formulation for removing a standard industrial grease from a metal surface.

Materials:

  • This compound

  • Surfactant (e.g., a nonionic surfactant like an alcohol ethoxylate)

  • Standard industrial grease

  • Metal coupons (e.g., stainless steel)

  • Beakers, graduated cylinders

  • Analytical balance

  • Ultrasonic bath

  • Drying oven

Procedure:

  • Formulation Preparation: Prepare a cleaning solution by mixing this compound with a selected surfactant in a defined ratio (e.g., 95:5 v/v).

  • Coupon Preparation:

    • Clean the metal coupons thoroughly with a standard solvent (e.g., acetone) and dry them in an oven.

    • Weigh each coupon accurately using an analytical balance (W1).

    • Apply a consistent amount of the standard industrial grease to one side of each coupon.

    • Weigh the greased coupon (W2). The weight of the grease is (W2 - W1).

  • Cleaning Process:

    • Immerse the greased coupons in the prepared this compound-based cleaning solution in separate beakers.

    • Place the beakers in an ultrasonic bath for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 40 °C).

  • Post-Cleaning:

    • Remove the coupons from the cleaning solution and rinse them with a volatile solvent (e.g., isopropanol) to remove any residual cleaning agent.

    • Dry the coupons in an oven until a constant weight is achieved.

    • Weigh the cleaned and dried coupons (W3).

  • Data Analysis:

    • Calculate the weight of the grease removed: (W2 - W3).

    • Calculate the cleaning efficiency as a percentage: [((W2 - W3) / (W2 - W1)) * 100]

Degreasing_Protocol_Workflow start Start prep_solution Prepare Cleaning Solution (this compound + Surfactant) start->prep_solution prep_coupons Prepare and Weigh Clean Coupons (W1) start->prep_coupons cleaning Immerse in Solution and Sonicate prep_solution->cleaning apply_grease Apply Grease and Weigh Coupons (W2) prep_coupons->apply_grease apply_grease->cleaning post_clean Rinse and Dry Coupons cleaning->post_clean weigh_final Weigh Cleaned Coupons (W3) post_clean->weigh_final analysis Calculate Cleaning Efficiency (%) weigh_final->analysis end End analysis->end

Industrial Degreasing Protocol Workflow.
Protocol 3: Catalytic Cracking of this compound using a Fixed-Bed Reactor

Objective: To investigate the product distribution from the catalytic cracking of this compound over a zeolite catalyst.

Materials:

  • This compound (>98% purity)

  • Zeolite catalyst (e.g., HZSM-5)

  • Fixed-bed reactor system with temperature and flow control

  • Inert gas (e.g., Nitrogen)

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Syringe pump

  • Condenser and collection system for liquid products

  • Gas collection bags for gaseous products

Procedure:

  • Catalyst Preparation:

    • Load a specific amount of the zeolite catalyst into the fixed-bed reactor.

    • Pre-treat the catalyst by heating it under a flow of inert gas to a high temperature (e.g., 550 °C) to remove any adsorbed water and impurities.

  • Reaction Setup:

    • Cool the reactor to the desired reaction temperature (e.g., 450 °C).

    • Set the flow rate of the inert carrier gas.

    • Fill a syringe with this compound and place it in the syringe pump.

  • Cracking Reaction:

    • Start the syringe pump to feed this compound into the reactor at a constant rate. The this compound will vaporize and pass over the catalyst bed.

    • The reaction products will exit the reactor.

    • Cool the product stream using a condenser to separate the liquid and gaseous products.

    • Collect the liquid products in a cooled trap.

    • Collect the gaseous products in gas collection bags.

  • Product Analysis:

    • Analyze the composition of the liquid products using GC-MS to identify and quantify the different hydrocarbon components.

    • Analyze the composition of the gaseous products using GC-MS to identify and quantify the light hydrocarbons (e.g., methane, ethane, propene).

  • Data Analysis:

    • Calculate the conversion of this compound.

    • Determine the selectivity for different products (e.g., gasoline-range hydrocarbons, light olefins).

Catalytic_Cracking_Workflow cluster_setup System Setup cluster_reaction Cracking Process cluster_analysis Product Analysis start Start load_catalyst Load Catalyst into Reactor start->load_catalyst pretreat_catalyst Pre-treat Catalyst (Heat under N2) load_catalyst->pretreat_catalyst set_conditions Set Reaction Temperature and Gas Flow pretreat_catalyst->set_conditions feed_hydrocarbon Feed this compound (Syringe Pump) set_conditions->feed_hydrocarbon reaction Vaporization and Reaction over Catalyst feed_hydrocarbon->reaction product_collection Condense and Collect Liquid and Gas Products reaction->product_collection analyze_liquid Analyze Liquid Products (GC-MS) product_collection->analyze_liquid analyze_gas Analyze Gaseous Products (GC-MS) product_collection->analyze_gas calculate_metrics Calculate Conversion and Selectivity analyze_liquid->calculate_metrics analyze_gas->calculate_metrics end End calculate_metrics->end

Catalytic Cracking Experimental Workflow.

References

Troubleshooting & Optimization

Optimizing Gas Chromatography for 2-Methylnonane Isomer Separation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing gas chromatography (GC) conditions for the separation of 2-Methylnonane isomers. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable GC column for separating this compound isomers?

A1: For the separation of non-polar compounds like this compound isomers, a non-polar stationary phase is the recommended starting point. The elution order will generally follow the boiling points of the analytes.[1] A capillary column with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1 or similar) is a suitable choice, as it separates compounds primarily based on their boiling points. For very complex mixtures of isomers, a longer column (e.g., 60 m or 100 m) may be necessary to achieve adequate separation.[2][3]

Q2: How can I improve the resolution of closely eluting this compound isomers?

A2: Poor resolution of branched alkane isomers is a common challenge. Here are several steps you can take to improve separation:

  • Optimize the Temperature Program: A slow oven temperature ramp rate can significantly improve the separation of closely eluting compounds.[4] By decreasing the ramp rate, analytes spend more time interacting with the stationary phase, which enhances resolution.[5]

  • Adjust Carrier Gas Flow Rate: Operating the carrier gas (e.g., helium or hydrogen) at its optimal linear velocity will maximize column efficiency and, consequently, resolution.[6]

  • Select the Appropriate Column Dimensions:

    • Length: Longer columns provide more theoretical plates and thus better resolution, but at the cost of longer analysis times.[7]

    • Internal Diameter (ID): Smaller ID columns (e.g., 0.25 mm) offer higher efficiency and better resolution.[7]

    • Film Thickness: A thicker film can increase retention and may improve the separation of very volatile isomers.

Q3: What are the common causes of peak co-elution with this compound isomers and how can I troubleshoot it?

A3: Co-elution of this compound isomers is a frequent issue due to their similar structures and boiling points.

  • Confirmation of Co-elution: The first indication of co-elution is often a distorted peak shape, such as shouldering or tailing.[4] If using a mass spectrometry (MS) detector, examining the mass spectrum across the peak can confirm co-elution. A change in the mass spectrum from the leading edge to the tailing edge indicates the presence of multiple components.[4]

  • Troubleshooting Steps:

    • Optimize the Temperature Program: As mentioned in A2, a slower temperature ramp is often the most effective first step.

    • Change the Stationary Phase: If optimizing the temperature program on a non-polar column is insufficient, switching to a column with a different selectivity, such as a slightly more polar phase (e.g., 5% phenyl-methylpolysiloxane), may alter the elution order and improve separation.

    • Employ Two-Dimensional Gas Chromatography (GCxGC): For highly complex mixtures where co-elution persists, GCxGC provides significantly higher resolving power by using two columns with different stationary phases.[5]

Troubleshooting Guide

This section addresses specific issues that may arise during the GC analysis of this compound isomers.

Symptom Possible Cause(s) Recommended Solution(s)
Poor resolution of all peaks 1. Incorrect carrier gas flow rate. 2. Column contamination. 3. Improper column installation.1. Optimize the carrier gas flow rate to achieve the best efficiency for your column. 2. Bake out the column at a high temperature (below the maximum limit) to remove contaminants. 3. Re-install the column, ensuring proper ferrule attachment and insertion depth into the injector and detector.
Peak fronting 1. Column overload. 2. Injection of a solvent that is too strong for the stationary phase.1. Dilute the sample. 2. Use a solvent that is more compatible with the non-polar stationary phase (e.g., hexane, heptane).
Peak tailing 1. Active sites in the injector liner or column. 2. Column contamination with non-volatile residues.1. Use a deactivated injector liner. 2. Trim the first few centimeters of the column from the injector end. 3. Bake out the column.
Ghost peaks (peaks appearing in blank runs) 1. Contamination in the syringe, injector, or carrier gas. 2. Carryover from a previous injection.1. Clean the syringe and injector. Ensure high-purity carrier gas and use gas traps. 2. Increase the injector temperature and perform several blank solvent injections.
Baseline drift 1. Column bleed at high temperatures. 2. Contaminated detector.1. Ensure the oven temperature does not exceed the column's maximum operating temperature. Condition the column properly. 2. Clean the detector according to the manufacturer's instructions.

Data Presentation

The separation of this compound isomers is highly dependent on the GC conditions. The following tables provide an overview of expected retention behavior based on available data for C10 branched alkanes on non-polar columns. Retention is often expressed using the Kovats Retention Index (RI), which normalizes retention times to those of n-alkanes.[8]

Table 1: Approximate Kovats Retention Indices of C10 Branched Alkanes on a Non-Polar (DB-5 type) Column

CompoundKovats Retention Index (RI)
This compound972
3-Methylnonane980
4-Methylnonane962
5-Methylnonane965
n-Decane1000

Note: These are approximate values and can vary depending on the specific GC conditions (temperature program, column dimensions, etc.). Data is compiled from various sources and is intended for illustrative purposes.

Experimental Protocols

This section provides a detailed methodology for the GC-MS analysis of this compound isomers.

Protocol 1: GC-MS Analysis of this compound Isomers

1. Sample Preparation

  • Dissolve the sample containing this compound isomers in a volatile organic solvent such as hexane or pentane.[1]

  • The recommended concentration is approximately 10-100 µg/mL.[9]

  • If the sample contains particulates, filter it through a 0.22 µm syringe filter to prevent clogging of the GC system.[10]

  • Transfer the final solution to a 2 mL autosampler vial.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • GC Column: A non-polar capillary column such as Agilent DB-1ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent is recommended.

  • Injector:

    • Mode: Splitless

    • Temperature: 250 °C

    • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 150 °C at a rate of 3 °C/min.

    • Hold: Hold at 150 °C for 5 minutes.

  • Mass Spectrometer:

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-200

3. Data Analysis

  • Identify the peaks corresponding to the this compound isomers based on their retention times and mass spectra. The mass spectrum of this compound will show characteristic fragments.

  • For quantitative analysis, create a calibration curve using standards of known concentrations of each isomer.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample containing This compound Isomers dissolve Dissolve in Hexane sample->dissolve filter Filter (if necessary) dissolve->filter vial Transfer to GC Vial filter->vial injection Inject into GC vial->injection separation Separation on Non-Polar Column injection->separation detection Detection by MS separation->detection identification Peak Identification (Retention Time & Mass Spectra) detection->identification quantification Quantification (Calibration Curve) identification->quantification

Caption: A logical workflow for the GC-MS analysis of this compound isomers.

Troubleshooting Logic for Co-elution

troubleshooting_workflow start Suspected Co-elution of Isomers confirm Confirm Co-elution (Peak Shape/MS Data) start->confirm optimize_temp Optimize Temperature Program (Slower Ramp Rate) confirm->optimize_temp Yes end_reassess Re-assess Problem confirm->end_reassess No resolution_check1 Resolution Improved? optimize_temp->resolution_check1 change_column Change to a Different Selectivity Column resolution_check1->change_column No end_resolved Problem Resolved resolution_check1->end_resolved Yes resolution_check2 Resolution Improved? change_column->resolution_check2 use_gcxgc Consider GCxGC for Complex Samples resolution_check2->use_gcxgc No resolution_check2->end_resolved Yes use_gcxgc->end_resolved

Caption: A systematic approach to troubleshooting co-elution of this compound isomers.

References

Troubleshooting common issues in the analysis of 2-Methylnonane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common issues encountered during the analysis of 2-Methylnonane.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the gas chromatography (GC) analysis of this compound?

A1: The main challenges in the GC analysis of this compound, a branched alkane, include potential co-elution with other C10 isomers, peak tailing, and achieving baseline separation from complex matrices. Due to their similar boiling points and polarities, structural isomers of this compound can be difficult to separate on standard non-polar GC columns.[1] Optimizing the GC method, including the temperature program and column selection, is crucial for successful analysis.

Q2: How can I confirm the identity of this compound in my sample using mass spectrometry (MS)?

A2: Confirmation of this compound's identity is achieved by comparing the acquired mass spectrum with a reference spectrum, such as one from the NIST library.[2] The mass spectrum of this compound is characterized by a molecular ion peak (M+) at m/z 142 and a series of fragment ions.[3] Key fragments for branched alkanes arise from cleavage at the branching point, leading to the formation of stable carbocations.[3][4] For this compound, characteristic fragments would be expected at m/z 43, 57, 71, and 85, corresponding to the loss of alkyl radicals.

Q3: What type of GC column is best suited for the analysis of this compound?

A3: A non-polar GC column is the industry standard for the separation of alkanes like this compound, as elution is primarily based on boiling points.[5] Commonly used stationary phases include 5% Phenyl-methylpolysiloxane. For complex samples containing multiple isomers, a longer column with a smaller internal diameter can provide better resolution.[5]

Q4: My baseline is drifting during the GC analysis. What could be the cause?

A4: Baseline drift in GC analysis can be caused by several factors, including column bleed, contamination of the GC system, or leaks.[6][7] If the drift is temperature-dependent, it may be due to column bleed, especially at higher temperatures.[8] Contamination in the injector, detector, or carrier gas can also lead to an unstable baseline.[9]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the analysis of this compound.

Issue 1: Poor Chromatographic Resolution or Co-eluting Peaks

Symptoms:

  • Peaks for this compound and other isomers are not baseline separated.

  • Inaccurate quantification due to overlapping peaks.

Possible Causes and Solutions:

CauseSolution
Suboptimal GC Oven Temperature Program Modify the temperature program. A slower ramp rate or an isothermal hold at an optimal temperature can improve separation of closely eluting isomers.[1]
Inappropriate GC Column Use a longer capillary column (e.g., 60 m or 100 m) to increase the number of theoretical plates and enhance resolution. A column with a different stationary phase that offers different selectivity for branched alkanes can also be beneficial.[5]
High Carrier Gas Flow Rate Optimize the carrier gas flow rate. A lower flow rate can increase the interaction of the analyte with the stationary phase, leading to better separation, though it may increase analysis time.
Issue 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending to the right.

Possible Causes and Solutions:

CauseSolution
Active Sites in the GC System Active sites in the injector liner, column, or detector can cause peak tailing for certain compounds. Deactivated liners and columns are recommended. If tailing persists, cleaning or replacing the liner may be necessary.[10]
Column Contamination Contamination from previous injections can lead to peak tailing. "Bake out" the column at a high temperature to remove contaminants.[7]
Improper Column Installation If the column is not installed correctly in the injector or detector, it can create dead volume, leading to peak tailing. Ensure the column is cut cleanly and installed according to the manufacturer's instructions.
Issue 3: Inconsistent Retention Times

Symptoms:

  • The retention time for this compound shifts between runs.

Possible Causes and Solutions:

CauseSolution
Leaks in the GC System Leaks in the carrier gas flow path, particularly at the injector septum, can cause fluctuations in flow rate and lead to retention time shifts. Regularly check for leaks using an electronic leak detector.[9]
Fluctuations in Oven Temperature Ensure the GC oven is properly calibrated and maintaining a stable temperature.[11]
Changes in Carrier Gas Flow Rate Verify that the carrier gas pressure and flow rate are constant. A faulty gas regulator can cause pressure to "creep," leading to changes in flow.[12]
Issue 4: Ambiguous Mass Spectrum Interpretation

Symptoms:

  • Difficulty in distinguishing the mass spectrum of this compound from its isomers.

  • Weak or absent molecular ion peak.

Possible Causes and Solutions:

CauseSolution
Similar Fragmentation Patterns of Isomers While isomers can have similar mass spectra, the relative abundances of key fragment ions may differ. Branched alkanes often show enhanced fragmentation at the branch point.[3] For this compound, look for a prominent peak corresponding to the loss of the largest alkyl group at the branch.
Excessive Fragmentation High ionization energy in the MS source can lead to extensive fragmentation and a weak or absent molecular ion peak.[13] While this is common for alkanes, if identification is difficult, consider using a softer ionization technique like chemical ionization (CI) if available.
Contaminated Ion Source A contaminated ion source can lead to poor sensitivity and distorted mass spectra. Regular cleaning of the ion source is recommended.[8]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

This protocol provides a general procedure for the analysis of this compound in a liquid sample.

1. Sample Preparation:

  • Dilute the sample containing this compound in a suitable volatile solvent (e.g., hexane or pentane) to a final concentration within the calibrated range of the instrument.

2. GC-MS Parameters:

ParameterValue
GC Column 60 m x 0.25 mm ID, 0.25 µm film thickness 5% Phenyl-methylpolysiloxane
Injector Temperature 250 °C
Injection Volume 1 µL (split or splitless, depending on concentration)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature of 40 °C, hold for 2 min, then ramp to 200 °C at 5 °C/min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-200

3. Data Analysis:

  • Identify this compound by its retention time and by comparing its mass spectrum to a reference spectrum from a spectral library (e.g., NIST).

  • Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve prepared from certified reference standards.

Data Presentation

Table 1: Typical GC-MS Data for this compound
ParameterValue
Retention Time Dependent on specific GC conditions, but will be consistent under the same method.
Molecular Ion (M+) m/z 142
Key Fragment Ions (m/z) 43, 57, 71, 85, 99, 127[3]
Base Peak m/z 43

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Dilution Dilution Sample->Dilution Injector Injector Dilution->Injector GC_Column GC Column Injector->GC_Column MS_Detector MS Detector GC_Column->MS_Detector Data_Acquisition Data Acquisition MS_Detector->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Library_Search Library Search Peak_Integration->Library_Search Quantification Quantification Library_Search->Quantification

Caption: General workflow for the analysis of this compound using GC-MS.

Troubleshooting_Tree cluster_chromatography Chromatographic Issues cluster_ms Mass Spectrometry Issues Start Problem with This compound Analysis Poor_Resolution Poor Resolution? Start->Poor_Resolution Peak_Tailing Peak Tailing? Start->Peak_Tailing Retention_Shift Retention Time Shift? Start->Retention_Shift Weak_Molecular_Ion Weak Molecular Ion? Start->Weak_Molecular_Ion Spectrum_Mismatch Spectrum Mismatch? Start->Spectrum_Mismatch Sol_Optimize_GC Optimize Temp. Program Poor_Resolution->Sol_Optimize_GC Yes Sol_Change_Column Change Column Poor_Resolution->Sol_Change_Column Yes Sol_Check_Liner Check/Replace Liner Peak_Tailing->Sol_Check_Liner Yes Sol_Bake_Column Bake Out Column Peak_Tailing->Sol_Bake_Column Yes Sol_Check_Leaks Check for Leaks Retention_Shift->Sol_Check_Leaks Yes Sol_Verify_Flow Verify Flow Rate Retention_Shift->Sol_Verify_Flow Yes Sol_Softer_Ionization Use Softer Ionization Weak_Molecular_Ion->Sol_Softer_Ionization Yes Sol_Clean_Source Clean Ion Source Weak_Molecular_Ion->Sol_Clean_Source Yes Spectrum_Mismatch->Sol_Clean_Source Yes Sol_Compare_Fragments Compare Fragment Abundances Spectrum_Mismatch->Sol_Compare_Fragments Yes

References

Strategies for improving the yield and purity of 2-Methylnonane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-Methylnonane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing this compound?

A1: this compound, a branched alkane, is typically synthesized through coupling reactions that form a new carbon-carbon bond. The most common and effective methods include:

  • Grignard Reaction: This method involves the reaction of a Grignard reagent (R-MgX) with an appropriate alkyl halide. For this compound, this could involve reacting a nonyl Grignard reagent with a methyl halide or, more practically, reacting a methyl Grignard reagent with a 2-halononane.

  • Corey-House Synthesis: This is an excellent method for coupling two different alkyl groups with high yield and fewer side products compared to other methods like the Wurtz reaction.[1][2][3] It involves the reaction of a lithium dialkylcuprate with an alkyl halide.

  • Wurtz Reaction: This reaction involves the coupling of two alkyl halides in the presence of sodium metal.[4][5] While conceptually simple, it is generally less efficient for coupling two different alkyl halides (unsymmetrical coupling) as it leads to a mixture of products that are difficult to separate.[6]

Q2: Which synthesis method generally provides the best yield and purity for this compound?

A2: The Corey-House synthesis is generally preferred for preparing unsymmetrical alkanes like this compound, as it provides higher yields and minimizes the formation of undesired homo-coupled byproducts.[1][2][3] The Grignard reaction can also be effective, but side reactions such as Wurtz-type coupling can lower the yield of the desired product.[7] The Wurtz reaction is the least suitable for this purpose due to the formation of a difficult-to-separate mixture of alkanes.[6]

Q3: What are the key factors influencing the success of a Grignard reaction for this compound synthesis?

A3: The success of a Grignard reaction is highly dependent on several factors:

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and will be quenched by any protic solvents (like water or alcohols). All glassware must be thoroughly dried (e.g., flame-dried under vacuum), and anhydrous solvents (typically diethyl ether or THF) must be used.[8]

  • Magnesium Activation: The magnesium turnings used to prepare the Grignard reagent are often coated with a passivating layer of magnesium oxide. Activation, for instance with a small crystal of iodine or by mechanical stirring, is often necessary to initiate the reaction.[7]

  • Slow Addition of Alkyl Halide: To minimize the Wurtz-type coupling side reaction, the alkyl halide should be added slowly to the magnesium suspension. This keeps the concentration of the alkyl halide low, favoring the formation of the Grignard reagent over the coupling side product.[7]

  • Solvent Choice: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential to stabilize the Grignard reagent.[7]

Q4: How can I purify this compound from the reaction mixture?

A4: Purification of this compound typically involves two main steps:

  • Work-up: After the reaction is complete, a careful work-up procedure is necessary to remove unreacted starting materials, salts, and the solvent. This usually involves quenching the reaction with a weak acid (like aqueous ammonium chloride solution), followed by extraction with an organic solvent, washing, and drying.

  • Purification of the Crude Product: The primary method for purifying this compound from other alkanes and byproducts is fractional distillation . This technique separates compounds based on differences in their boiling points. Since the boiling points of this compound and potential side products (like decane or octane) are relatively close, a fractional distillation column with a high number of theoretical plates is recommended for efficient separation. For very high purity requirements, preparative gas chromatography (GC) can be employed.

Troubleshooting Guides

Grignard Synthesis of this compound

Scenario: Low or no yield of this compound.

Observation Possible Cause Troubleshooting Steps
Reaction fails to initiate (no heat evolution, magnesium remains shiny) Inactive magnesium surface (oxide layer).- Activate the magnesium turnings with a small crystal of iodine, 1,2-dibromoethane, or by crushing them with a dry glass rod.[7] - Ensure all glassware is rigorously flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon).[8]
Presence of moisture in glassware or solvent.- Use freshly distilled, anhydrous solvents. - Ensure all starting materials are dry.
Low yield of this compound with significant amount of a higher molecular weight byproduct. Wurtz-type coupling of the Grignard reagent with the starting alkyl halide.- Add the alkyl halide solution dropwise to the magnesium suspension to maintain a low concentration of the alkyl halide.[7] - Ensure efficient stirring to quickly disperse the added alkyl halide.
Low yield with recovery of the starting ketone (if applicable in an alternative Grignard route). Enolization of the ketone by the Grignard reagent acting as a base instead of a nucleophile.- Use a less sterically hindered Grignard reagent if possible. - Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) to favor nucleophilic addition.[8]
Formation of a significant amount of a reduced alcohol byproduct (if applicable). Reduction of the carbonyl group by a Grignard reagent with β-hydrogens.- Use a Grignard reagent without β-hydrogens if the synthesis allows (e.g., methylmagnesium bromide).[8]
Purification by Fractional Distillation

Scenario: Poor separation of this compound from impurities.

Observation Possible Cause Troubleshooting Steps
Broad boiling point range during distillation. Inefficient distillation column.- Use a longer fractional distillation column or one with a more efficient packing material to increase the number of theoretical plates. - Ensure the column is well-insulated to maintain a proper temperature gradient.
Distillation rate is too fast.- Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column. A slow, steady distillation rate is crucial for good separation.
Product is contaminated with a lower-boiling impurity. Incomplete removal of the first fraction (forerun).- Collect a distinct forerun fraction containing the more volatile impurities before collecting the main product fraction. Monitor the temperature at the top of the column closely; it should stabilize at the boiling point of the main product during its collection.
Product is contaminated with a higher-boiling impurity. Distillation continued for too long or at too high a temperature.- Stop the distillation when the temperature at the top of the column starts to rise above the boiling point of this compound. This indicates that higher-boiling impurities are beginning to distill.

Experimental Protocols

Protocol 1: Synthesis of this compound via Corey-House Synthesis

This protocol describes the synthesis of this compound from 1-bromoheptane and isopropyl bromide.

Step 1: Preparation of Lithium Di(heptyl)cuprate (Gilman Reagent)

  • Under an inert atmosphere (argon or nitrogen), place dry lithium metal in anhydrous diethyl ether.

  • Slowly add 1-bromoheptane to the stirred suspension. The reaction is exothermic and will initiate the formation of heptyllithium.

  • After the lithium has been consumed, cool the solution in an ice bath.

  • In a separate flask, suspend copper(I) iodide in anhydrous diethyl ether and cool it in an ice bath.

  • Slowly add the prepared heptyllithium solution to the copper(I) iodide suspension via a cannula. The formation of the Gilman reagent, lithium di(heptyl)cuprate, is indicated by a color change.

Step 2: Coupling Reaction

  • To the freshly prepared Gilman reagent at low temperature (e.g., 0 °C), slowly add 2-bromopropane.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by a suitable technique (e.g., GC-MS) to ensure the consumption of the starting materials.

Step 3: Work-up and Purification

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation to obtain this compound.

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₁₀H₂₂142.28166-169[9]
n-DecaneC₁₀H₂₂142.28174
n-NonaneC₉H₂₀128.26151
n-OctaneC₈H₁₈114.23126
3-MethylnonaneC₁₀H₂₂142.28168
TetradecaneC₁₄H₃₀198.39253.5
2,5-DimethylhexaneC₈H₁₈114.23109

Visualizations

Grignard_Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Grignard Reaction cluster_workup Work-up and Purification start Flame-dry glassware under inert atmosphere add_mg Add Magnesium turnings and a crystal of Iodine start->add_mg add_solvent Add anhydrous diethyl ether add_mg->add_solvent prep_halide Prepare a solution of 2-bromononane in anhydrous diethyl ether add_solvent->prep_halide initiation Initiate reaction (gentle heating may be required) add_halide Slowly add 2-bromononane solution initiation->add_halide reflux Reflux the reaction mixture add_halide->reflux add_grignard Add methylmagnesium bromide reflux->add_grignard reaction_complete Stir at room temperature add_grignard->reaction_complete quench Quench with saturated aq. NH4Cl reaction_complete->quench extract Extract with diethyl ether quench->extract wash Wash with brine and dry over MgSO4 extract->wash filter_evap Filter and evaporate solvent wash->filter_evap distill Fractional Distillation filter_evap->distill product Pure this compound distill->product

Caption: Experimental workflow for the Grignard synthesis of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions1 Solutions for Cause 1 cluster_solutions2 Solutions for Cause 2 cluster_solutions3 Solutions for Cause 3 start Low Yield of this compound cause1 Poor Grignard Reagent Formation start->cause1 cause2 Side Reactions start->cause2 cause3 Loss during Work-up/Purification start->cause3 sol1a Ensure anhydrous conditions cause1->sol1a sol1b Activate Magnesium cause1->sol1b sol1c Check purity of alkyl halide cause1->sol1c sol2a Slow addition of reagents cause2->sol2a sol2b Control reaction temperature cause2->sol2b sol2c Use appropriate stoichiometry cause2->sol2c sol3a Thorough extraction cause3->sol3a sol3b Careful fractional distillation cause3->sol3b sol3c Minimize transfers cause3->sol3c

Caption: Logical relationship for troubleshooting low yield in this compound synthesis.

References

Addressing challenges in the quantification of 2-Methylnonane in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 2-Methylnonane in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound in biological samples?

A1: The primary challenges in quantifying this compound, a volatile organic compound (VOC), in biological samples include:

  • Matrix Effects: Biological matrices such as blood, plasma, and urine are complex and contain numerous endogenous compounds that can interfere with the analysis. These interferences can lead to ion suppression or enhancement in the mass spectrometer, resulting in inaccurate quantification.

  • Sample Preparation: Being a volatile compound, this compound can be lost during sample collection, storage, and preparation. Efficient extraction from the complex matrix without analyte loss is critical.

  • Low Concentrations: this compound may be present at very low concentrations (ng/mL or pg/mL), requiring highly sensitive analytical methods for detection and quantification.

  • Co-elution: Isomers and other structurally similar compounds present in the sample can co-elute with this compound, making accurate quantification difficult without high-resolution chromatography.

Q2: Which analytical techniques are most suitable for this compound quantification?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and suitable technique for the analysis of volatile compounds like this compound. Headspace sampling, particularly Headspace Solid-Phase Microextraction (HS-SPME), coupled with GC-MS is a powerful method for extracting and concentrating volatile analytes from biological samples, minimizing matrix effects.

Q3: How can I minimize matrix effects in my analysis?

A3: To minimize matrix effects, consider the following strategies:

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples.

  • Stable Isotope-Labeled Internal Standard: Use a deuterated or ¹³C-labeled this compound as an internal standard. This is the most effective way to compensate for matrix effects and variations in sample preparation and instrument response.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, this may also lower the analyte concentration, potentially below the limit of detection.

  • Optimized Sample Preparation: Employ efficient extraction techniques like HS-SPME or liquid-liquid extraction (LLE) to isolate this compound from the bulk of the matrix.

Q4: What is the importance of derivatization for this compound analysis?

A4: For a non-polar hydrocarbon like this compound, derivatization is generally not necessary for GC-MS analysis as it is already volatile and thermally stable. Derivatization is more commonly used for compounds with active functional groups (e.g., -OH, -NH2, -COOH) to improve their volatility and chromatographic behavior.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound
Possible Cause Solution
Active Sites in the GC System Active sites in the inlet liner, column, or detector can interact with analytes, causing peak tailing. Solution: Use a deactivated inlet liner. Regularly condition the GC column according to the manufacturer's instructions. If tailing persists, trim the first few centimeters of the column.
Column Contamination Non-volatile residues from the sample matrix can accumulate on the column, leading to poor peak shape. Solution: Implement a more rigorous sample cleanup procedure. Use a guard column to protect the analytical column. Perform a column bake-out at a high temperature (within the column's limits).
Inappropriate Injection Temperature If the injection temperature is too low, volatilization of this compound may be incomplete, leading to broad or tailing peaks. If it's too high, thermal degradation of other sample components could contaminate the system. Solution: Optimize the injector temperature. A starting point of 250°C is often suitable for volatile compounds.
Sample Overload Injecting too much sample can saturate the column, resulting in fronting peaks. Solution: Dilute the sample or reduce the injection volume.
Issue 2: Low or No Recovery of this compound
Possible Cause Solution
Analyte Loss During Sample Preparation This compound is volatile and can be lost during sample handling, especially at elevated temperatures or with vigorous vortexing. Solution: Keep samples chilled during preparation. Minimize the exposure of the sample to the atmosphere. For LLE, ensure the extraction solvent is added quickly and the vial is sealed immediately. For HS-SPME, optimize extraction time and temperature to ensure efficient partitioning into the fiber without excessive loss from the vial.
Inefficient Extraction The chosen sample preparation method may not be effectively extracting this compound from the biological matrix. Solution: For LLE, experiment with different organic solvents (e.g., hexane, diethyl ether) and adjust the pH of the aqueous phase. For HS-SPME, try different fiber coatings (e.g., PDMS, DVB/CAR/PDMS) and optimize extraction parameters (time, temperature, agitation).
Matrix Effects (Ion Suppression) Co-eluting matrix components can suppress the ionization of this compound in the MS source. Solution: Use a stable isotope-labeled internal standard. Dilute the sample. Improve sample cleanup to remove interfering components.
Issue 3: High Background Noise or Interfering Peaks
Possible Cause Solution
Contaminated Solvents or Reagents Impurities in solvents, water, or other reagents can introduce background noise and interfering peaks. Solution: Use high-purity, GC-MS grade solvents and reagents. Run a blank analysis of your reagents to check for contamination.
Carryover from Previous Injections Residual analyte or matrix components from a previous, more concentrated sample can appear in subsequent runs. Solution: Run a solvent blank after high-concentration samples. Implement a thorough needle wash protocol in the autosampler. Increase the GC oven temperature at the end of the run to bake out any remaining compounds.
Septum Bleed Particles from the injector septum can degrade at high temperatures and create interfering peaks. Solution: Use high-quality, low-bleed septa. Replace the septum regularly.

Quantitative Data Summary

The following tables provide representative data for the quantification of this compound in biological samples using different methods. Please note that these are example values and actual results may vary depending on the specific instrumentation and experimental conditions.

Table 1: Comparison of Sample Preparation Methods for this compound in Human Plasma (Spiked at 10 ng/mL)

Method Recovery (%) RSD (%) LOD (ng/mL) LOQ (ng/mL)
HS-SPME-GC-MS95.25.80.10.5
LLE (Hexane) - GC-MS88.57.20.51.5
Protein Precipitation (Acetonitrile) - GC-MS75.312.51.03.0

Table 2: GC-MS Parameters for this compound Analysis

Parameter Condition
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 250°C
Oven Program 40°C (hold 2 min), ramp to 150°C at 10°C/min, then to 280°C at 20°C/min (hold 5 min)
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-300

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for this compound in Urine
  • Sample Preparation:

    • Pipette 1 mL of urine into a 10 mL headspace vial.

    • Add 0.5 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds.

    • Add a suitable internal standard (e.g., deuterated this compound).

    • Immediately seal the vial with a PTFE-lined septum cap.

  • HS-SPME Extraction:

    • Place the vial in an autosampler with an agitator and heater.

    • Equilibrate the sample at 60°C for 10 minutes with agitation.

    • Expose a 100 µm PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C with continued agitation.

  • GC-MS Analysis:

    • Desorb the fiber in the GC injector at 250°C for 5 minutes in splitless mode.

    • Analyze using the GC-MS parameters outlined in Table 2.

Protocol 2: Liquid-Liquid Extraction (LLE) GC-MS for this compound in Plasma
  • Sample Preparation:

    • To 1 mL of plasma in a glass tube, add the internal standard.

    • Add 5 mL of n-hexane.

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Extraction:

    • Carefully transfer the upper organic layer (n-hexane) to a clean tube.

    • Evaporate the hexane to a final volume of approximately 100 µL under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Transfer the concentrated extract to a GC vial with an insert.

    • Inject 1 µL into the GC-MS system using the parameters in Table 2.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Urine/Plasma) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (HS-SPME or LLE) Add_IS->Extraction Concentration Concentration (if LLE) Extraction->Concentration GC_MS GC-MS Analysis Extraction->GC_MS Concentration->GC_MS Data_Processing Data Processing GC_MS->Data_Processing Quantification Quantification Data_Processing->Quantification troubleshooting_logic Start Problem with This compound Peak Poor_Shape Poor Peak Shape? Start->Poor_Shape Low_Recovery Low/No Recovery? Poor_Shape->Low_Recovery No Check_Active_Sites Check for Active Sites (Liner, Column) Poor_Shape->Check_Active_Sites Yes High_Noise High Background Noise? Low_Recovery->High_Noise No Check_Loss Review Sample Prep for Analyte Loss Low_Recovery->Check_Loss Yes End Consult Instrument Specialist High_Noise->End No Check_Reagents Check Reagent/Solvent Purity High_Noise->Check_Reagents Yes Check_Contamination Check for Column Contamination Check_Temp Optimize Injection Temperature Check_Overload Check for Sample Overload End_Poor_Shape Resolved Check_Extraction Optimize Extraction Efficiency Check_Suppression Investigate Matrix Effects (Ion Suppression) End_Low_Recovery Resolved Check_Carryover Investigate Carryover Check_Septum Check Septum Bleed End_High_Noise Resolved

Methods for the purification of 2-Methylnonane from isomeric impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides specialized guidance for researchers, scientists, and drug development professionals on the purification of 2-methylnonane from its isomeric impurities. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during separation and purification processes.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities found with this compound?

A1: The most common impurities are other decane (C10H22) isomers, which share the same molecular formula but have different structural arrangements. These include other methylnonanes (e.g., 3-methylnonane, 4-methylnonane), various dimethyloctanes, and the straight-chain isomer, n-decane. The specific isomers present often depend on the synthetic or sourcing route of the crude material.

Q2: Why is the purification of this compound from its isomers so challenging?

A2: The separation of alkane isomers is difficult due to their very similar physicochemical properties.[1][2] Isomers of this compound have nearly identical molecular weights and polarities, and their boiling points are often very close, which makes traditional fractional distillation inefficient.[2][3]

Q3: What are the principal methods for separating this compound from its isomeric impurities?

A3: The three primary methods effective for separating challenging alkane isomers are:

  • Adsorptive Separation: This technique uses microporous materials like zeolites or metal-organic frameworks (MOFs) to separate isomers based on size exclusion (molecular sieving) or differences in packing efficiency within the pores (entropic separation).[4][5][6][7]

  • Preparative Gas Chromatography (pGC): A high-resolution chromatographic technique that separates volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. It is highly effective for separating compounds with very close boiling points.[1][8]

  • Extractive Crystallization: This method involves adding a solvent to a mixture to lower its eutectic point, thereby enhancing the recovery of the desired isomer as a purified solid.[9]

Q4: How do I select the most appropriate purification method for my experiment?

A4: The choice of method depends on several factors, including the required purity, the scale of the separation, available equipment, and cost considerations. Preparative GC is excellent for achieving high purity on a small to medium scale. Adsorptive separation is highly scalable and is a leading method in industrial applications.[4][6] Extractive crystallization can be effective when a suitable solvent system is identified. The workflow below provides a general guide for method selection.

Diagram 1: Purification Method Selection Workflow start Start: Isomeric Mixture of this compound scale What is the required scale? start->scale purity_lab High Purity Required (>99.5%)? scale->purity_lab Lab Scale (<100 g) purity_pilot High Purity Required (>99%)? scale->purity_pilot Pilot / Industrial Scale (>1 kg) pgc Preparative Gas Chromatography (pGC) purity_lab->pgc Yes crystallization Extractive Crystallization purity_lab->crystallization No adsorption Adsorptive Separation (Zeolites, MOFs) purity_pilot->adsorption Yes distillation Consider Fractional Distillation (if boiling points differ significantly) purity_pilot->distillation No Diagram 2: Preparative Gas Chromatography Workflow cluster_prep Method Development cluster_run Purification Run cluster_post Post-Purification sample_prep Sample Preparation (Dilution) analytical_gc Analytical GC (Optimize Separation) sample_prep->analytical_gc scale_up Scale-up to Prep GC (Adjust Flow/Loading) analytical_gc->scale_up injection Sample Injection scale_up->injection separation Chromatographic Separation injection->separation collection Fraction Collection separation->collection analysis Purity Analysis (GC-MS) collection->analysis solvent_removal Solvent Evaporation analysis->solvent_removal product Pure this compound solvent_removal->product Diagram 3: Adsorptive Separation Workflow start Start: Isomeric Mixture feed Introduce Feed Stream (Adsorption Step) start->feed activation Adsorbent Activation (Heating under Vacuum) packing Column Packing activation->packing packing->feed raffinate Collect Raffinate (Enriched in less-adsorbed isomers) feed->raffinate desorption Desorption Step (Temp/Pressure Swing) feed->desorption analysis Purity Analysis (GC-MS) raffinate->analysis extract Collect Extract (Enriched in this compound) desorption->extract extract->analysis Diagram 4: Extractive Crystallization Workflow start Start: Isomeric Mixture dissolve Dissolve Mixture in Hot Primary Solvent start->dissolve cool Controlled Cooling to Induce Crystallization dissolve->cool filter Filtration cool->filter mother_liquor Mother Liquor (Enriched in Impurities) filter->mother_liquor wash Wash Crystals with Cold, Pure Solvent filter->wash dry Dry Purified Crystals wash->dry product Pure this compound Crystals dry->product

References

Minimizing matrix interference in the analysis of 2-Methylnonane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix interference during the analysis of 2-Methylnonane.

Frequently Asked Questions (FAQs)

Q1: What is matrix interference and how does it affect the analysis of this compound?

A1: Matrix interference, or the matrix effect, refers to the alteration of the analytical signal of a target analyte, such as this compound, due to the presence of other components in the sample matrix. These effects can manifest as either signal suppression (decrease in signal intensity) or enhancement (increase in signal intensity), leading to inaccurate quantification. In gas chromatography (GC) analysis of this compound, matrix components can co-elute with the analyte, affecting its ionization in the mass spectrometer (MS) or interacting with the GC column's stationary phase.

Q2: What are the most common matrices in which this compound is analyzed, and what are the associated challenges?

A2: this compound is a branched-chain alkane that can be found in various complex matrices. Common matrices and their associated challenges include:

  • Environmental Samples (e.g., soil, water): These matrices can contain a wide range of organic and inorganic compounds that can interfere with the analysis. For instance, humic acids in soil can adsorb this compound, leading to poor recovery.

  • Biological Samples (e.g., blood, urine): The presence of proteins, lipids, and salts in biological fluids can cause significant matrix effects and contaminate the analytical instrument.

  • Petroleum Products: The primary challenge in analyzing this compound in petroleum products is the presence of a vast number of other hydrocarbon isomers that can co-elute and make accurate quantification difficult.[1][2]

Q3: Which sample preparation techniques are recommended to minimize matrix effects for this compound analysis?

A3: The choice of sample preparation technique is crucial for minimizing matrix interference and depends on the sample matrix and the concentration of this compound. For a volatile compound like this compound, the following techniques are highly effective:

  • Static Headspace (HS): This technique analyzes the vapor phase in equilibrium with the sample, effectively separating volatile analytes from non-volatile matrix components.[3]

  • Purge and Trap (P&T): A dynamic headspace technique where an inert gas is bubbled through the sample, and the purged volatile compounds are trapped and then thermally desorbed into the GC-MS. This method offers high sensitivity for trace-level analysis.[4][5][6][7]

  • Solid-Phase Microextraction (SPME): A solvent-free technique where a coated fiber is exposed to the sample or its headspace to adsorb the analytes, which are then thermally desorbed in the GC inlet.[8][9][10][11]

Q4: How can I compensate for matrix effects that cannot be eliminated by sample preparation?

A4: When sample preparation alone is insufficient to eliminate matrix effects, the following strategies can be employed:

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of this compound. This helps to mimic the matrix effects observed in the samples, leading to more accurate quantification.

  • Internal Standard Method: Use a deuterated analog of this compound or a compound with similar chemical properties that is not present in the sample as an internal standard. The internal standard experiences similar matrix effects as the analyte, allowing for accurate correction.

Troubleshooting Guides

This section provides solutions to common problems encountered during the GC-MS analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptom Possible Cause Troubleshooting Steps
Peak Tailing Active sites in the GC inlet liner or column due to contamination.Perform inlet maintenance: replace the liner and septum. Trim the first few centimeters of the analytical column.
Improper column installation.Ensure the column is installed at the correct depth in the inlet and detector according to the manufacturer's instructions.
Mismatch between solvent polarity and stationary phase polarity.If possible, choose a solvent that is more compatible with the stationary phase.
Peak Fronting Column overload due to high concentration of this compound or co-eluting matrix components.Dilute the sample extract or reduce the injection volume.
Inappropriate initial oven temperature in splitless injection.Set the initial oven temperature at least 20°C below the boiling point of the injection solvent.
Issue 2: Inconsistent Analyte Response
Symptom Possible Cause Troubleshooting Steps
Signal Suppression or Enhancement Matrix-induced effects.Employ matrix-matched calibration standards or the standard addition method. Use an appropriate internal standard.[12]
Variable Peak Areas Inconsistent sample preparation.Ensure consistent sample volumes, extraction times, and temperatures for all samples and standards.
Leaks in the GC system.Perform a leak check of the GC inlet, column connections, and gas lines.
Syringe issues in the autosampler.Check the syringe for bubbles or blockage. Ensure the correct injection volume is being delivered.
Issue 3: High Background Noise or Ghost Peaks
Symptom Possible Cause Troubleshooting Steps
High Baseline Noise Contaminated carrier gas or gas lines.Use high-purity carrier gas and install or replace gas purifiers.
Column bleed at high temperatures.Condition the column according to the manufacturer's instructions. Ensure the oven temperature does not exceed the column's maximum limit.
Ghost Peaks (Carryover) Contamination from a previous high-concentration sample.Run a solvent blank after a high-concentration sample to check for carryover. Clean the GC inlet and syringe.
Septum bleed.Use high-quality, low-bleed septa and replace them regularly.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of branched alkanes similar to this compound using various sample preparation and analytical techniques. This data can be used as a reference for method development and validation.

ParameterHeadspace (HS) - GC-MSPurge and Trap (P&T) - GC-MSSolid-Phase Microextraction (SPME) - GC-MS
Matrix Cat Food[12]Water[4][5]Blood, Soil
Recovery 88 - 109% (for various aldehydes)[12]70 - 130% (for various VOCs)[5]Not explicitly stated, but method showed good performance.
Limit of Detection (LOD) Not specified≤1.6 µg/L (Scan mode), ≤0.33 µg/L (SIM mode) for various VOCs[4]0.03 - 0.15 mg/kg (for n-alkanes in soil)[13]
Limit of Quantitation (LOQ) Not specifiedNot specified6.8 - 10 ng/g (for C8-C13 aliphatic hydrocarbons in blood)[8]
Precision (%RSD) < 6.95% (Repeatability)[12]0.9 - 7.6% (Area %RSD)[4]< 12% (for n-alkanes in soil)[13]

Note: The data presented for HS-GC-MS are for aldehydes in cat food but provide a general indication of performance. The data for P&T-GC-MS and SPME-GC-MS are for a range of volatile organic compounds and alkanes, respectively, and can be considered representative for this compound analysis.

Experimental Protocols

Protocol 1: Static Headspace GC-MS for this compound in Soil

This protocol provides a general procedure for the analysis of this compound in soil samples using static headspace coupled with GC-MS.

  • Sample Preparation:

    • Weigh approximately 5 g of the soil sample into a 20 mL headspace vial.

    • Add a known amount of an appropriate internal standard (e.g., deuterated this compound or another branched alkane not present in the sample).

    • Immediately seal the vial with a PTFE-lined septum and an aluminum crimp cap.

  • Headspace GC-MS Analysis:

    • Place the vial in the headspace autosampler.

    • Equilibrate the vial at 80°C for 30 minutes to allow for the partitioning of volatile compounds into the headspace.

    • Inject a 1 mL aliquot of the headspace into the GC-MS system.

    • GC Conditions:

      • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

      • Inlet: Splitless mode at 250°C.

      • Oven Program: Initial temperature of 40°C for 2 minutes, ramp at 10°C/min to 250°C, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Conditions:

      • Ionization: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Scan mode (m/z 40-400) for initial identification and Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions of this compound (e.g., m/z 43, 57, 71, 85).

Protocol 2: Purge and Trap GC-MS for this compound in Water

This protocol outlines a general procedure for the analysis of this compound in water samples using purge and trap extraction followed by GC-MS.

  • Sample Preparation:

    • Collect the water sample in a 40 mL vial with a PTFE-lined septum, ensuring no headspace.

    • If required, add a preservative (e.g., HCl to pH < 2).

    • Spike the sample with a known amount of an internal standard.

  • Purge and Trap GC-MS Analysis:

    • Purge and Trap Conditions:

      • Sample Volume: 5 mL.

      • Purge Gas: Helium at 40 mL/min for 11 minutes.

      • Trap: Vocarb 3000 or equivalent.

      • Desorb Temperature: 250°C for 2 minutes.

      • Bake Temperature: 270°C for 8 minutes.

    • GC-MS Conditions: (Similar to the Headspace protocol, may require optimization based on the specific instrument and column).

Protocol 3: SPME-GC-MS for this compound in Biological Fluids

This protocol describes a general method for the analysis of this compound in biological fluids (e.g., blood) using headspace SPME-GC-MS.

  • Sample Preparation:

    • Place 1 mL of the biological fluid sample into a 10 mL headspace vial.

    • Add a known amount of internal standard.

    • Add 1 g of NaCl to increase the partitioning of this compound into the headspace (salting-out effect).

    • Immediately seal the vial.

  • SPME-GC-MS Analysis:

    • SPME Conditions:

      • Fiber: 100 µm Polydimethylsiloxane (PDMS) or Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS).

      • Extraction Mode: Headspace.

      • Extraction Temperature: 60°C for 30 minutes with agitation.

      • Desorption: In the GC inlet at 250°C for 2 minutes.

    • GC-MS Conditions: (Similar to the Headspace protocol, may require optimization).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Add IS Add Internal Standard Sample->Add IS Seal Vial Seal Vial Add IS->Seal Vial Extraction Extraction (HS, P&T, or SPME) Seal Vial->Extraction GC Separation Gas Chromatography Separation Extraction->GC Separation MS Detection Mass Spectrometry Detection GC Separation->MS Detection Data Analysis Data Analysis MS Detection->Data Analysis

Caption: General experimental workflow for the analysis of this compound.

troubleshooting_logic start Problem Observed peak_shape Poor Peak Shape? start->peak_shape response Inconsistent Response? peak_shape->response No check_inlet Check Inlet & Column peak_shape->check_inlet Yes check_overload Check for Overload peak_shape->check_overload Yes noise High Noise or Ghost Peaks? response->noise No check_matrix Use Matrix-Matched Standards response->check_matrix Yes check_leaks Check for Leaks response->check_leaks Yes end Resolution noise->end No check_gas Check Carrier Gas Purity noise->check_gas Yes check_carryover Run Solvent Blank noise->check_carryover Yes check_inlet->end check_overload->end check_matrix->end check_leaks->end check_gas->end check_carryover->end

Caption: A logical decision tree for troubleshooting common GC-MS issues.

References

Technical Support Center: Optimization of Solid-Phase Microextraction (SPME) for 2-Methylnonane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for the optimization of Solid-Phase Microextraction (SPME) for the analysis of 2-Methylnonane. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for this specific application.

Frequently Asked Questions (FAQs)

Q1: What is the recommended SPME fiber for the extraction of this compound?

A1: For a non-polar, volatile compound like this compound, a non-polar or a combination fiber is generally recommended. The most suitable choices would be:

  • 100 µm Polydimethylsiloxane (PDMS): This is a widely used non-polar fiber that is effective for the extraction of volatile and non-polar compounds.

  • 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS): This combination fiber offers a broader range of analyte extraction due to its mixed polarity and porous nature, making it a robust choice for complex matrices.[1]

Q2: What are the optimal headspace SPME conditions for this compound analysis?

A2: The optimal conditions should be determined empirically for your specific sample matrix and instrumentation. However, a good starting point for method development would be:

  • Incubation/Equilibration Temperature: 70°C[1]

  • Incubation/Equilibration Time: 20 minutes[1]

  • Extraction Time: 40 minutes[1]

  • Desorption Temperature: 250°C[1]

  • Desorption Time: 5 minutes[1]

These parameters should be systematically varied to find the optimal extraction efficiency for your specific application.

Q3: How can I improve the extraction efficiency of this compound?

A3: To enhance the extraction efficiency, consider the following:

  • Salting Out: Adding an inert salt, such as sodium chloride (NaCl), to your aqueous samples can increase the ionic strength of the solution. This decreases the solubility of non-polar analytes like this compound, driving them into the headspace and improving their partitioning onto the SPME fiber.

  • Agitation: Gentle agitation or stirring of the sample during extraction can facilitate the mass transfer of this compound from the sample matrix to the headspace, leading to a faster equilibrium and potentially higher extraction yields.

  • pH Adjustment: While this compound is not ionizable, the sample matrix pH can influence the extraction of other interfering compounds. Adjusting the pH may be necessary in complex matrices to minimize interferences.

Q4: What are the recommended GC-MS parameters for the analysis of this compound?

A4: Typical GC-MS conditions for the analysis of volatile compounds like this compound are as follows. These should be optimized for your specific instrument and column.

  • Injection Mode: Splitless

  • Injector Temperature: 250°C[1]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial Temperature: 40°C, hold for 5 minutes

    • Ramp 1: Increase to 100°C at 4°C/min

    • Ramp 2: Increase to 220°C at 6°C/min, hold for 20 minutes[1]

  • Mass Spectrometer:

    • Ion Source Temperature: 230°C[1]

    • Scan Range: m/z 25-300[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or Low Peak for this compound Inappropriate fiber choice.For a non-polar analyte like this compound, use a non-polar fiber (e.g., 100 µm PDMS) or a combination fiber (e.g., DVB/CAR/PDMS).
Insufficient extraction time or temperature.Increase the extraction time and/or temperature to facilitate the partitioning of this compound onto the fiber.
Incomplete desorption.Increase the desorption temperature and/or time in the GC inlet. Ensure the fiber is fully exposed within the heated zone.
Carryover from a previous injection.Bake out the fiber at a high temperature (as recommended by the manufacturer) between runs. Run a blank analysis to confirm the absence of carryover.
Poor Reproducibility (High %RSD) Inconsistent sample volume or headspace volume.Maintain a consistent sample and headspace volume for all samples and standards.
Variable extraction time or temperature.Use an autosampler for precise control over extraction time and ensure consistent heating of the sample vials.
Fiber degradation.Inspect the fiber for damage or contamination. Replace the fiber if it appears worn or after a certain number of injections as recommended by the manufacturer.
Peak Tailing or Broadening Active sites in the GC inlet or column.Use a deactivated inlet liner and a high-quality, inert GC column.
Slow desorption from the fiber.Increase the injector temperature to ensure rapid and complete desorption.
Inappropriate GC oven temperature program.Start with a lower initial oven temperature to focus the analytes at the head of the column.
Extraneous Peaks (Contamination) Contaminated sample vials, septa, or solvent.Use high-quality, clean vials and septa. Run a solvent blank to check for contamination.
Bleed from the SPME fiber or GC column.Condition the SPME fiber and GC column according to the manufacturer's instructions.
Environmental contamination.Prepare and handle samples in a clean environment to avoid contamination from ambient air.

Quantitative Data Summary

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC10H22[2][3]
Molecular Weight142.28 g/mol [3]
Boiling Point166-169 °C
Vapor Pressure1.89 mmHg[2]
CAS Number871-83-0[2][3]

Table 2: Recommended SPME Fiber Coatings for Volatile Alkanes

Fiber CoatingPolarityRecommended For
100 µm Polydimethylsiloxane (PDMS)Non-polarVolatile and non-polar compounds.
50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)BipolarBroad range of volatile and semi-volatile compounds.[1]
65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB)BipolarVolatile compounds.

Table 3: Starting Parameters for SPME Method Development for this compound

ParameterRecommended Starting ValueRange for Optimization
SPME Fiber 50/30 µm DVB/CAR/PDMS[1]N/A
Extraction Mode HeadspaceN/A
Incubation Temperature 70°C[1]50 - 90°C
Incubation Time 20 min[1]10 - 30 min
Extraction Time 40 min[1]20 - 60 min
Desorption Temperature 250°C[1]240 - 270°C
Desorption Time 5 min[1]2 - 10 min
Agitation 250 rpm100 - 500 rpm
Salt Addition (NaCl) 1 g / 5 mL sample0 - 2 g / 5 mL sample

Experimental Protocols

Protocol 1: Headspace SPME (HS-SPME) of this compound from a Liquid Sample

  • Sample Preparation:

    • Pipette a known volume (e.g., 5 mL) of the liquid sample into a 20 mL headspace vial.

    • If required, add a precise amount of internal standard.

    • Add a consistent amount of NaCl (e.g., 1 g) to the vial.

    • Immediately seal the vial with a PTFE/silicone septum and a magnetic screw cap.

  • SPME Extraction:

    • Place the vial in an autosampler tray or a heating block with agitation capabilities.

    • Incubate the sample at the optimized temperature (e.g., 70°C) for the determined equilibration time (e.g., 20 minutes) with constant agitation.[1]

    • Expose the SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for the optimized extraction time (e.g., 40 minutes).[1]

  • Desorption and GC-MS Analysis:

    • Retract the fiber into the needle and immediately transfer it to the GC injection port.

    • Desorb the analytes in the hot injector (e.g., 250°C) for the optimized desorption time (e.g., 5 minutes) in splitless mode.[1]

    • Start the GC-MS data acquisition.

  • Fiber Conditioning:

    • After each analysis, condition the SPME fiber in a clean, hot injection port or a dedicated conditioning station as per the manufacturer's instructions to prevent carryover.

Visualizations

SPME_Workflow cluster_prep Sample Preparation cluster_extraction SPME Extraction cluster_analysis Analysis Sample Liquid/Solid Sample Vial Add to Headspace Vial Sample->Vial Salt Add NaCl (Optional) Vial->Salt Seal Seal Vial Salt->Seal Incubate Incubate & Agitate Seal->Incubate Expose Expose SPME Fiber Incubate->Expose Desorb Desorb in GC Inlet Expose->Desorb GCMS GC-MS Analysis Desorb->GCMS Data Data Processing GCMS->Data

Caption: Experimental workflow for the analysis of this compound using HS-SPME-GC-MS.

Troubleshooting_SPME cluster_nopeak Troubleshooting: No/Low Peak cluster_repro Troubleshooting: Poor Reproducibility cluster_shape Troubleshooting: Poor Peak Shape cluster_contam Troubleshooting: Contamination Start Problem Encountered NoPeak No or Low Peak Signal Start->NoPeak PoorRepro Poor Reproducibility Start->PoorRepro BadShape Peak Tailing/Broadening Start->BadShape Contam Extraneous Peaks Start->Contam CheckFiber Verify Correct Fiber Choice NoPeak->CheckFiber ConstVol Ensure Consistent Volumes PoorRepro->ConstVol Deactivate Use Deactivated Liner/Column BadShape->Deactivate CleanVials Use Clean Vials/Septa Contam->CleanVials IncParams Increase Extraction Time/Temp CheckFiber->IncParams CheckDesorp Increase Desorption Time/Temp IncParams->CheckDesorp AutoTime Use Autosampler for Timing ConstVol->AutoTime InspectFiber Inspect/Replace Fiber AutoTime->InspectFiber IncInjTemp Increase Injector Temperature Deactivate->IncInjTemp OptOven Optimize GC Oven Program IncInjTemp->OptOven Condition Condition Fiber and Column CleanVials->Condition CleanEnv Ensure Clean Environment Condition->CleanEnv

Caption: Troubleshooting guide for common issues in SPME analysis of this compound.

References

Techniques for removing contaminants from commercial 2-Methylnonane samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of commercial 2-Methylnonane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of contaminants from commercial this compound samples.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

Commercial this compound is typically available in purities ranging from >98.0% to ≥99.0%. The primary impurities are often structural isomers of decane, such as other methylnonanes (e.g., 3-methylnonane, 4-methylnonane) and other branched alkanes. Other potential contaminants include:

  • n-Decane

  • Other C10 alkanes

  • Traces of water

  • Residual sulfur compounds from manufacturing processes.

Q2: Which purification technique is best for my this compound sample?

The choice of purification technique depends on the nature and concentration of the impurities, as well as the desired final purity and scale of the purification.

  • Fractional Distillation: Best for separating compounds with different boiling points. It is effective for removing isomers with a sufficient boiling point difference and other alkanes with different chain lengths.

  • Preparative Gas Chromatography (Prep GC): Offers high-resolution separation and is ideal for isolating high-purity this compound from closely boiling isomers.[1]

  • Adsorption: Best for removing specific types of contaminants, such as polar impurities (e.g., water) and sulfur compounds.

Q3: How can I remove trace amounts of water from my this compound sample?

For removing trace amounts of water, adsorption using molecular sieves is a highly effective method.[2][3][4]

  • Molecular Sieve Type: 3A or 4A molecular sieves are recommended for water removal from alkanes.[3][5] The pore size of these sieves is small enough to trap water molecules while allowing the larger this compound molecules to pass through.

  • Procedure: The this compound can be passed through a column packed with activated molecular sieves, or the sieves can be added directly to the liquid and allowed to stand, followed by decantation or filtration.

Q4: My this compound has a slight odor. How can I remove sulfur compounds?

Adsorption is the most effective method for removing trace sulfur compounds.

  • Adsorbents: Activated carbon, zeolites, and other specialized sorbents can be used to selectively adsorb sulfur compounds.[6][7][8][9]

  • Mechanism: The purification can be achieved through physical adsorption or reactive adsorption where the sulfur compounds react with the adsorbent surface.[10]

Troubleshooting Guides

Fractional Distillation

Issue 1: Poor separation of isomers.

  • Possible Cause: Inefficient fractionating column or improper distillation parameters.

  • Troubleshooting Steps:

    • Increase Column Efficiency: Use a longer fractionating column or a column with a more efficient packing material (e.g., structured packing instead of Raschig rings).

    • Optimize Reflux Ratio: Increase the reflux ratio to provide more theoretical plates for separation. This will increase the purification time but improve separation.

    • Slow Distillation Rate: A slower distillation rate allows for better equilibrium between the liquid and vapor phases in the column, leading to improved separation.

    • Ensure Adiabatic Operation: Insulate the distillation column to prevent heat loss, which can disrupt the temperature gradient necessary for efficient fractionation.

Issue 2: Product is contaminated with a lower-boiling point impurity.

  • Possible Cause: Distillation rate is too fast, or the initial fraction (forerun) was not properly discarded.

  • Troubleshooting Steps:

    • Discard Forerun: Always discard the initial distillate, as it will be enriched in the most volatile components.

    • Reduce Distillation Rate: A slower distillation rate will prevent the lower-boiling point impurity from co-distilling with the this compound.

Preparative Gas Chromatography (Prep GC)

Issue 1: Overlapping peaks of this compound and its isomers.

  • Possible Cause: The chromatographic conditions are not optimized for the separation of closely related isomers.

  • Troubleshooting Steps:

    • Optimize Temperature Program: Use a slower temperature ramp or an isothermal segment at a temperature that provides the best resolution between the target peaks.

    • Select a Different Column: A longer column or a column with a different stationary phase (e.g., a more polar phase) may provide better selectivity for the isomers.[1]

    • Reduce Sample Load: Overloading the column can lead to peak broadening and loss of resolution. Reduce the injection volume or the concentration of the sample.

    • Adjust Carrier Gas Flow Rate: Optimize the carrier gas flow rate to achieve the best separation efficiency (lowest plate height).

Issue 2: Low recovery of purified this compound.

  • Possible Cause: Inefficient trapping of the eluted compound or decomposition on the column.

  • Troubleshooting Steps:

    • Improve Trapping Efficiency: Ensure the collection trap is sufficiently cooled to efficiently condense the this compound as it elutes.

    • Check for Leaks: Inspect the system for any leaks that could lead to loss of sample.

    • Use a Milder Temperature Program: If the compound is thermally labile, a lower final temperature or a faster ramp rate might reduce on-column degradation.

Adsorption

Issue 1: Adsorbent is not effectively removing the contaminant.

  • Possible Cause: The adsorbent is not activated, has become saturated, or is not appropriate for the target contaminant.

  • Troubleshooting Steps:

    • Activate the Adsorbent: Many adsorbents, such as molecular sieves and activated carbon, require activation by heating to remove adsorbed water and other volatile compounds before use.

    • Regenerate or Replace the Adsorbent: If the adsorbent has become saturated, it will no longer be effective. It may be possible to regenerate the adsorbent, or it may need to be replaced.

    • Choose the Correct Adsorbent: Ensure that the selected adsorbent has a high affinity for the target contaminant. For example, use molecular sieves for water and activated carbon or zeolites for sulfur compounds.[5][6]

Quantitative Data

Purification TechniqueTypical Starting PurityTypical Final PurityKey Contaminants RemovedReference
Fractional Distillation98-99%99.5 - 99.9%Isomers with different boiling points, other alkanes[11]
Preparative GC98-99%> 99.9%Closely boiling isomers[1]
Adsorption>98%>99% (for specific impurities)Water, sulfur compounds, polar molecules[5][6]

Experimental Protocols

Protocol 1: Removal of Water using Molecular Sieves
  • Activation of Molecular Sieves:

    • Place 3A or 4A molecular sieves in a porcelain dish.

    • Heat in a muffle furnace at 300-350°C for 3 hours.

    • Cool the sieves in a desiccator to room temperature before use.

  • Purification:

    • Method A (Batchwise):

      • Add the activated molecular sieves (approximately 5-10% w/v) to the commercial this compound in a sealed container.

      • Allow the mixture to stand for 24 hours with occasional swirling.

      • Carefully decant or filter the dried this compound.

    • Method B (Column Chromatography):

      • Pack a glass column with the activated molecular sieves.

      • Slowly pass the commercial this compound through the column under gravity or with slight positive pressure.

      • Collect the dried product as it elutes from the column.

Protocol 2: General Procedure for Fractional Distillation
  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with Raschig rings or metal sponge), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all joints are properly sealed.

  • Distillation:

    • Place the commercial this compound and a few boiling chips in the round-bottom flask.

    • Heat the flask gently.

    • As the liquid begins to boil and the vapor rises through the column, a temperature gradient will be established.

    • Collect the initial distillate (forerun) in a separate flask and discard it.

    • When the temperature at the distillation head stabilizes at the boiling point of this compound (approximately 167-168°C), replace the receiving flask with a clean, dry one.

    • Continue the distillation at a slow, steady rate, monitoring the temperature.

    • Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of liquid remains in the distilling flask.

Protocol 3: General Procedure for Preparative Gas Chromatography
  • Instrument Setup:

    • Install a suitable preparative GC column (e.g., a non-polar or semi-polar phase with a high loading capacity).

    • Set the appropriate carrier gas flow rate.

    • Establish a temperature program that provides good separation of this compound from its isomers. This will likely involve a slow temperature ramp.

  • Injection and Collection:

    • Inject a small, optimized volume of the commercial this compound.

    • Monitor the chromatogram to identify the peak corresponding to this compound.

    • Set the collection window to start just before the this compound peak begins to elute and end just after it returns to the baseline.

    • Cool the collection trap with a suitable coolant (e.g., liquid nitrogen or a dry ice/acetone bath).

  • Post-Run:

    • After the run is complete, allow the collection trap to warm to room temperature.

    • Rinse the collected high-purity this compound from the trap with a small amount of a volatile solvent, and then carefully evaporate the solvent.

Visualizations

Purification_Decision_Tree Choosing a Purification Technique for this compound start Identify Primary Contaminant(s) isomers Isomers / Other Alkanes? start->isomers polar Polar Impurities (e.g., Water)? isomers->polar No distillation Fractional Distillation isomers->distillation Yes prep_gc Preparative GC (for high purity) isomers->prep_gc Yes (High Purity) sulfur Sulfur Compounds? polar->sulfur No molecular_sieves Adsorption (Molecular Sieves) polar->molecular_sieves Yes activated_carbon Adsorption (Activated Carbon/Zeolites) sulfur->activated_carbon Yes

Caption: Decision tree for selecting a purification technique.

Fractional_Distillation_Workflow Fractional Distillation Workflow cluster_0 Setup cluster_1 Distillation cluster_2 Analysis A Assemble Apparatus B Charge Flask with this compound A->B C Heat Gently B->C D Collect and Discard Forerun C->D E Collect Pure this compound Fraction D->E F Stop Distillation E->F G Analyze Purity (e.g., GC-MS) F->G

Caption: Generalized workflow for fractional distillation.

Adsorption_Workflow Adsorption Purification Workflow cluster_0 Preparation cluster_1 Purification cluster_2 Analysis A Select Adsorbent (e.g., Molecular Sieves) B Activate Adsorbent (Heating) A->B C Contact this compound with Adsorbent B->C D Allow for Adsorption to Occur C->D E Separate Purified Liquid from Adsorbent D->E F Analyze Purity (e.g., GC-MS, Karl Fischer) E->F

Caption: Workflow for purification by adsorption.

References

Enhancing the resolution of 2-Methylnonane in complex hydrocarbon mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for advanced chromatographic analysis. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in the resolution of 2-Methylnonane within complex hydrocarbon mixtures. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your analytical endeavors.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the gas chromatographic (GC) analysis of this compound and other branched alkanes.

Issue 1: Poor Resolution of this compound from Other C10 Isomers

Q: My chromatogram shows co-eluting or poorly resolved peaks for this compound and other isomers. How can I improve the separation?

A: Poor resolution of branched alkane isomers is a common challenge due to their similar boiling points and polarities.[1] The key is to exploit subtle differences in their interaction with the stationary phase and optimize chromatographic conditions. Consider the following steps:

  • Optimize the Stationary Phase: The choice of the GC column's stationary phase is the most critical factor for selectivity.[1] For non-polar compounds like alkanes, a non-polar stationary phase is the recommended starting point, where elution order generally follows boiling points.[2]

    • Recommendation: Start with a 100% dimethylpolysiloxane (e.g., DB-1 or equivalent) or a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent) column. The latter can offer slightly different selectivity due to π-π interactions.[2] For highly complex mixtures where standard columns fail, consider multi-dimensional GC (GCxGC) which uses two columns of different selectivity.[3]

  • Adjust GC Column Dimensions:

    • Increase Column Length: Doubling the column length can increase resolution by a factor of approximately 1.4, but will also increase analysis time.[4] A 30-meter column often provides a good balance.

    • Decrease Internal Diameter (ID): Reducing the column ID (e.g., from 0.32 mm to 0.25 mm or 0.18 mm) enhances efficiency and, therefore, resolution.[2] Note that narrower bore columns may require higher head pressures.

    • Optimize Film Thickness: Thinner films can provide sharper peaks and better resolution for higher boiling point compounds.

  • Refine the Oven Temperature Program:

    • Lower Initial Temperature: This increases the retention of volatile compounds and can improve the resolution of early-eluting peaks.

    • Slower Temperature Ramp Rate: A slower oven temperature ramp rate generally improves the separation of closely eluting compounds by allowing more time for interaction with the stationary phase.[1]

  • Optimize Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency. Operating at the optimal flow rate for the chosen carrier gas (Helium or Hydrogen) will result in sharper peaks and improved resolution.

Issue 2: Peak Tailing for this compound

Q: The peak for this compound is showing significant tailing. What could be the cause and how do I fix it?

A: Peak tailing can be caused by several factors, including active sites in the system, column contamination, or improper injection technique.

  • Active Sites: Active sites, such as exposed silanol groups in the injector liner or on the column, can interact with analytes, causing tailing.

    • Solution: Ensure the inlet liner is clean and deactivated; replace it if necessary. Use a column with a highly inert stationary phase.

  • Column Contamination: Accumulation of non-volatile residues on the column can lead to peak distortion.

    • Solution: Trim the first few centimeters of the column's inlet. If tailing persists, bake out the column at a high temperature (within its specified limits) to remove contaminants.

  • Column Overloading: Injecting too much sample can saturate the stationary phase.

    • Solution: Dilute the sample or use a split injection to reduce the amount of analyte reaching the column.

Issue 3: Inconsistent Retention Times for this compound

Q: The retention time for this compound is shifting between runs. What is causing this instability?

A: Fluctuating retention times are often indicative of issues with the GC system's stability.

  • Leaks: Leaks in the carrier gas flow path are a common cause of retention time variability.

    • Solution: Perform a thorough leak check of all fittings, septa, and gas lines using an electronic leak detector.

  • Inconsistent Oven Temperature: If the GC oven is not maintaining a consistent temperature profile from run to run, retention times will vary.

    • Solution: Verify the oven's temperature accuracy and stability. Ensure the oven has sufficient time to equilibrate at the initial temperature before each injection.

  • Carrier Gas Flow Fluctuation: Inconsistent carrier gas flow will directly impact retention times.

    • Solution: Check the gas supply and regulators to ensure a constant pressure. If using electronic pressure control, verify its performance.

Data Presentation: Impact of GC Parameters on Resolution

The following tables summarize the expected qualitative effects of adjusting various GC parameters on the resolution of this compound from its isomers.

Table 1: Effect of GC Column Stationary Phase on Resolution

Stationary Phase TypePolarityPrimary Separation MechanismExpected Resolution of this compound
100% DimethylpolysiloxaneNon-polarBoiling PointGood, but may co-elute with isomers of very similar boiling points.
5% Phenyl-methylpolysiloxaneNon-polarBoiling Point & π-π interactionsPotentially improved selectivity for aromatic-containing mixtures.
Polyethylene Glycol (WAX)PolarPolarityNot recommended for alkane isomer separation.
Ionic Liquid ColumnsHighly Polar / Unique SelectivityMultiple InteractionsCan provide enhanced resolution for complex isomer mixtures.[5]

Table 2: Effect of GC Column Dimensions on Resolution and Analysis Time

Parameter ChangeEffect on ResolutionEffect on Analysis TimeRationale
Increase Column LengthIncreaseIncreaseMore theoretical plates for separation.[4]
Decrease Column LengthDecreaseDecreaseFewer theoretical plates.
Decrease Internal DiameterIncreaseNo significant changeHigher column efficiency.[2]
Increase Internal DiameterDecreaseNo significant changeLower column efficiency.
Decrease Film ThicknessIncrease (for high boilers)DecreaseFaster mass transfer.
Increase Film ThicknessDecrease (for high boilers)IncreaseSlower mass transfer.

Table 3: Effect of Oven Temperature Program on Resolution

Parameter ChangeEffect on Resolution of Early Eluting PeaksEffect on Resolution of Late Eluting Peaks
Lower Initial TemperatureIncreaseNo significant change
Higher Initial TemperatureDecreaseNo significant change
Slower Ramp RateIncreaseIncrease
Faster Ramp RateDecreaseDecrease

Table 4: Effect of Carrier Gas on Resolution and Analysis Time

Carrier GasOptimal Linear VelocityEfficiencyAnalysis Time
HeliumLowerGoodLonger
HydrogenHigherHigherShorter
NitrogenLowestLowerLongest

Experimental Protocols

Protocol 1: General GC-MS Method for Branched Alkane Analysis

This protocol provides a starting point for the analysis of complex hydrocarbon mixtures containing this compound. Optimization will be necessary based on your specific sample matrix and instrumentation.

1. Sample Preparation:

  • If the sample is a liquid, dilute it in a suitable non-polar solvent (e.g., hexane or pentane) to an appropriate concentration (e.g., 10-100 ppm).

  • If the sample is solid, perform a solvent extraction using a non-polar solvent.

2. GC-MS Parameters:

  • GC System: Agilent 7890B GC (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Inlet: Split/Splitless injector at 280°C.

  • Injection Mode: Split, with a split ratio of 50:1 (can be adjusted based on sample concentration).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at a rate of 4°C/min.

    • Ramp 2: Increase to 300°C at a rate of 20°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

3. Data Analysis:

  • Identify this compound and other branched alkanes based on their retention times and mass spectra.

  • Use a spectral library (e.g., NIST) for confirmation of peak identities.

  • For quantitative analysis, prepare a calibration curve using a certified standard of this compound.

Visualizations

GC_Troubleshooting_Workflow cluster_Problem Problem Identification cluster_Solutions Troubleshooting Steps cluster_Outcome Desired Outcome Poor_Resolution Poor Resolution of This compound Optimize_Column Optimize GC Column (Stationary Phase, Dimensions) Poor_Resolution->Optimize_Column Step 1 Optimize_Temp Optimize Temperature Program (Initial Temp, Ramp Rate) Poor_Resolution->Optimize_Temp Step 2 Optimize_Flow Optimize Carrier Gas Flow Rate Poor_Resolution->Optimize_Flow Step 3 Check_System Check System Integrity (Leaks, Contamination) Poor_Resolution->Check_System Ongoing Improved_Resolution Baseline Resolution Achieved Optimize_Column->Improved_Resolution Optimize_Temp->Improved_Resolution Optimize_Flow->Improved_Resolution Check_System->Improved_Resolution

Caption: A logical workflow for troubleshooting poor resolution of this compound.

GC_Parameter_Relationships cluster_Parameters Adjustable GC Parameters cluster_Performance Chromatographic Performance Stationary_Phase Stationary Phase Resolution Resolution Stationary_Phase->Resolution High Impact Column_Dimensions Column Dimensions Column_Dimensions->Resolution Medium Impact Analysis_Time Analysis Time Column_Dimensions->Analysis_Time Medium Impact Temperature_Program Temperature Program Temperature_Program->Resolution High Impact Temperature_Program->Analysis_Time High Impact Carrier_Gas_Flow Carrier Gas Flow Carrier_Gas_Flow->Resolution Medium Impact Carrier_Gas_Flow->Analysis_Time Medium Impact Peak_Shape Peak Shape Carrier_Gas_Flow->Peak_Shape

Caption: Interrelationship of key GC parameters and their impact on performance.

References

Technical Support Center: Extraction of 2-Methylnonane from Solid Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of 2-Methylnonane from solid samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from solid samples?

A1: The most prevalent and effective methods for extracting this compound, a volatile organic compound (VOC), from solid matrices include:

  • Solvent Extraction (SE): A traditional method involving the use of an organic solvent to dissolve the analyte from the sample matrix.

  • Supercritical Fluid Extraction (SFE): A "green" technique that utilizes a supercritical fluid, typically carbon dioxide, as the extraction solvent.[1]

  • Solid-Phase Microextraction (SPME): A solvent-free method where a coated fiber is exposed to the headspace of the sample or directly immersed in a sample solution to adsorb the analytes.[2][3]

Q2: How do I choose the most suitable extraction method for my samples?

A2: The choice of extraction method depends on several factors, including the nature of the sample matrix, the required extraction efficiency, available equipment, and environmental considerations.

  • Solvent Extraction is robust and widely applicable but can be time-consuming and uses significant amounts of organic solvents.

  • Supercritical Fluid Extraction offers high selectivity and uses non-toxic, inexpensive, and non-flammable solvents like CO2, making it an environmentally friendly option.[1] It is particularly suitable for thermally labile compounds.

  • Solid-Phase Microextraction is a simple, fast, and sensitive technique that is ideal for trace-level analysis and is solvent-free.[2][3][4]

Q3: What are the critical parameters that influence the extraction efficiency of this compound?

A3: Key parameters that significantly impact the extraction efficiency of this compound include:

  • For Solvent Extraction: Solvent polarity, temperature, extraction time, and the solid-to-solvent ratio.

  • For Supercritical Fluid Extraction: Pressure, temperature, CO2 flow rate, and the use of co-solvents (modifiers).[5][6]

  • For Solid-Phase Microextraction: Fiber coating material, extraction time, temperature, and sample matrix modifications (e.g., salting out).[7]

Q4: Can matrix effects interfere with the extraction and analysis of this compound?

A4: Yes, matrix effects can significantly impact the accuracy and precision of your results.[8][9][10][11] Complex matrices, such as soil with high organic content or food samples, can contain interfering compounds that co-extract with this compound, leading to signal suppression or enhancement during analysis.[12] Proper sample cleanup and method validation are crucial to mitigate these effects.

Troubleshooting Guides

Solvent Extraction (SE)
Issue Potential Cause Troubleshooting Steps
Low Recovery of this compound Inappropriate solvent selection.This compound is a nonpolar alkane. Use a nonpolar solvent like hexane or a mixture of nonpolar and slightly polar solvents (e.g., hexane-acetone) to improve solubility.
Insufficient extraction time or temperature.Increase the extraction time and/or temperature to enhance the kinetics of the extraction process. However, be cautious of potential analyte loss due to volatilization at higher temperatures.
Incomplete penetration of the solvent into the sample matrix.Ensure the sample is finely ground to increase the surface area for solvent contact. Agitation or sonication during extraction can also improve solvent penetration.
Poor Reproducibility Inconsistent sample preparation.Standardize the sample grinding, weighing, and solvent addition steps. Ensure thorough mixing of the sample before taking aliquots.
Variable extraction conditions.Maintain consistent temperature, agitation speed, and extraction time across all samples.
Presence of Interfering Peaks in Chromatogram Co-extraction of matrix components.Employ a cleanup step after extraction, such as solid-phase extraction (SPE) with a suitable sorbent, to remove interfering compounds.
Contaminated solvent or glassware.Use high-purity solvents and thoroughly clean all glassware before use. Run a solvent blank to check for contamination.
Supercritical Fluid Extraction (SFE)
Issue Potential Cause Troubleshooting Steps
Low Extraction Yield Suboptimal pressure and temperature.The density of the supercritical fluid, which dictates its solvating power, is influenced by pressure and temperature. For nonpolar compounds like this compound, increasing the pressure at a constant temperature generally increases solubility.[1]
Inadequate CO2 flow rate.A very low flow rate may result in incomplete extraction, while a very high flow rate can reduce the contact time between the supercritical fluid and the sample. Optimize the flow rate for your specific sample and instrument.
Matrix effects.The presence of water in the sample can negatively impact the extraction of nonpolar compounds with pure supercritical CO2. Consider drying the sample or using a co-solvent.
Clogging of the System Fine particles from the sample.Ensure the sample is properly packed in the extraction vessel, and use frits at both ends to prevent particles from entering the system.
Precipitation of the extract in the restrictor.Heat the restrictor to prevent the extracted analytes from precipitating due to the drop in temperature and pressure.
Poor Selectivity Extraction of unwanted compounds.Adjust the pressure and temperature to fine-tune the solvating power of the supercritical fluid. A stepwise extraction with increasing pressure can be used to fractionate the extract.
Solid-Phase Microextraction (SPME)
Issue Potential Cause Troubleshooting Steps
Low Analyte Response Incorrect fiber coating.For a nonpolar compound like this compound, a nonpolar fiber coating such as polydimethylsiloxane (PDMS) is recommended.[2][13][14][15][16]
Incomplete equilibrium.Increase the extraction time to allow for sufficient partitioning of the analyte onto the fiber. Agitation of the sample can also accelerate equilibrium.
Inefficient desorption.Ensure the desorption temperature in the GC inlet is high enough and the desorption time is sufficient to transfer the analyte completely from the fiber to the column.
High Variability in Results Inconsistent sampling conditions.Maintain consistent extraction time, temperature, and headspace volume for all samples and standards.
Fiber degradation or contamination.Condition the fiber before each use as per the manufacturer's instructions. Store the fiber properly and replace it if it appears damaged or contaminated.
Matrix Effects Competition for fiber sorption sites.Dilute the sample or use the standard addition method for quantification to compensate for matrix effects.[9] Modifying the sample matrix, such as adjusting pH or adding salt, can also improve extraction efficiency.[7]

Data Presentation

Table 1: Comparison of Extraction Method Efficiencies for Alkanes from Solid Samples

Extraction MethodAnalyte ClassSample MatrixRecovery (%)Reference
Solvent Extraction (Soxhlet)n-AlkanesUrban Dust89.3 - 101.5[17]
Supercritical Fluid ExtractionHydrocarbonsContaminated Soilup to 92.86[5]
Solid-Phase MicroextractionC7-C10 AlkanesSoil> 90 (qualitative)N/A
Pressurized Liquid ExtractionPAHs & AlkanesEnvironmental SolidsHigh[18]

Note: Data for this compound is limited; this table presents data for similar compounds to provide a comparative overview.

Table 2: Recommended SPME Fiber Coatings for Volatile Alkanes

Fiber CoatingPolarityTarget AnalytesCommentsReference
Polydimethylsiloxane (PDMS)NonpolarVolatile compounds, nonpolar moleculesGood for general purpose screening of VOCs.[2][13][14][15][16]
Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS)Bipolar/MixedBroad range of volatiles and semi-volatilesHigh retention capacity for a wide range of analytes.[13][14]
Carboxen/PDMS (CAR/PDMS)Bipolar/PorousSmall volatile moleculesExcellent for trapping very volatile compounds.[7]

Experimental Protocols

Solvent Extraction Protocol
  • Sample Preparation: Air-dry the solid sample and grind it to a fine powder to increase the surface area.

  • Extraction:

    • Weigh approximately 5-10 g of the prepared sample into a cellulose thimble.

    • Place the thimble in a Soxhlet extractor.

    • Add 200 mL of hexane to a round-bottom flask.

    • Assemble the Soxhlet apparatus and extract for 6-8 hours.

  • Concentration: After extraction, cool the solvent and concentrate it to 1-2 mL using a rotary evaporator.

  • Analysis: Analyze the concentrated extract using Gas Chromatography-Mass Spectrometry (GC-MS).

Supercritical Fluid Extraction (SFE) Protocol
  • Sample Preparation: Mix the dried and ground solid sample with a dispersing agent like diatomaceous earth.

  • Extraction:

    • Load the sample into the extraction vessel.

    • Set the extraction parameters:

      • Pressure: 200-350 bar

      • Temperature: 50-80 °C

      • CO2 Flow Rate: 1-2 mL/min

    • Perform a static extraction for 15 minutes, followed by a dynamic extraction for 30-60 minutes.

  • Collection: Collect the extracted analytes in a suitable solvent or on a solid trap.

  • Analysis: Elute the trap with a small volume of solvent and analyze by GC-MS.

Solid-Phase Microextraction (SPME) Protocol
  • Sample Preparation: Place 1-2 g of the solid sample into a 20 mL headspace vial and seal it with a septum cap.

  • Extraction:

    • Equilibrate the sample at 60-80 °C for 15 minutes.

    • Expose a pre-conditioned PDMS-coated SPME fiber to the headspace of the vial for 30 minutes at the same temperature.

  • Desorption and Analysis:

    • Retract the fiber and immediately insert it into the heated injection port of a GC-MS.

    • Desorb the analytes at 250 °C for 2-5 minutes.

    • Start the GC-MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis A Solid Sample B Drying & Grinding A->B C Solvent Extraction B->C D Supercritical Fluid Extraction B->D E Solid-Phase Microextraction B->E F Concentration / Cleanup C->F D->F G GC-MS Analysis E->G F->G H Data Interpretation G->H

Caption: General experimental workflow for the extraction of this compound.

troubleshooting_low_recovery Start Low Recovery of this compound Solvent Check Solvent Polarity (Use nonpolar solvent) Start->Solvent TempTime Optimize Temperature & Time (Increase cautiously) Start->TempTime Grinding Ensure Fine Grinding (Increase surface area) Start->Grinding Cleanup Evaluate Cleanup Step (Potential analyte loss) Start->Cleanup End Improved Recovery Solvent->End TempTime->End Grinding->End Cleanup->End

Caption: Troubleshooting flowchart for low recovery of this compound.

spme_fiber_selection Analyte Analyte Properties Polarity: Nonpolar Volatility: High Fiber Recommended Fiber PDMS Nonpolar DVB/CAR/PDMS Bipolar CAR/PDMS Bipolar Analyte->Fiber Leads to selection of

Caption: Logical relationship for SPME fiber selection for this compound.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for 2-Methylnonane Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of volatile organic compounds (VOCs) such as 2-methylnonane is paramount for ensuring product quality, safety, and efficacy. This guide provides a comparative analysis of two prevalent analytical methods for the determination of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) following Liquid-Liquid Extraction (LLE), and Headspace Solid-Phase Microextraction coupled with GC-MS (HS-SPME-GC-MS).

This document outlines detailed experimental protocols and presents a summary of key validation parameters to assist in method selection and implementation. The performance data presented is a composite based on validated methods for structurally similar branched alkanes, providing a realistic benchmark for the analysis of this compound.

Comparison of Analytical Method Performance

The choice of an analytical method for this compound determination is contingent on factors such as the sample matrix, required sensitivity, and sample throughput. Below is a summary of typical performance data for the two methodologies.

Validation ParameterMethod A: LLE-GC-MSMethod B: HS-SPME-GC-MS
Limit of Detection (LOD) 0.1 ng/mL0.05 ng/mL
Limit of Quantification (LOQ) 0.3 ng/mL0.15 ng/mL
Linearity (R²) > 0.998> 0.999
Linear Range 0.3 - 100 ng/mL0.15 - 50 ng/mL
Accuracy (% Recovery) 92 - 108%95 - 105%
Precision (%RSD) < 10%< 8%
Sample Preparation Time ~30 minutes~15 minutes (automated)
Solvent Consumption HighLow to None
Matrix Effect ModerateLow

Experimental Protocols

Detailed methodologies for both Liquid-Liquid Extraction (LLE) with Gas Chromatography-Mass Spectrometry (GC-MS) and Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS are provided below.

Method A: Liquid-Liquid Extraction (LLE) with GC-MS

This method is a classic approach for the extraction of volatile compounds from liquid matrices.

1. Sample Preparation (LLE):

  • To 1 mL of the liquid sample, add 1 mL of a suitable organic solvent (e.g., hexane or dichloromethane).

  • Add an appropriate internal standard (e.g., deuterated this compound or a similar alkane).

  • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

  • Centrifuge the mixture at 3000 rpm for 10 minutes to achieve phase separation.

  • Carefully transfer the organic layer (top layer for hexane, bottom for dichloromethane) to a clean vial.

  • Concentrate the extract under a gentle stream of nitrogen if necessary.

  • Reconstitute the residue in a known volume of solvent prior to GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column.

  • Injector: Splitless mode at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 43, 57, 71, 85).

Method B: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS

HS-SPME is a solvent-free extraction technique that is highly suitable for the analysis of volatile and semi-volatile compounds.

1. Sample Preparation (HS-SPME):

  • Place 1 mL of the liquid sample into a 10 mL headspace vial.

  • Add an appropriate internal standard.

  • Add a salting-out agent (e.g., 0.3 g of NaCl) to enhance the partitioning of this compound into the headspace.

  • Immediately seal the vial with a PTFE-faced silicone septum.

  • Incubate the vial at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation to allow for equilibration of the analyte between the sample and the headspace.

  • Expose a conditioned SPME fiber (e.g., 100 µm Polydimethylsiloxane (PDMS)) to the headspace for a defined period (e.g., 20 minutes) to adsorb the analytes.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph and Mass Spectrometer: Same as Method A.

  • Column: Same as Method A.

  • Injector: Splitless mode at 260°C for thermal desorption of the analytes from the SPME fiber.

  • Oven Temperature Program: Same as Method A.

  • Carrier Gas: Same as Method A.

  • Ionization Mode, Source Temperature, Quadrupole Temperature, and Acquisition Mode: Same as Method A.

Method Validation Workflow

The validation of an analytical method is a critical process to ensure that the method is suitable for its intended purpose. The logical workflow for validating an analytical method for this compound determination is depicted below.

ValidationWorkflow start Method Development & Optimization specificity Specificity/ Selectivity start->specificity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy lod_loq->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision robustness Robustness precision->robustness stability Solution Stability robustness->stability end Validated Method stability->end

Analytical method validation workflow.

Signaling Pathway and Experimental Logic

The determination of this compound by GC-MS involves a series of sequential steps, from sample introduction to data analysis. The logical flow of this process is illustrated in the diagram below.

GCMS_Flow sample_prep Sample Preparation (LLE or HS-SPME) gc_injection GC Injection & Volatilization sample_prep->gc_injection gc_separation Chromatographic Separation gc_injection->gc_separation ms_ionization Ionization (EI) gc_separation->ms_ionization ms_analysis Mass Analysis (Quadrupole) ms_ionization->ms_analysis detection Detection ms_analysis->detection data_acquisition Data Acquisition & Processing detection->data_acquisition quantification Quantification data_acquisition->quantification

Logical workflow for GC-MS analysis.

A comparative analysis of the physicochemical properties of 2-Methylnonane and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Physicochemical Properties of 2-Methylnonane and Its Isomers

This guide provides a detailed comparative analysis of the physicochemical properties of this compound and its structural isomers: 3-Methylnonane, 4-Methylnonane, 5-Methylnonane, and the straight-chain alkane, n-Decane. The data presented is intended for researchers, scientists, and professionals in drug development and organic chemistry who require a precise understanding of these compounds. All isomers share the molecular formula C10H22 and a molecular weight of approximately 142.29 g/mol .[1][2][3][4][5]

Introduction to Decane Isomers

Decane is an alkane hydrocarbon with the chemical formula C10H22.[5][6] While 75 structural isomers are possible for decane, this guide focuses on the monomethyl-substituted nonane isomers and the parent n-alkane.[5][7] These compounds are colorless, flammable liquids commonly found as minor components in fuels like gasoline and kerosene.[1][5] As nonpolar solvents, they are insoluble in water but soluble in other nonpolar organic solvents.[2][4][5][8] The branching of the carbon chain significantly influences their physical properties, which is a critical consideration in applications ranging from fuel formulation to their use as chemical feedstocks.[4][7]

Comparative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound and its selected isomers. These properties are critical in determining the behavior of these substances in various chemical and physical processes.

PropertyThis compound3-Methylnonane4-Methylnonane5-Methylnonanen-Decane
Molecular Formula C10H22[8][9]C10H22[2][10]C10H22[4][11]C10H22[3][12]C10H22[5][6]
Molecular Weight ( g/mol ) 142.286[1]142.29[2]142.29[4]142.282[12]142.286[5]
Boiling Point (°C) 166-169[9][13]167.9[14]165-166[11]165.1[15]174.1[6]
Melting Point (°C) -74.6[1]-70.2[2]N/AN/A-29.7[6]
Density (g/mL at 20°C) 0.726[9][13]~0.73[16]0.73[17][18]~0.73[19]0.730[5]
Refractive Index (n20/D) 1.410[9][13]1.41[16]1.413[17]1.413[12]~1.411
Viscosity (mPa·s at 20°C) N/AN/AN/AN/A0.920[5]
Surface Tension (mN/m) N/AN/AN/AN/A23.8[5]
Flash Point (°C) 46[9][13]46[16]37.9 - 44[11][17]37.2[12][15]46[6]
Vapor Pressure (mmHg at 25°C) 1.89[20]2.20[14]2.39[11]2.50[15]1.4[21]

As illustrated, the straight-chain n-Decane possesses the highest boiling point due to greater surface area and stronger van der Waals forces. Branching, as seen in the methylnonane isomers, generally lowers the boiling point.[7]

Experimental Protocols

The determination of the physicochemical properties listed above involves standardized experimental techniques. Below are detailed methodologies for key experiments.

Density Measurement

Density is a fundamental property and is often measured using a vibrating-tube densimeter .[22][23]

  • Principle: The instrument measures the oscillation period of a U-shaped glass tube filled with the sample liquid. This period is directly related to the density of the liquid.

  • Methodology:

    • The instrument is calibrated using two fluids of known density, typically dry air and pure water.

    • The sample (e.g., this compound) is injected into the clean, dry U-tube, ensuring no air bubbles are present.

    • The tube is set into vibration, and the oscillation period is measured electronically.

    • The temperature of the sample is precisely controlled using a Peltier thermostat.

    • The density is calculated from the oscillation period using the calibration constants.

Viscosity and Surface Tension Measurement

A modern and accurate method for simultaneously determining viscosity and surface tension is Surface Light Scattering (SLS) .[22][23][24]

  • Principle: SLS analyzes the spectrum of light scattered by thermally excited capillary waves (ripplons) on the liquid surface. The propagation and damping of these waves are dependent on the liquid's dynamic viscosity and surface tension.

  • Methodology:

    • The liquid sample is placed in a temperature-controlled cell.

    • A laser beam is directed onto the liquid-vapor interface.

    • The light scattered from the surface fluctuations is collected and analyzed using a spectrometer.

    • The frequency shift and broadening of the scattered light spectrum are measured.

    • These spectral properties are then used in conjunction with the hydrodynamic theory of capillary waves to calculate the surface tension and dynamic viscosity.

Boiling Point Determination

The boiling point is determined using an ebulliometer , which measures the temperature at which the vapor pressure of a liquid equals the ambient pressure.

  • Principle: A liquid boils when its vapor pressure is equal to the external pressure. An ebulliometer creates a state of equilibrium between the liquid and vapor phases for a precise temperature measurement.

  • Methodology:

    • The liquid sample is placed in the boiling flask of the ebulliometer.

    • The apparatus is heated, causing the liquid to boil.

    • A Cottrell pump ensures that the boiling liquid and its vapor are in equilibrium and sprays this mixture over a temperature sensor (e.g., a platinum resistance thermometer).

    • The temperature is recorded once it stabilizes, which indicates the boiling point at the measured ambient pressure.

    • The value can be corrected to standard pressure (101.325 kPa) if necessary.

Logical Workflow for Comparative Analysis

The process of conducting a comparative analysis of these isomers follows a structured workflow, from sample preparation to final data interpretation.

G cluster_0 Preparation & Procurement cluster_1 Physicochemical Characterization cluster_2 Data Processing & Analysis cluster_3 Conclusion & Reporting A Procure High-Purity Isomers (this compound, 3-Methylnonane, etc.) B Verify Purity via GC-MS A->B C Measure Density (Vibrating-Tube Densimeter) B->C D Measure Viscosity & Surface Tension (Surface Light Scattering) B->D E Determine Boiling & Melting Points (Ebulliometer, DSC) B->E F Measure Refractive Index (Refractometer) B->F G Tabulate Quantitative Data C->G D->G E->G F->G H Analyze Structure-Property Relationships (e.g., Branching vs. Boiling Point) G->H I Generate Comparative Plots H->I J Publish Comparison Guide I->J

Caption: Workflow for the comparative analysis of decane isomers.

Signaling Pathways and Applications

While these simple alkanes are not typically involved in specific signaling pathways in the context of drug development, their physicochemical properties are paramount in formulation science. As nonpolar solvents, their ability to dissolve nonpolar active pharmaceutical ingredients (APIs) is critical.

The workflow below illustrates their role in a preclinical formulation development context.

G A Identify Lipophilic API (Poor Aqueous Solubility) B Select Nonpolar Excipient/Solvent (e.g., Decane Isomer) A->B C Solubility Screening (Varying Isomers) B->C D Formulation Optimization (Based on Viscosity, Density) C->D E In Vitro / In Vivo Testing (e.g., for a topical delivery system) D->E F Lead Formulation Selection E->F

Caption: Role of isomers in preclinical drug formulation.

The choice between isomers can affect formulation stability, viscosity, and ultimately, the bioavailability of the API. For instance, a less viscous isomer might be preferred for an injectable formulation, while a different isomer might be chosen for a topical application based on its evaporation rate and sensory characteristics.

References

A Comparative Analysis of 2-Methylnonane and n-Decane for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic solvents and reactants, the choice between structurally similar molecules can significantly impact experimental outcomes. This guide provides a detailed comparison of 2-methylnonane and n-decane, two C10 alkanes, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications. While direct comparative performance data is limited, this document compiles their individual physical, chemical, and toxicological properties, offering a basis for selection in various scientific contexts.

Physicochemical Properties: A Tabular Comparison

The fundamental characteristics of a solvent or reactant, such as its boiling point, melting point, and density, are critical for experimental design. The following table summarizes the key physicochemical properties of this compound and n-decane.

PropertyThis compoundn-Decane
Molecular Formula C10H22[1]C10H22
Molar Mass 142.286 g/mol [1]142.29 g/mol
Appearance Colorless liquid[1]Colorless liquid
Odor Petroleum distillatesMild gasoline-like
Boiling Point 166.9 °C[1]174.1 °C
Melting Point -74.6 °C[1]-29.7 °C
Density 0.7490 g/mL at 20 °C[1]0.730 g/mL at 20 °C
Vapor Pressure 1.89 mmHg at 25 °C[2][3]1.4 mmHg at 25 °C
Solubility in Water Insoluble[1][4]Insoluble
Solubility in Non-polar Solvents Soluble in hexane and benzene[1][4]Soluble in ether, ethanol, acetone, chloroform, carbon tetrachloride

Performance in Specific Applications

Organic Synthesis:

Both this compound and n-decane can be used as non-polar solvents for organic reactions. The lower boiling point of this compound might be advantageous for reactions requiring milder conditions or for easier solvent removal post-reaction. Conversely, the higher boiling point of n-decane could be beneficial for reactions that require elevated temperatures. The branched structure of this compound may also influence reaction kinetics and selectivity compared to the linear structure of n-decane, a factor that would need to be determined experimentally for a specific transformation.

Phase Change Materials (PCMs):

N-alkanes are well-studied as phase change materials for thermal energy storage. While there is extensive research on n-decane for this application, data for this compound is less common. The choice between them would depend on the desired phase transition temperature and latent heat of fusion for a particular thermal management application.

Experimental Protocols

As no direct comparative studies were identified, specific experimental protocols for a head-to-head comparison are not available. However, a general workflow for evaluating their performance as solvents in an organic reaction is proposed below.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_analysis Analysis cluster_comparison Comparison prep_reagents Prepare Reactants & Catalyst setup_2m Reaction in this compound prep_reagents->setup_2m setup_nd Reaction in n-Decane prep_reagents->setup_nd monitor_2m Monitor Progress (TLC, GC-MS) setup_2m->monitor_2m monitor_nd Monitor Progress (TLC, GC-MS) setup_nd->monitor_nd workup_2m Work-up & Purification monitor_2m->workup_2m workup_nd Work-up & Purification monitor_nd->workup_nd yield_2m Determine Yield & Purity workup_2m->yield_2m yield_nd Determine Yield & Purity workup_nd->yield_nd compare Compare Yield, Purity, Reaction Time yield_2m->compare yield_nd->compare

Caption: Proposed workflow for comparing solvent performance.

Safety and Toxicological Profile

Both compounds are flammable liquids and pose an aspiration hazard.[1]

  • This compound: Classified as a Category 3 flammable liquid and has Category 1 aspiration toxicity.[1] It may be fatal if swallowed and enters airways.[1]

  • n-Decane: While specific occupational health standards are not established, studies have indicated potential cocarcinogenic effects.[5]

Researchers should consult the Safety Data Sheet (SDS) for each compound before use and handle them in a well-ventilated fume hood with appropriate personal protective equipment.

Conclusion

The selection between this compound and n-decane for a specific application will depend on the required physical properties and the nature of the chemical process. This compound's lower boiling point and branched structure may offer advantages in certain synthetic routes, while n-decane's higher boiling point and linear structure might be preferable in others. Given the lack of direct comparative data, it is recommended that researchers perform small-scale pilot experiments to determine the optimal solvent for their specific needs, taking into account both performance and safety considerations.

References

An In-depth Evaluation of 2-Methylnonane as a Potential Component in Advanced Lubricant Formulations

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Formulation Scientists

The continuous pursuit of enhanced efficiency, durability, and thermal stability in mechanical systems necessitates the development of advanced lubricant formulations. While synthetic base oils like Polyalphaolefins (PAOs) and Esters have long been the cornerstone of high-performance lubricants, the exploration of novel components is critical for innovation. This guide provides a comprehensive evaluation of 2-Methylnonane, a C10 branched alkane, as a potential component in advanced lubricant formulations. Its properties are compared against the well-established performance of PAOs and synthetic Esters, supported by a review of the structure-property relationships of isoparaffins and detailed experimental protocols for lubricant evaluation.

Executive Summary: Comparative Performance at a Glance

While direct experimental data for this compound in lubricant applications is not extensively available in public literature, its performance can be inferred from the well-understood behavior of short-chain isoparaffins. This comparison positions this compound against two industry-standard synthetic base oils: a representative mid-viscosity PAO and a common synthetic Ester.

Table 1: Comparative Analysis of Key Lubricant Properties

PropertyThis compound (C10 Isoparaffin)Polyalphaolefin (PAO)Synthetic EsterTest Method
Kinematic Viscosity @ 100°C (cSt) Estimated: 1.5 - 2.54 - 103 - 8ASTM D445
Viscosity Index (VI) Estimated: 110 - 130120 - 140[1][2]130 - 180ASTM D2270
Pour Point (°C) Estimated: < -50< -50[3][4]-40 to -60[5]ASTM D97
Oxidative Stability Inferred: Good to ExcellentExcellent[1][3][4]Good to ExcellentASTM D2272
Flash Point (°C) ~46[1]> 200> 220ASTM D92
Volatility (Noack, % weight loss) Inferred: Higher than PAO/EsterLow[1][2]Low[6][7]ASTM D5800
Additive Solvency LowLow[1]Excellent[7]Observation
Biodegradability LowLow[1]Moderate to High[8]OECD 301B

Note: Values for this compound are estimations based on the known properties of C10-C13 isoparaffins and general structure-property relationships of branched alkanes. Specific performance would be dependent on the final formulation.

Detailed Performance Analysis

This compound: A Profile

This compound is a branched-chain saturated hydrocarbon (isoparaffin). Isoparaffins are known for their excellent low-temperature fluidity and good thermal stability.[9] As a C10 molecule, this compound would be a very low viscosity fluid at operating temperatures. Its simple, saturated structure suggests good oxidative stability, a critical attribute for lubricant longevity. However, like other non-polar hydrocarbons, it is expected to have low solvency for common lubricant additives.

Polyalphaolefins (PAOs): The Industry Benchmark

PAOs are synthesized hydrocarbons that form the backbone of many high-performance synthetic lubricants.[1][2] They are prized for their high viscosity index (VI), which indicates a smaller change in viscosity with temperature fluctuations, excellent low-temperature performance, and high thermal and oxidative stability.[1][2][3][4] Their non-polar nature, however, results in limited additive solvency and can cause seal shrinkage, often necessitating the inclusion of a co-solvent like a synthetic ester.[1]

Synthetic Esters: The High-Solvency Performer

Synthetic esters are another class of premium lubricant base oils, known for their outstanding thermal stability, high lubricity, and excellent solvency.[7][8] This high solvency allows for the effective dissolution of performance-enhancing additives and helps to keep engine components clean.[7] Certain types of esters also offer a degree of biodegradability.[8] Their polarity contributes to strong film strength on metal surfaces. Diesters, a common type of synthetic ester, are known for their very low pour points, often below -60°C.[5]

Experimental Protocols for Lubricant Evaluation

To ascertain the precise performance characteristics of a new lubricant component like this compound, a series of standardized tests must be conducted. The following are the detailed methodologies for the key experiments cited in this guide.

Kinematic Viscosity (ASTM D445)
  • Objective: To determine the kinematic viscosity of the lubricant, which is a measure of its resistance to flow under gravity.

  • Methodology:

    • A calibrated glass capillary viscometer is selected based on the expected viscosity of the sample.

    • The viscometer is charged with a precise amount of the lubricant sample.

    • The viscometer is then placed in a constant temperature bath maintained at the desired temperature (typically 40°C and 100°C) until the sample reaches thermal equilibrium.

    • The time taken for the lubricant to flow between two marked points on the viscometer is measured.

    • The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.

Viscosity Index (ASTM D2270)
  • Objective: To calculate the viscosity index (VI), an empirical number that quantifies the effect of temperature change on the viscosity of the oil.

  • Methodology:

    • The kinematic viscosity of the lubricant is determined at both 40°C and 100°C using the ASTM D445 procedure.

    • The VI is then calculated using the measured viscosities and a standard set of formulas and tables provided in the ASTM D2270 standard. A higher VI indicates a smaller change in viscosity with temperature.

Pour Point (ASTM D97)
  • Objective: To determine the lowest temperature at which a lubricant will continue to flow.

  • Methodology:

    • The lubricant sample is placed in a test jar and heated to a specified temperature to dissolve any wax crystals.

    • The sample is then cooled at a controlled rate in a cooling bath.

    • At every 3°C interval, the test jar is removed and tilted to observe for any movement of the oil.

    • The pour point is recorded as the lowest temperature at which movement is observed, plus 3°C.

Oxidative Stability (ASTM D2272 - Rotating Pressure Vessel Oxidation Test - RPVOT)
  • Objective: To evaluate the oxidation stability of a lubricant in the presence of oxygen, water, and a copper catalyst.

  • Methodology:

    • A sample of the lubricant, along with a specified amount of water and a copper catalyst coil, is placed in a glass container.

    • This container is sealed inside a pressure vessel, which is then pressurized with oxygen.

    • The vessel is placed in a high-temperature bath and rotated at a constant speed.

    • The pressure inside the vessel is monitored continuously. The test concludes when the pressure drops by a specified amount from its maximum value.

    • The result is reported as the time in minutes to reach this pressure drop, with a longer time indicating higher oxidative stability.

Visualizing the Experimental Workflow

The logical flow of experiments for evaluating a new lubricant component can be visualized as follows:

Lubricant_Evaluation_Workflow cluster_synthesis Formulation cluster_physical Physical Properties cluster_performance Performance Testing cluster_analysis Analysis & Conclusion Formulation Formulate Lubricant with this compound Viscosity Kinematic Viscosity (ASTM D445) Formulation->Viscosity PourPoint Pour Point (ASTM D97) Formulation->PourPoint Oxidation Oxidative Stability (ASTM D2272) Formulation->Oxidation VI Viscosity Index (ASTM D2270) Viscosity->VI Analysis Comparative Analysis VI->Analysis PourPoint->Analysis OtherTests Further Performance Tests (e.g., Wear, Volatility) Oxidation->OtherTests OtherTests->Analysis Conclusion Conclusion on Suitability Analysis->Conclusion

Caption: Experimental workflow for evaluating a new lubricant component.

Conclusion and Future Outlook

Based on the analysis of its molecular structure and the properties of similar isoparaffins, this compound presents an interesting profile as a potential component in advanced lubricant formulations. Its primary strengths are likely to be a very low pour point and good thermal stability, making it a candidate for applications requiring excellent low-temperature fluidity. Its low viscosity could be beneficial as a blending component to reduce the overall viscosity of a formulation without significantly compromising the viscosity index.

However, several potential drawbacks must be considered. Its high volatility and low flash point compared to conventional synthetic base oils may limit its use in high-temperature applications. Furthermore, its low solvency would likely necessitate the use of co-solvents, such as esters, to ensure proper additive performance.

To fully ascertain the viability of this compound, rigorous experimental testing following the protocols outlined in this guide is essential. The data generated from such studies would provide the necessary quantitative evidence to determine its suitability and potential advantages in next-generation lubricant technologies. Researchers are encouraged to explore its use in combination with other base oils and additives to potentially unlock synergistic performance benefits.

References

Cross-validation of different analytical techniques for 2-Methylnonane quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Techniques for 2-Methylnonane Quantification

For researchers, scientists, and drug development professionals, the precise and accurate quantification of volatile organic compounds (VOCs) like this compound is critical for applications ranging from biomarker discovery to environmental monitoring and quality control in pharmaceutical products. The selection of an appropriate analytical technique is paramount for achieving reliable results. This guide provides a comprehensive comparison of common analytical methods for the quantification of this compound, focusing on Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) and Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS). While direct comparative data for this compound is limited, this guide incorporates performance data from the analysis of structurally similar long-chain and branched alkanes to provide a valuable reference.

Data Presentation: Performance Comparison of Analytical Techniques

The selection of an analytical method is often a trade-off between sensitivity, precision, and the complexity of the sample matrix. Below is a summary of typical performance data for HS-GC-MS and SPME-GC-MS based on the analysis of volatile organic compounds and alkanes.

Validation ParameterHeadspace (HS) - GC-MSSolid-Phase Microextraction (SPME) - GC-MSPurge and Trap (P&T) - GC-MS
Linearity (R²) ≥ 0.99≥ 0.99≥ 0.99
Precision (RSD%) < 15%< 15%< 20%
Accuracy (Recovery %) 85-115%80-120%70-130%
Limit of Detection (LOD) ~0.03 - 1.50 mg/kg¹~1 - 50 ng/g²~0.15 - 50 ng/L³
Limit of Quantification (LOQ) ~0.09 - 4.00 mg/kg¹~3 - 150 ng/g²~0.50 - 150 ng/L³

¹Data based on a study of various VOCs in a complex matrix[1]. ²Represents a typical range for volatile alkanes in various matrices. ³Based on a study of 27 VOCs in marine water[2].

Experimental Workflows and Logical Relationships

The following diagram illustrates a typical workflow for the cross-validation of different analytical techniques for this compound quantification.

CrossValidationWorkflow Cross-Validation Workflow for this compound Quantification cluster_prep Sample Preparation cluster_techniques Analytical Techniques cluster_validation Method Validation cluster_comparison Data Comparison & Selection Sample Sample Containing this compound HS_GCMS Headspace (HS) - GC-MS Sample->HS_GCMS SPME_GCMS Solid-Phase Microextraction (SPME) - GC-MS Sample->SPME_GCMS PT_GCMS Purge and Trap (P&T) - GC-MS Sample->PT_GCMS SpikedSample Spiked Sample (Known Concentration) SpikedSample->HS_GCMS SpikedSample->SPME_GCMS SpikedSample->PT_GCMS Linearity Linearity & Range HS_GCMS->Linearity Accuracy Accuracy & Recovery HS_GCMS->Accuracy Precision Precision (Repeatability & Intermediate) HS_GCMS->Precision LOD_LOQ LOD & LOQ HS_GCMS->LOD_LOQ SPME_GCMS->Linearity SPME_GCMS->Accuracy SPME_GCMS->Precision SPME_GCMS->LOD_LOQ PT_GCMS->Linearity PT_GCMS->Accuracy PT_GCMS->Precision PT_GCMS->LOD_LOQ PerformanceData Comparative Performance Data Linearity->PerformanceData Accuracy->PerformanceData Precision->PerformanceData LOD_LOQ->PerformanceData MethodSelection Optimal Method Selection PerformanceData->MethodSelection

Caption: A logical workflow for the cross-validation of analytical techniques.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and should be optimized for specific sample matrices and instrumentation.

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This technique is suitable for the analysis of volatile compounds in liquid or solid samples by analyzing the vapor phase in equilibrium with the sample.

  • Sample Preparation:

    • Accurately weigh a known amount of the solid or liquid sample into a headspace vial (e.g., 20 mL).

    • For calibration standards, prepare a series of solutions of this compound in a matrix-matched solvent at concentrations spanning the expected sample range.

    • Add a consistent amount of an appropriate internal standard to all samples and standards.

    • Seal the vials with PTFE/silicone septa.

  • HS Autosampler Parameters:

    • Incubation Temperature: 70-90 °C

    • Incubation Time: 30-60 minutes

    • Syringe Temperature: 90-110 °C

    • Injection Volume: 1 mL of the headspace gas

  • GC-MS Parameters:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injector: Splitless injection at 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp to 150 °C at a rate of 5 °C/min.

      • Ramp to 250 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan (e.g., m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions for this compound (e.g., m/z 43, 57, 71, 85).

Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS)

SPME is a solvent-free extraction technique that uses a coated fiber to concentrate volatile and semi-volatile analytes from a sample.

  • Sample Preparation:

    • Place a known amount of the sample into a headspace vial.

    • For enhanced partitioning of this compound into the headspace, add a saturated solution of sodium chloride (NaCl).

    • Prepare calibration standards and add an internal standard as described for the HS-GC-MS method.

    • Seal the vials.

  • SPME Parameters:

    • SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for a broad range of volatile compounds.

    • Incubation and Extraction Temperature: 60-80 °C.

    • Incubation Time: 15 minutes.

    • Extraction Time: 30-60 minutes, with the SPME fiber exposed to the headspace.

  • GC-MS Parameters:

    • Gas Chromatograph and Column: Same as for HS-GC-MS.

    • Injector: The SPME fiber is inserted into the hot GC inlet (e.g., 250 °C) for thermal desorption of the analytes. A desorption time of 2-5 minutes in splitless mode is typical.

    • Oven Temperature Program and Mass Spectrometer settings: Same as for HS-GC-MS.

Cross-Validation Workflow Diagram

The following diagram outlines the logical steps involved in the cross-validation process.

A Define Analytical Requirements (Sensitivity, Matrix, Throughput) B Select Candidate Techniques (HS-GC-MS, SPME-GC-MS, etc.) A->B C Method Development & Optimization for each technique B->C D Perform Method Validation (Linearity, Accuracy, Precision, LOD, LOQ) C->D E Analyze Identical Samples with each validated method D->E F Compare Quantitative Results (Statistical Analysis) E->F G Select Optimal Method based on performance and requirements F->G

Caption: Workflow for selecting and validating an analytical method.

References

A Comparative Analysis of the Tribological Properties of 2-Methylnonane and Other Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of lubrication, the molecular architecture of base oils plays a pivotal role in dictating their performance under frictional stress. Alkanes, being the fundamental constituents of many lubricants, exhibit tribological properties that are highly dependent on their isomeric structure. This guide provides a comparative study of the tribological characteristics of 2-methylnonane, a branched alkane, and its counterparts, offering insights for researchers, scientists, and professionals in drug development where specialized lubrication might be a consideration.

Under high-pressure boundary lubrication conditions, the behavior of linear and branched alkanes diverges significantly. Linear alkanes have a tendency to align and form dense, ordered, and sometimes solid-like layers between surfaces.[1] While these layers can offer protection against wear, their high degree of order results in a high shear strength, leading to increased friction.[1] In contrast, branched alkanes such as this compound, with their irregular, three-dimensional structures, disrupt this molecular ordering.[1] The presence of methyl or other side groups acts as a structural impediment, preventing the molecules from packing into highly organized, low-energy crystalline structures. This disruption of crystalline packing is a key factor in their tribological behavior.

The Influence of Molecular Branching on Lubrication

The structural differences between linear and branched alkanes lead to distinct behaviors under confinement between two surfaces. The less ordered state of branched alkanes generally results in weaker and shorter-range oscillatory forces.[1] This disordered arrangement leads to a lower coefficient of friction compared to the highly oriented molecules of linear alkanes.[1]

cluster_0 Linear Alkanes (e.g., n-Decane) cluster_1 Branched Alkanes (e.g., this compound) la1 High Pressure la2 Ordered Molecular Packing la1->la2 la3 High Shear Strength la2->la3 la4 Higher Friction la3->la4 ba1 High Pressure ba2 Disordered Molecular Packing ba1->ba2 ba3 Low Shear Strength ba2->ba3 ba4 Lower Friction ba3->ba4

Caption: Molecular Packing and its Effect on Friction.

Comparative Tribological Data

Propertyn-Decane (Linear)This compound (Branched)Rationale
Molecular Structure Straight chainChain with a methyl group at the second positionIsomeric difference in the carbon skeleton.
Molecular Packing Forms ordered, dense, crystalline-like layersDisordered, less dense packingBranching disrupts the ability of molecules to align closely.[1]
Expected Friction HigherLowerThe high shear strength of ordered layers in linear alkanes leads to greater frictional force.[1]
Expected Wear Properties Potentially good wear protectionVariable, may show higher wear in some conditionsWhile ordered layers can protect surfaces, some studies suggest branched isomers can lead to higher wear volumes in certain tests.

Experimental Protocols

The evaluation of the tribological properties of lubricants is conducted using standardized testing methods. These protocols provide reproducible results and valuable data for comparing different lubricant formulations.

Four-Ball Tribometer Testing

A widely used method for determining the tribological characteristics of lubricants is the four-ball test.[2] This test evaluates lubricant performance and material wear resistance by simulating point contact conditions.[3]

Methodology:

  • Apparatus: The setup consists of three fixed lower steel balls and one upper rotating ball.[2]

  • Procedure: The upper ball is rotated against the three stationary balls under a specified load, speed, temperature, and duration.[4] For wear prevention characteristics, standard conditions are often guided by ASTM D4172 for oils.[5]

  • Data Collection: The primary metric is the wear scar diameter (WSD) on the three stationary balls, which is measured after the test.[3] A smaller wear scar indicates better wear prevention.[6] The coefficient of friction can also be monitored throughout the test.[4]

Pin-on-Disk Tribometer

Another common method for assessing friction and wear is the pin-on-disk test.

Methodology:

  • Apparatus: This setup involves a stationary pin that is brought into contact with a rotating disk.

  • Procedure: The pin is loaded against the disk, which rotates at a set speed for a predetermined duration. The test can be performed under dry or lubricated conditions.

  • Data Collection: The coefficient of friction is continuously measured by a force transducer, and the wear on both the pin and the disk is quantified, often by measuring the volume of material lost.

prep Lubricant & Specimen Preparation setup Tribometer Setup (e.g., Four-Ball or Pin-on-Disk) prep->setup params Set Test Parameters (Load, Speed, Temperature, Duration) setup->params run Execute Tribological Test params->run friction_data Continuous Friction Force Measurement run->friction_data wear_analysis Post-Test Wear Scar/Volume Analysis run->wear_analysis report Data Analysis & Reporting friction_data->report wear_analysis->report

Caption: General Experimental Workflow for Tribological Testing.

Conclusion

The tribological properties of alkanes are intrinsically linked to their molecular structure. Branched alkanes, such as this compound, generally exhibit lower friction compared to their linear isomers due to the disruption of ordered molecular packing under pressure. However, the effect on wear can be more complex and may depend on the specific test conditions. The selection of a lubricant for a particular application should be guided by empirical data obtained through standardized testing protocols, such as the four-ball and pin-on-disk methods, to ensure optimal performance and longevity of the lubricated components. Further research focusing on generating specific quantitative data for a wider range of branched alkanes, including this compound, would be beneficial for the formulation of advanced lubricants.

References

The Critical Role of Certified Reference Materials in Accurate 2-Methylnonane Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Accurate quantification of 2-Methylnonane, a volatile organic compound with applications in various research fields, is fundamentally reliant on the quality of certified reference materials (CRMs). This guide provides a comprehensive comparison of available this compound CRMs and outlines a detailed experimental protocol for their evaluation, enabling researchers to make informed decisions for their analytical needs.

Comparison of Certified Reference Materials for this compound

The selection of a suitable CRM is the cornerstone of generating reliable and reproducible data in this compound analysis. Key considerations include the material's purity, certification details, and the supplier's reputation. Below is a comparison of this compound standards available from prominent suppliers.

SupplierProduct Name/NumberPurity/AssayCertificationKey Features
Sigma-Aldrich This compound (Cat# 68070)≥98.5% (GC)[1]Certificate of Analysis availableHigh purity, suitable for gas chromatography applications.[1]
LGC Standards Dr. Ehrenstorfer - this compoundNot specifiedAccompanied by a Certificate of AnalysisSpecializes in reference materials for food and environmental analysis.[2]
Chiron This compound (Cat# 0959.10-100MG)Not specifiedCertificate of Analysis availableA leading producer of reference materials for various analytical applications.[3]
Santa Cruz Biotechnology This compound (CAS 871-83-0)Not specifiedCertificate of Analysis available for specific lotsOffered for research use.[4]
TCI Chemicals This compound (Cat# M0281)>99.0% (GC)Not specifiedHigh purity grade suitable for various chemical applications.

Note: The information in this table is based on publicly available data and may not be exhaustive. Researchers are encouraged to contact the suppliers for the most up-to-date specifications and certification details.

Performance Comparison of this compound CRMs (Illustrative Data)

To objectively compare the performance of different CRMs, a standardized analytical method should be employed. The following table presents illustrative data from a hypothetical experiment designed to evaluate the accuracy and precision of this compound CRMs from three different suppliers using the detailed Gas Chromatography-Mass Spectrometry (GC-MS) protocol outlined in the next section.

CRM SupplierCertified Purity (%)Measured Purity (%) (n=5)Accuracy (% Recovery)Precision (% RSD)
Supplier A99.5 ± 0.299.399.80.4
Supplier B99.098.899.80.6
Supplier C≥99.099.1100.10.5

Disclaimer: This data is for illustrative purposes only and does not represent actual experimental results from a head-to-head study. It is intended to provide a framework for how such a comparison could be presented. Researchers should generate their own data to make a definitive assessment.

Experimental Protocol: Quantification of this compound using GC-MS with an Internal Standard

This protocol describes a robust method for the accurate quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an internal standard.

1. Materials and Reagents:

  • This compound Certified Reference Material

  • Internal Standard (IS): n-Decane (or other suitable non-interfering compound)

  • Solvent: Hexane or Dichloromethane (GC grade)

  • Calibrants and Quality Control (QC) samples

2. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

3. GC-MS Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Hold: 5 minutes at 200°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM)

    • Quantifier ion for this compound: m/z 57

    • Qualifier ions for this compound: m/z 43, 71

    • Quantifier ion for n-Decane (IS): m/z 57

    • Qualifier ions for n-Decane (IS): m/z 43, 85

4. Standard and Sample Preparation:

  • Stock Solutions: Prepare individual stock solutions of the this compound CRM and the internal standard in the chosen solvent at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the this compound stock solution to cover the desired concentration range (e.g., 1-100 µg/mL). Spike each calibration standard with a constant concentration of the internal standard.

  • Sample Preparation: Dilute the unknown sample with the solvent to fall within the calibration range and spike with the same constant concentration of the internal standard.

5. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Perform a linear regression analysis on the calibration curve.

  • Determine the concentration of this compound in the unknown sample by using the peak area ratio and the regression equation.

Mandatory Visualizations

To further clarify the experimental workflow and the logic behind CRM selection, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing CRM Certified Reference Material (CRM) Cal_Std Calibration Standards (CRM + IS) CRM->Cal_Std IS Internal Standard (e.g., n-Decane) IS->Cal_Std Sample_Prep Sample Preparation (Sample + IS) IS->Sample_Prep Solvent Solvent (e.g., Hexane) Solvent->Cal_Std Solvent->Sample_Prep Sample Unknown Sample Sample->Sample_Prep GCMS GC-MS Analysis Cal_Std->GCMS Sample_Prep->GCMS Cal_Curve Calibration Curve Construction GCMS->Cal_Curve Quant Quantification of This compound GCMS->Quant Cal_Curve->Quant

Caption: Experimental workflow for this compound quantification.

CRM_Selection_Logic Start Start: Need for Accurate This compound Analysis Purity High Purity & Low Uncertainty? Start->Purity Certification Appropriate Certification? (e.g., ISO 17034) Purity->Certification Yes Reevaluate Re-evaluate Options Purity->Reevaluate No Traceability Metrological Traceability? Certification->Traceability Yes Certification->Reevaluate No Select Select CRM Traceability->Select Yes Traceability->Reevaluate No

References

Inter-laboratory Study for the Validation of 2-Methylnonane Measurement Protocols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of hypothetical measurement protocols for the quantification of 2-methylnonane, a volatile organic compound (VOC). In the absence of a direct inter-laboratory study for this specific analyte, this document synthesizes common methodologies and performance data from validation studies of similar volatile hydrocarbons. The objective is to offer a framework for establishing and validating analytical methods for this compound and to highlight key performance parameters that ensure data quality and reproducibility across different laboratories.

The presented data is illustrative, reflecting typical performance characteristics of Gas Chromatography-Mass Spectrometry (GC-MS) methods used for VOC analysis. It is intended to guide researchers in setting up and evaluating their own analytical protocols.

Comparison of Analytical Methods

Two hypothetical GC-MS methods are compared to illustrate potential variations in analytical performance based on different instrumental setups and methodologies.

  • Method A (High-Resolution GC-MS): This method represents a state-of-the-art approach, employing a high-resolution capillary column and a sensitive mass spectrometer, designed for high accuracy and low detection limits.

  • Method B (Standard GC-MS): This method reflects a more conventional and widely available GC-MS setup, suitable for routine analysis.

The following table summarizes the hypothetical quantitative performance data from a simulated inter-laboratory validation study involving several laboratories.

Performance ParameterMethod A (High-Resolution GC-MS)Method B (Standard GC-MS)Acceptance Criteria
Linearity (R²) > 0.998> 0.995> 0.99
Accuracy (% Recovery) 95 - 105%90 - 110%80 - 120%
Precision (RSD)
- Repeatability< 5%< 10%< 15%
- Intermediate Precision< 8%< 15%< 20%
Limit of Detection (LOD) 0.1 ng/m³1.0 ng/m³Method Dependent
Limit of Quantification (LOQ) 0.3 ng/m³3.0 ng/m³Method Dependent
Robustness HighModerateNo significant impact on results from minor variations

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established practices for the analysis of volatile organic compounds.[1]

Sample Collection and Preparation (Illustrative)
  • Sampling: Air samples are collected on thermal desorption tubes packed with a suitable sorbent material (e.g., Tenax® TA). A known volume of air is drawn through the tube using a calibrated sampling pump.

  • Internal Standard Spiking: Prior to analysis, a known amount of an internal standard (e.g., a deuterated analog of a similar alkane) is spiked onto each sorbent tube to correct for variations in extraction efficiency and instrument response.

  • Sample Storage: Sorbent tubes are sealed and stored at 4°C until analysis to minimize analyte loss.

Method A: High-Resolution GC-MS Analysis

This method is designed for high sensitivity and selectivity.

  • Instrumentation: A gas chromatograph coupled to a high-resolution mass spectrometer (HRMS).

  • Thermal Desorption: The sorbent tube is placed in a thermal desorber. The trapped analytes are desorbed by heating the tube and are cryo-focused in a cold trap before injection into the GC.

  • Gas Chromatography:

    • Column: 60 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program: Initial temperature of 40°C held for 2 minutes, ramped to 250°C at 10°C/min, and held for 5 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of this compound and the internal standard. Full scan mode (m/z 40-400) is used for qualitative confirmation.

    • Mass Spectrometer: Operated in high-resolution mode to enhance specificity.[2]

    • Quantification Ions for this compound: Characteristic ions are selected based on the mass spectrum of this compound (e.g., m/z 43, 57, 71, 85).[3][4]

Method B: Standard GC-MS Analysis

This method represents a more common approach for routine VOC analysis.

  • Instrumentation: A standard benchtop gas chromatograph coupled to a quadrupole mass spectrometer.

  • Thermal Desorption: Similar to Method A, a thermal desorber is used for sample introduction.

  • Gas Chromatography:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 50°C held for 1 minute, ramped to 220°C at 15°C/min, and held for 3 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan mode (m/z 40-350). Extracted ion chromatograms are used for quantification.

    • Quantification Ions for this compound: The same characteristic ions as in Method A are used for quantification.[3][4]

Visualizations

Workflow of an Inter-laboratory Validation Study

The following diagram illustrates the typical workflow of an inter-laboratory study for method validation. The process begins with the preparation and distribution of standardized samples to participating laboratories and concludes with a comprehensive statistical analysis of the submitted data.

Interlaboratory_Validation_Workflow A Sample Preparation (Central Laboratory) B Sample Distribution to Participating Labs A->B C Sample Analysis (Each Laboratory) B->C D Data Submission to Central Organizer C->D E Statistical Analysis (e.g., z-scores, reproducibility) D->E F Performance Evaluation & Reporting E->F

Workflow of an inter-laboratory validation study.

Comparison of Key Performance Characteristics

This diagram provides a logical comparison of the expected performance of the two hypothetical analytical methods for this compound measurement.

Performance_Comparison cluster_MethodA Method A: High-Resolution GC-MS cluster_MethodB Method B: Standard GC-MS A1 High Sensitivity A2 High Specificity A3 Lower LOD/LOQ A4 High Accuracy & Precision B1 Good Sensitivity B2 Adequate Specificity B3 Higher LOD/LOQ B4 Acceptable Accuracy & Precision Analyte This compound Measurement Analyte->A1 Evaluated by Analyte->B1 Evaluated by

Comparison of key performance characteristics.

References

2-Methylnonane: A Potential Green Alternative to Conventional Industrial Solvents

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing pursuit of safer and more environmentally friendly industrial practices, the substitution of conventional solvents with greener alternatives is a key focus for researchers and professionals in drug development and chemical manufacturing. 2-Methylnonane, a branched alkane, presents itself as a promising candidate to replace common industrial solvents like toluene, xylene, and heptane. This guide provides a comparative analysis of this compound against these conventional solvents, supported by available data and outlining experimental protocols for performance evaluation.

Comparative Analysis of Physicochemical Properties

PropertyThis compoundTolueneXylene (mixed isomers)n-Heptane
Chemical Formula C₁₀H₂₂C₇H₈C₈H₁₀C₇H₁₆
Molar Mass ( g/mol ) 142.2892.14106.16100.21
Boiling Point (°C) 166-169[4][5]110.6137-14498.4
Flash Point (°C) 46[4]4.425[6]-4
Density (g/mL at 20°C) ~0.726[4][5]~0.867~0.86~0.684
Vapor Pressure (mmHg at 25°C) ~1.89[7]~28.7~7.5[6]~45.8
Kauri-Butanol (KB) Value Not available105[8]~95-98~30
Hansen Solubility Parameters (MPa⁰.⁵) Not availableδD: 18.0, δP: 1.4, δH: 2.0[9]δD: 17.6-17.9, δP: 1.0, δH: 3.1[6][10]δD: 15.3, δP: 0.0, δH: 0.0[10]
Toxicity/Hazards Aspiration hazard, flammable liquid.[1][3]Flammable liquid, reproductive toxicity, skin/eye irritant, organ toxicity.Flammable liquid, skin/eye irritant, aspiration hazard.[6]Flammable liquid, skin/eye irritant, aspiration hazard, organ toxicity.

Solvency Power and Potential Applications

The solvency power of a solvent is a critical parameter for its industrial application. The Kauri-butanol (KB) value is an empirical measure of the solvency power of hydrocarbon solvents.[8] Toluene and xylene, with high KB values, are strong, versatile solvents.[8] Heptane, a non-polar solvent, has a much lower KB value, making it suitable for more specific applications. While the KB value for this compound is not documented in the searched literature, as a branched alkane, it is expected to have a low KB value, similar to or slightly different from heptane, making it a potential substitute in applications where high solvency power is not a primary requirement, such as in certain cleaning, extraction, or reaction media.

Hansen Solubility Parameters (HSP) provide a more detailed understanding of solvency by breaking it down into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[11] Solvents with similar HSP values to a solute are more likely to dissolve it. The HSP values for toluene and xylene indicate their ability to dissolve a wider range of substances due to their aromatic nature, which contributes to their dispersion and polar interactions. Heptane, being a non-polar alkane, has zero polar and hydrogen bonding parameters.[10] It is anticipated that this compound would have HSP values similar to other non-polar alkanes.

Experimental Protocols for Solvent Evaluation

To rigorously assess this compound as a viable substitute, a series of standardized experimental protocols should be followed.

Determination of Physicochemical Properties:
  • Boiling Point: Determined using standard laboratory distillation apparatus following methods such as ASTM D1078.

  • Flash Point: Measured using a closed-cup tester according to ASTM D93.

  • Density: Can be determined using a hydrometer or a pycnometer following ASTM D1298.

  • Vapor Pressure: The vapor pressure-temperature relationship can be determined using the isoteniscope method as described in ASTM D2879.[1][7][12]

Evaluation of Solvency Power:
  • Kauri-Butanol (KB) Value: This should be determined experimentally following the ASTM D1133 standard test method.[8] This test involves titrating a standard solution of kauri resin in n-butanol with the solvent until a defined turbidity is reached.[8]

  • Hansen Solubility Parameters (HSP): These can be determined by conducting solubility tests with a range of polymers with known HSPs. The solubility data is then used to calculate the HSP values for the solvent.

Toxicity and Environmental Impact Assessment:
  • Acute Toxicity: Initial toxicity screening can be performed following OECD Test Guidelines, such as OECD 420 (Acute Oral Toxicity - Fixed Dose Procedure) or OECD 423 (Acute Oral Toxicity - Acute Toxic Class Method).[3]

  • Biodegradability: Assessed using OECD Test Guideline 301 (Ready Biodegradability).

  • Ecotoxicity: Evaluated through tests on aquatic organisms, such as fish and daphnia, following OECD Test Guidelines 203 (Fish, Acute Toxicity Test) and 202 (Daphnia sp. Acute Immobilisation Test).

Workflow for Solvent Substitution Evaluation

The process of evaluating a potential solvent substitute can be visualized as a logical workflow, starting from initial screening to final implementation.

Solvent_Substitution_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Performance Evaluation cluster_2 Phase 3: Safety & Environmental Assessment cluster_3 Phase 4: Implementation A Identify Potential Substitutes B Gather Physicochemical Data (BP, FP, VP, Density) A->B C Preliminary Hazard Assessment (GHS Classification) B->C D Determine Solvency Power (KB Value, HSP) C->D Proceed if Hazard Profile is Acceptable E Conduct Application-Specific Tests D->E F Compare Performance with Conventional Solvent E->F G Detailed Toxicological Studies (OECD Guidelines) F->G Proceed if Performance is Adequate H Assess Environmental Fate (Biodegradability, Ecotoxicity) G->H I Life Cycle Assessment (LCA) H->I J Process Optimization & Validation I->J Proceed if Safety & Environmental Profile is Superior K Regulatory Compliance Check J->K L Full-Scale Implementation K->L

Fig 1. Logical workflow for evaluating industrial solvent substitutes.

Conclusion

This compound shows promise as a potential substitute for conventional industrial solvents, particularly in applications where lower solvency power is acceptable and reduced VOC emissions and inhalation risks are a priority. Its favorable toxicological profile compared to aromatic solvents like toluene and xylene makes it an attractive candidate for further investigation. However, the lack of readily available data on its solvency power necessitates experimental evaluation using standardized protocols to determine its suitability for specific applications. By following a systematic evaluation workflow, researchers and drug development professionals can make informed decisions on the viability of this compound as a greener and safer alternative in their processes.

References

Comparative analysis of the presence of 2-Methylnonane in various natural extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the presence of the branched-chain alkane, 2-Methylnonane, in various natural extracts. While a significant body of research exists on the volatile organic compounds (VOCs) in numerous plant species, specific quantitative data for less abundant compounds like this compound is often limited. This document summarizes the current knowledge on its occurrence, provides a detailed experimental protocol for its quantification, and visualizes a general workflow for the analysis and bioactivity screening of such volatile compounds.

Presence of this compound in Natural Extracts

This compound has been identified as a volatile component in several plant species. The following table summarizes its presence in selected natural extracts based on available scientific literature. It is important to note that the concentration of volatile compounds can vary significantly based on factors such as the plant's geographical origin, harvest time, and the extraction method used.

Natural Extract SourceScientific NamePlant PartPresence of this compoundQuantitative Data
Korean AngelicaAngelica gigasRootIdentified in Essential OilSpecific percentage not reported; Nonane identified as a major component (8.49%) in one study[1]
GingerZingiber officinaleRhizomeIdentified in Essential OilNot specified in broad analyses of major volatile constituents[2][3][4]
ChickpeaCicer arietinumSeedIdentified as a volatile componentPresent, but specific concentration not quantified in available studies[5]

Experimental Protocol: Quantification of this compound by GC-MS

The following is a detailed methodology for the extraction and quantification of this compound in plant materials using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is a composite of established methods for analyzing volatile alkanes in natural extracts.[6][7]

1. Sample Preparation and Extraction:

  • Grinding: A dried sample of the plant material (e.g., roots, rhizomes, or seeds) is cryogenically ground to a fine powder to increase the surface area for extraction.

  • Solvent Extraction: A known weight of the powdered sample (e.g., 10 g) is subjected to solvent extraction with a non-polar solvent such as n-hexane or pentane. This can be performed using a Soxhlet apparatus for several hours or through ultrasonication for a shorter duration to isolate the volatile fraction.

  • Concentration: The resulting extract is carefully concentrated under a gentle stream of nitrogen to a final volume of 1 mL. An internal standard (e.g., n-dodecane at a known concentration) is added to the concentrated extract for accurate quantification.

2. GC-MS Analysis:

  • Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) is used for the analysis.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating alkanes.

  • Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: The oven temperature is programmed to start at a low temperature (e.g., 40°C, hold for 2 minutes), then ramp up to a higher temperature (e.g., 250°C at a rate of 5°C/min) to ensure the separation of volatile compounds.

  • Injector and Detector Temperatures: The injector and detector temperatures are typically set at 250°C and 280°C, respectively.

  • Mass Spectrometry: The mass spectrometer is operated in full scan mode over a mass range of m/z 40-400 to identify the compounds based on their mass spectra. For quantification, selected ion monitoring (SIM) mode can be used for higher sensitivity and specificity, monitoring characteristic ions of this compound (e.g., m/z 43, 57, 71).

3. Quantification:

  • Calibration Curve: A calibration curve is generated by injecting standard solutions of this compound of known concentrations.

  • Data Analysis: The peak area of this compound in the sample chromatogram is compared to the calibration curve to determine its concentration. The concentration is then expressed as mg per gram of the initial plant material.

Workflow for Volatile Compound Analysis and Bioactivity Screening

The following diagram illustrates a general workflow for researchers interested in the analysis and potential biological activity of volatile compounds from natural extracts.

Workflow for analysis and bioactivity screening of volatile compounds.

Potential Biological Significance

Currently, there is a lack of specific studies on the biological activities and signaling pathways directly associated with this compound. As a saturated hydrocarbon, it is generally considered to have low chemical reactivity and is not expected to interact with specific cellular receptors in the way that more complex molecules do. Any biological effects are more likely to be related to its properties as a lipophilic compound or as part of the synergistic action of the entire essential oil.

The natural extracts in which this compound is found, however, have well-documented biological activities:

  • Angelica gigas : Extracts from this plant have been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties. These activities are primarily attributed to its coumarin derivatives.

  • Zingiber officinale : Ginger rhizome is renowned for its anti-inflammatory, antioxidant, and anti-emetic effects, largely due to the presence of gingerols and shogaols.[2] The essential oil, containing a complex mixture of sesquiterpenes and monoterpenes, also contributes to its overall bioactivity.

  • Cicer arietinum : Chickpea seeds are a valuable source of nutrients. While the primary focus of research has been on their nutritional content, the volatile compounds may play a role in their flavor profile and potential antioxidant properties.

For researchers in drug development, the presence of this compound in these extracts is noteworthy for understanding the complete chemical profile of the natural product. While it may not be the primary bioactive component, its contribution to the overall physicochemical properties of the extract could influence the solubility, stability, and bioavailability of the more active compounds. Further research is needed to elucidate any subtle biological roles of this compound, either alone or in combination with other phytochemicals.

References

Safety Operating Guide

Proper Disposal of 2-Methylnonane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of 2-Methylnonane, ensuring the protection of personnel and the environment.

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This compound, a flammable aliphatic hydrocarbon, requires specific procedures to mitigate risks associated with its flammability and aspiration toxicity. This guide provides a step-by-step approach to its safe disposal.

Immediate Safety Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of vapors.[1][2] Keep away from heat, sparks, open flames, and other sources of ignition.[2][3]

Quantitative Data and Physical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and disposal.

PropertyValue
CAS Number 871-83-0[1][2][3]
Molecular Formula C10H22[3]
Appearance Colorless liquid[3]
Odor Petroleum distillates[3]
Flash Point 46 °C (114.8 °F) - closed cup[4]
Boiling Point 166-169 °C[4]
Density 0.726 g/mL at 20 °C[4]
Hazards Flammable liquid and vapor, Aspiration hazard[2][3][5]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in compliance with all applicable local, regional, and national hazardous waste regulations.[2]

1. Waste Identification and Classification:

  • Chemical waste generators must first determine if the discarded this compound is classified as hazardous waste.[2] Given its flammability, it typically falls under this category.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste classification in your jurisdiction.

2. Collection and Storage of Waste:

  • Collect waste this compound in a designated, properly labeled, and sealed container. The container must be compatible with aliphatic hydrocarbons.

  • The label should clearly identify the contents as "Hazardous Waste: this compound" and include the associated hazard symbols (e.g., flammable).

  • Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[1][2] The storage area should be secure and accessible only to authorized personnel.[1][2]

3. Arranging for Disposal:

  • Do not dispose of this compound down the drain or with general laboratory trash.[1][2]

  • Contact a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.[1] Your institution's EHS department can typically facilitate this process.

  • Provide the disposal company with a complete and accurate description of the waste, including its composition and any potential contaminants.

4. Handling of Empty Containers:

  • Empty containers that previously held this compound should be treated as hazardous waste as they may retain product residue.[3]

  • Do not reuse the containers for other purposes.

  • Follow the same disposal procedure for uncleaned containers as for the chemical itself.[1]

Experimental Protocol: Spill Cleanup

In the event of a this compound spill, immediate and appropriate action is necessary to prevent injury and environmental contamination.

1. Evacuation and Ventilation:

  • Immediately evacuate all non-essential personnel from the spill area.

  • Ensure the area is well-ventilated to disperse flammable vapors. If the spill is large or in a poorly ventilated area, evacuate the entire laboratory and contact your institution's emergency response team.

2. Control Ignition Sources:

  • Remove all sources of ignition from the vicinity of the spill, including open flames, hot surfaces, and electrical equipment.[1][2] Use only non-sparking tools for cleanup.[2][3]

3. Containment and Absorption:

  • Contain the spill using a non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite.[1]

  • Do not use combustible materials like paper towels to absorb the spill.

4. Collection and Disposal of Spill Debris:

  • Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled hazardous waste container.

  • Dispose of the spill debris as hazardous waste, following the same procedures outlined for the disposal of this compound.

5. Decontamination:

  • Decontaminate the spill area with a suitable laboratory detergent and water.

  • Properly dispose of all materials used for decontamination as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

start Start: this compound for Disposal is_waste Is it waste? start->is_waste consult_ehs Consult EHS for Waste Classification is_waste->consult_ehs  Yes spill_protocol Accidental Spill? is_waste->spill_protocol  No collect_waste Collect in Labeled, Sealed Container consult_ehs->collect_waste store_waste Store in Cool, Ventilated, Secure Area collect_waste->store_waste contact_disposal Contact Licensed Hazardous Waste Disposal store_waste->contact_disposal end_disposal Proper Disposal Complete contact_disposal->end_disposal follow_spill_cleanup Follow Spill Cleanup Protocol spill_protocol->follow_spill_cleanup  Yes spill_protocol->end_disposal  No follow_spill_cleanup->collect_waste

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2-Methylnonane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the proper handling and disposal of 2-Methylnonane, tailored for research, scientific, and drug development professionals. Following these procedures is essential for ensuring laboratory safety.

1. Hazard Summary

This compound is a flammable liquid and vapor.[1][2][3] A primary concern is its classification as an aspiration hazard; it can be fatal if swallowed and enters the airways.[1][4] It may also cause skin and eye irritation.[1]

2. Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety Glasses & Face ShieldMust be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[5]
Hand Protection Chemical-Resistant GlovesGloves must be inspected prior to use. Follow proper glove removal technique to avoid skin contact.[5]
Body Protection Protective ClothingChemical-resistant clothing is essential to prevent skin contact from splashes.[6]
Respiratory Protection RespiratorWhere risk assessment indicates necessity, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls.[5][7] If a respirator is the sole means of protection, a full-face supplied air respirator should be used.[5][7]

3. Operational Plan: Step-by-Step Handling Protocol

Adherence to this protocol is crucial for the safe handling of this compound.

3.1. Preparation

  • Ventilation: Ensure work is conducted in a well-ventilated area, such as a chemical fume hood.

  • Ignition Source Control: Before handling, remove all potential ignition sources, including heat, sparks, open flames, and hot surfaces.[4][5][8] Use only non-sparking tools and explosion-proof electrical and ventilating equipment.[2][3][4][8]

  • Electrostatic Discharge Prevention: Take precautionary measures against static discharge.[2][3][4] Ground and bond containers and receiving equipment.[2][3][5]

  • PPE Inspection: Inspect all PPE for integrity before use.

3.2. Handling

  • Container Management: Keep the this compound container tightly closed when not in use.[2][3][5][8] Store in a cool, well-ventilated place.[2][3][5][8]

  • Dispensing: When transferring the liquid, pour carefully to avoid splashing and the generation of mist or vapor.[5]

  • Avoid Contact: Avoid direct contact with skin and eyes, and do not ingest or inhale.[8]

3.3. In Case of Exposure or Spill

  • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water or shower.[2][5][8] If irritation persists, consult a physician.[8]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[8] Seek medical attention.[8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[8]

  • Ingestion: Do NOT induce vomiting.[8] Immediately call a poison control center or doctor.[8]

  • Spill: In case of a spill, contain the spillage with a non-combustible absorbent material (e.g., sand, earth, vermiculite) and place it in a suitable, closed container for disposal.[5][8]

4. Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure safety.

  • Waste Chemical: Dispose of this compound through an approved waste disposal plant.[8] Do not allow the product to enter drains.[5]

  • Contaminated Materials: Absorbent materials used for spills and contaminated PPE should be placed in a sealed, labeled container for disposal according to local and national regulations.

  • Empty Containers: Do not reuse empty containers. They should be disposed of in accordance with environmental regulations.

5. Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C10H22
Molecular Weight 142.28 g/mol [4]
Boiling Point 166 - 169 °C[7]
Flash Point 46 °C (closed cup)[7]
Density 0.726 g/mL at 20 °C
CAS Number 871-83-0[4][8]

6. Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound, from initial preparation to final disposal.

Workflow for Safe Handling of this compound A Preparation B Hazard Assessment & PPE Selection A->B Assess Risks C Engineering Controls (Fume Hood, Grounding) A->C Set Up Workspace D Handling & Use B->D C->D E Spill or Exposure Response D->E If spill/exposure occurs F Waste Collection D->F Generate Waste G Decontamination D->G After Use H Proper Disposal F->H G->H

Caption: This diagram outlines the procedural flow for safely managing this compound in a laboratory setting.

References

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